molecular formula C11H9ClO2S B1388824 Ethyl 4-Chloro-1-benzothiophene-2-carboxylate CAS No. 1207537-67-4

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Cat. No.: B1388824
CAS No.: 1207537-67-4
M. Wt: 240.71 g/mol
InChI Key: FKFLOHDQWJVBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H9ClO2S and its molecular weight is 240.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFLOHDQWJVBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, detailed analytical characterization protocols, synthetic pathways, and functional applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Framework

This compound is a substituted benzothiophene derivative. The benzothiophene core is a bicyclic aromatic heterocycle where a benzene ring is fused to a thiophene ring. This specific molecule is functionalized with a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Key Identifiers:

  • Chemical Formula: C₁₁H₉ClO₂S

  • Molecular Weight: 240.71 g/mol

  • CAS Number: 1207537-67-4

  • IUPAC Name: this compound

  • Synonyms: 4-Chlorobenzo[b]thiophene-2-carboxylic acid ethyl ester

Physicochemical Properties: A Quantitative Summary

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₉ClO₂S-
Molecular Weight 240.71 g/mol -
Appearance White to off-white solid[1]
Melting Point 66-68 °C[1]
Parent Acid Molecular Wt. 212.65 g/mol [2]
Parent Acid Form Solid[2]

Note: Data for the ethyl ester is supplemented with data for the parent carboxylic acid where direct ester data is unavailable.

Analytical Characterization: Protocols and Interpretation

Rigorous analytical characterization is the bedrock of chemical research, ensuring identity, purity, and structural integrity. Here, we detail the standard protocols for analyzing this compound.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the bond type and its environment, allowing for the identification of functional groups. For this molecule, the C=O bond of the ester and the C-Cl bond are key diagnostic signals.

Expected Absorptions:

  • ~1710-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ethyl ester group.[3][4] This is often the most prominent feature in the spectrum.

  • ~1200-1300 cm⁻¹: Strong C-O stretching vibrations from the ester linkage.[3]

  • ~700-800 cm⁻¹: Absorption due to the C-Cl stretching vibration.

  • ~3000-3100 cm⁻¹: C-H stretching from the aromatic (benzothiophene) ring.

  • ~2850-2980 cm⁻¹: C-H stretching from the aliphatic ethyl group.

Step-by-Step Protocol for FT-IR Analysis (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet. The transparency is crucial for minimizing light scattering.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance plot.

Synthesis_Workflow A Combine Reactants: 2-fluoro-4-chlorobenzaldehyde, Ethyl Thioglycolate, & Base in DMSO B Heat Reaction Mixture (e.g., 80°C) under N2 A->B C Pour into Ice Water to Precipitate Product B->C D Filter and Wash Crude Solid C->D E Purify by Recrystallization or Chromatography D->E

References

Spectroscopic Characterization of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, a key intermediate in the development of various pharmacologically active molecules. The structural elucidation of this compound is paramount for ensuring the integrity of synthetic pathways and the quality of downstream products. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, drawing upon established principles of spectroscopy and comparative analysis with structurally related compounds.

Introduction

This compound (CAS No. 1207537-67-4) belongs to the benzothiophene class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals.[1] The precise characterization of this molecule is crucial for researchers in medicinal chemistry and materials science.[2] This guide offers a comprehensive overview of its spectroscopic signature, providing a foundational reference for its identification and quality control.

Molecular Structure and Key Features

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The key features include the benzothiophene core, the chlorine substituent at the 4-position, and the ethyl carboxylate group at the 2-position. These components will give rise to distinct signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework.

Experimental Protocol:

A standard protocol for acquiring NMR spectra for this type of compound would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The spectra would be recorded on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the benzothiophene ring and the protons of the ethyl ester group. Based on data from analogous compounds, such as Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, the following proton signals are predicted.[3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.0Singlet-
Aromatic Protons (H-5, H-6, H-7)7.4 - 7.9Multiplet-
-OCH₂CH₃~4.4Quartet~7.1
-OCH₂CH₃~1.4Triplet~7.1

Interpretation:

  • The singlet at approximately 8.0 ppm is characteristic of the proton at the 3-position of the benzothiophene ring. Its downfield shift is due to the deshielding effect of the adjacent sulfur atom and the carbonyl group.

  • The aromatic protons on the benzene ring will appear as a complex multiplet in the range of 7.4-7.9 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and ester substituents.

  • The ethyl group will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl ester pattern. The quartet arises from the coupling of the methylene protons with the three methyl protons, and the triplet is due to the coupling of the methyl protons with the two methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~162
Aromatic/Heteroaromatic Carbons122 - 145
-OC H₂CH₃~62
-OCH₂C H₃~14

Interpretation:

  • The carbonyl carbon of the ester group is expected to be the most downfield signal, typically around 162 ppm.

  • The eight carbons of the benzothiophene ring will resonate in the aromatic region (122-145 ppm). The carbon attached to the chlorine atom will be influenced by its electronegativity.

  • The methylene carbon of the ethyl group (-OCH₂-) will appear around 62 ppm, deshielded by the adjacent oxygen atom.

  • The methyl carbon (-CH₃) will be the most upfield signal, at approximately 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (ester)~1720Strong
C=C stretch (aromatic)1600 - 1450Medium-Strong
C-O stretch (ester)1300 - 1100Strong
C-Cl stretch800 - 600Medium-Strong

Interpretation:

  • The most prominent peak in the IR spectrum will be the strong absorption band around 1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the conjugated ester.

  • The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.

  • Strong bands in the 1300-1100 cm⁻¹ region are indicative of the C-O stretching vibrations of the ester group.

  • The presence of the C-Cl bond will be confirmed by a medium to strong absorption in the fingerprint region (800-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

The mass spectrum is typically obtained using an Electron Ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₁H₉ClO₂S, with a molecular weight of approximately 240.71 g/mol .[4]

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 240. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 242 with an intensity of about one-third of the molecular ion peak will be observed, which is a characteristic signature for a monochlorinated compound.

Fragmentation Pathway

The fragmentation of the molecular ion will likely proceed through several key pathways.

M [M]⁺˙ m/z 240/242 F1 [M - OCH₂CH₃]⁺ m/z 195/197 M->F1 - •OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z 167/169 M->F2 - •COOCH₂CH₃ F3 [C₈H₄ClS]⁺ m/z 167/169 F1->F3 - CO

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

  • Loss of the ethoxy radical (•OCH₂CH₃): This is a common fragmentation pathway for ethyl esters, leading to the formation of an acylium ion at m/z 195 (and its isotope at 197).

  • Loss of the ethyl carboxylate radical (•COOCH₂CH₃): This fragmentation would result in the benzothiophene cation at m/z 167 (and its isotope at 169).

  • Decarbonylation: The acylium ion (m/z 195/197) can further lose a molecule of carbon monoxide (CO) to form the ion at m/z 167/169.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and characterization of this compound. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided data, based on established spectroscopic principles and comparison with closely related analogs, serves as a reliable reference for scientists and professionals in the field of drug development and chemical research.

References

An In-Depth Technical Guide to Ethyl 4-Chloro-1-benzothiophene-2-carboxylate: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a key derivative, Ethyl 4-Chloro-1-benzothiophene-2-carboxylate (CAS No. 1207537-67-4), a strategically functionalized building block for drug discovery and materials science.[3] We will dissect its synthesis, explore its chemical reactivity at distinct positions, and provide validated protocols for its transformation into more complex molecular architectures. This document serves as a practical resource for researchers aiming to leverage this intermediate's potential in developing novel therapeutics and advanced materials.

The Strategic Importance of the Benzothiophene Core

Benzothiophene, a heterocyclic compound composed of a benzene ring fused to a thiophene ring, is a structural motif found in numerous pharmaceuticals and functional organic materials.[4][5] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with biological targets such as enzymes and receptors.[1] This has led to the development of successful drugs, including the osteoporosis treatment Raloxifene and the anti-asthmatic Zileuton .[5]

The value of this compound lies in its pre-installed functional handles, which allow for selective and divergent synthesis:

  • The C2-Ethyl Ester: A versatile group that can be readily hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary alcohol.[3]

  • The C4-Chloro Group: A reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

This dual functionality makes it a powerful starting point for building libraries of complex molecules for screening and lead optimization.

Physicochemical Properties and Characterization

A comprehensive understanding of a starting material's properties is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 1207537-67-4[3][6]
Molecular Formula C₁₁H₉ClO₂S[3]
Molecular Weight 240.71 g/mol [3]
Appearance White to off-white powder/solid[6]
IUPAC Name This compound[3]
Purity Typically ≥95%[6]

Spectroscopic Validation: While detailed spectra are specific to the sample, typical ¹H and ¹³C NMR chemical shifts can be predicted based on analogous structures reported in the literature.[7][8] The aromatic region in the ¹H NMR spectrum would show characteristic splitting patterns for the three protons on the benzene ring, while the ethyl group would present a quartet and a triplet. The presence of the compound can be unequivocally confirmed by High-Resolution Mass Spectrometry (HRMS), which should match the calculated exact mass for C₁₁H₉ClO₂S.

Synthesis of the Core Intermediate

The construction of the benzothiophene ring system can be achieved through several established methods. A common and effective strategy involves the cyclization of an appropriately substituted benzene derivative. The following protocol outlines a plausible and robust pathway adapted from well-established benzothiophene synthesis methodologies.[8]

The chosen pathway involves the reaction of a 2-fluorobenzaldehyde derivative with ethyl thioglycolate. The fluorine atom serves as a good leaving group for the nucleophilic aromatic substitution by the sulfur, which is followed by an intramolecular condensation to form the thiophene ring.

G cluster_0 Reaction Conditions A 2-Chloro-6-fluorobenzaldehyde C This compound A->C 1. B Ethyl thioglycolate B->C 2. K2CO3 K₂CO₃ (Base) K2CO3->C DMF DMF (Solvent) DMF->C Heat 60-80 °C Heat->C

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes a base-mediated reaction where potassium carbonate (K₂CO₃) deprotonates the thiol of ethyl thioglycolate, creating a potent nucleophile. This nucleophile then displaces the fluorine atom on 2-chloro-6-fluorobenzaldehyde in an SNAr reaction. The subsequent intramolecular aldol-type condensation and dehydration yield the stable benzothiophene ring system. DMF is chosen as the solvent for its high boiling point and its ability to dissolve both the organic precursors and the inorganic base.

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-6-fluorobenzaldehyde (1.0 eq.) and anhydrous dimethylformamide (DMF, approx. 5 mL per mmol of aldehyde).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.1 eq.) to the solution, followed by the dropwise addition of ethyl thioglycolate (1.2 eq.) at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (approx. 20 mL per mmol of aldehyde). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol or hexane to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product as a white solid.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Key Transformations and Synthetic Utility

The true power of this compound is realized through the selective manipulation of its functional groups.

G cluster_0 C2-Ester Transformations cluster_1 C4-Chloro Transformations main This compound C2-Ester C4-Chloro acid 4-Chloro-1-benzothiophene-2-carboxylic Acid main:f0->acid Hydrolysis (NaOH or HCl) alcohol (4-Chloro-1-benzothiophen-2-yl)methanol main:f0->alcohol Reduction (LiAlH4) suzuki Suzuki Coupling Product (C4-Aryl/Alkyl) main:f1->suzuki Pd-Catalyzed (Ar-B(OH)2) buchwald Buchwald-Hartwig Product (C4-Amine) main:f1->buchwald Pd-Catalyzed (R2NH) amide Amide Derivatives (R-CONH-) acid->amide Amide Coupling (HATU, R-NH2)

Caption: Divergent synthetic pathways from the core intermediate.

Reactions at the C2-Ester Moiety

Causality: Base-catalyzed hydrolysis (saponification) is a high-yielding and reliable method for converting esters to carboxylic acids.[8] Sodium hydroxide is a strong, inexpensive base. The reaction is driven by the formation of the stable carboxylate salt, which is then protonated in an acidic workup to yield the final product.

  • Setup: Dissolve this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Saponification: Add a solution of sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at room temperature or gentle heat (50 °C) overnight.[8]

  • Workup: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N hydrochloric acid (HCl). A precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The resulting 4-Chloro-1-benzothiophene-2-carboxylic acid is often pure enough for the next step.[9]

Causality: The carboxylic acid is a crucial intermediate for creating amide bonds, which are fundamental in pharmaceuticals. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions and racemization (if applicable). A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid without competing in the reaction.

G A 1. Dissolve Carboxylic Acid and Amine in DMF B 2. Add DIPEA (base) and HATU (coupling agent) A->B C 3. Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D 4. Aqueous Workup (e.g., add water, extract with EtOAc) C->D E 5. Purify by Chromatography or Recrystallization D->E F Final Amide Product E->F

Caption: Experimental workflow for amide coupling.

  • Setup: In a dry flask under nitrogen, dissolve 4-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired amide.

Reactions at the C4-Chloro Position

Causality: The Suzuki reaction is one of the most powerful methods for forming C-C bonds. A palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base facilitates a catalytic cycle involving oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond. This allows for the modular installation of a vast range of substituents at the C4 position.

  • Setup: To a flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvent & Degassing: Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously overnight.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the C4-arylated product.

Applications in Drug Discovery and Beyond

The derivatives synthesized from this compound are scaffolds for numerous therapeutic targets.

  • Antimicrobial Agents: The benzothiophene core can be elaborated into acylhydrazones, which have shown activity against multidrug-resistant bacteria like Staphylococcus aureus.[8]

  • Anticancer Agents: Certain substituted benzothiophenes interfere with tubulin polymerization or inhibit key signaling pathways in cancer cells.[10] The ability to diversify the C4 position allows for fine-tuning interactions with specific protein targets.

  • Enzyme Inhibitors: Benzothiophene derivatives have been explored as inhibitors for various enzymes. For instance, related structures have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a target for antibacterial agents.[11]

  • Materials Science: The fluorescent and semiconductive properties of some benzothiophene compounds make them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.[3][5]

Conclusion

This compound is far more than a simple chemical; it is a versatile platform for innovation. Its strategically placed and orthogonally reactive functional groups provide a reliable and efficient entry point into the rich chemical space of the pharmacologically significant benzothiophene family. The synthetic protocols and strategic insights provided in this guide empower researchers to harness its full potential in the quest for novel drugs and advanced materials.

References

Unlocking the Synthetic Potential of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate: A Guide to the Reactivity of the C4-Chloro Substituent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Ethyl 4-chloro-1-benzothiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic functionalization of its core structure is paramount for developing novel molecular entities. This technical guide provides an in-depth analysis of the reactivity of the chloro-substituent at the C4 position. We will explore the underlying electronic and steric factors governing its reactivity and provide a detailed examination of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to effectively leverage this scaffold in complex synthetic campaigns.

Introduction: The Benzothiophene Scaffold in Modern Chemistry

The benzothiophene nucleus is a privileged scaffold found in numerous biologically active compounds and functional organic materials.[1] Its unique electronic properties and rigid, planar structure make it an ideal platform for designing molecules with specific therapeutic or photophysical characteristics. This compound, in particular, offers multiple reaction handles for molecular elaboration. While the ester at the C2 position allows for a range of modifications, the chloro-substituent at the C4 position on the benzene ring is a key gateway for introducing diverse functionalities through modern synthetic methodologies. Understanding the reactivity of this C-Cl bond is crucial for its strategic application in synthesis.

Electronic Landscape and Reactivity Considerations

The reactivity of the C4-chloro group is dictated by the electronic nature of the benzothiophene ring system. The fused thiophene ring, combined with the electron-withdrawing nature of the ethyl carboxylate group at C2, influences the electron density of the entire molecule. The chlorine atom itself exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect).

For aryl chlorides, the C-Cl bond is generally strong and less reactive than its bromide or iodide counterparts in many transformations. However, its stability, lower cost, and broad commercial availability make it an attractive synthetic handle, provided that robust catalytic systems are employed. The primary pathways for functionalizing the C4 position involve reactions that can overcome the high bond dissociation energy of the C-Cl bond, most notably palladium-catalyzed cross-coupling and, under specific conditions, nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C4 Functionalization

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds at the C4 position of the benzothiophene core.[2][3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high efficiency, particularly with a relatively unreactive aryl chloride.[4][5]

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n oa_complex Aryl-Pd(II)(Cl)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Aryl-Pd(II)(R)L_n (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 product Aryl-R (Coupled Product) tm_complex->product Reductive Elimination aryl_halide Ar-Cl (this compound) aryl_halide->oa_complex organometallic R-M (e.g., Boronic Acid) organometallic->tm_complex base Base base->oa_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures by coupling an aryl halide with an organoboron reagent, typically a boronic acid or ester.[6] For challenging substrates like electron-rich aryl chlorides, the selection of a suitable palladium catalyst and ligand is crucial.[7][8] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the difficult oxidative addition step and promote the subsequent reductive elimination.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100 / 1292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃Dioxane110 / 1688
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF90 / 2485

Note: Data presented are representative for aryl chlorides and serve as a starting point for optimization.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 5 mL).

  • Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[10][11] This reaction has become indispensable in pharmaceutical chemistry, where the aryl amine motif is ubiquitous.[12][13] The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[14]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene100 / 895
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane110 / 1889
3BenzylaminePdCl(allyl)(dppf) (2)-LiHMDSTHF80 / 1291

Note: Data presented are representative for aryl chlorides and serve as a starting point for optimization.

  • Vessel Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq).

  • Reaction Initiation: Add the anhydrous, degassed solvent (e.g., Toluene, 4 mL), followed by the amine (1.2 mmol, 1.2 eq).

  • Reaction: Seal the vial and heat with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to afford the aminated product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another pathway to functionalize the C4-chloro position, although it is mechanistically distinct from cross-coupling.[15] The SNAr mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][17]

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[18] These EWGs are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex.[19][20]

In this compound, the ethyl carboxylate group at C2 is an EWG. However, it is not in an ortho or para position relative to the C4-chloro group. Therefore, the ring is not strongly activated towards SNAr. Consequently, forcing conditions—such as high temperatures, polar aprotic solvents (e.g., DMSO, DMF), and highly potent nucleophiles—are typically required to achieve substitution. Under these conditions, palladium-catalyzed methods are often more efficient and provide higher yields with better functional group tolerance.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis setup Combine Reactants, Catalyst, Ligand, Base solvent Add Degassed Solvent setup->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

References

The Therapeutic Potential of the Benzothiophene Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Core - A Privileged Structure in Medicinal Chemistry

The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, has emerged as a "privileged structure" in the field of medicinal chemistry.[1][2] Its unique physicochemical properties, including its planar and electron-rich nature, grant it the ability to interact with a wide array of biological targets with high affinity.[3] This structural versatility, combined with favorable pharmacokinetic characteristics such as increased solubility and reduced toxicity, has made benzothiophene and its derivatives a fertile ground for the discovery and development of novel therapeutic agents.[3][4]

This in-depth technical guide provides a comprehensive overview of the therapeutic applications of benzothiophene derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. Designed for researchers, scientists, and drug development professionals, this guide aims to serve as a valuable resource to inspire and facilitate the design of next-generation therapeutics based on this remarkable scaffold.

Oncological Applications: Targeting the Hallmarks of Cancer

Benzothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms that are fundamental to cancer cell proliferation, survival, and metastasis.

Mechanism of Action in Oncology

1. Tubulin Polymerization Inhibition:

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain benzothiophene acrylonitrile analogs have been identified as potent inhibitors of tubulin polymerization.[5] These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and leading to mitotic arrest and subsequent apoptosis.[5] Notably, some of these derivatives have shown efficacy in overcoming P-glycoprotein (P-gp)-mediated multidrug resistance, a major challenge in cancer treatment.[5]

cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Disruption Benzothiophene Derivative Benzothiophene Derivative Benzothiophene Derivative->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest->Apoptosis cluster_0 Kinase Signaling Cascade cluster_1 Downstream Effects Kinase (e.g., DYRK1A) Kinase (e.g., DYRK1A) Substrate Substrate Kinase (e.g., DYRK1A)->Substrate ATP Cell Proliferation Cell Proliferation Kinase (e.g., DYRK1A)->Cell Proliferation Blocked Cell Survival Cell Survival Kinase (e.g., DYRK1A)->Cell Survival Blocked Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation Phosphorylated Substrate->Cell Proliferation Phosphorylated Substrate->Cell Survival Benzothiophene Inhibitor Benzothiophene Inhibitor Benzothiophene Inhibitor->Kinase (e.g., DYRK1A) Inhibits

References

A Senior Application Scientist's Review of Benzothiophene Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and organic electronic materials. Its prevalence has driven the development of a diverse array of synthetic strategies, ranging from classical electrophilic cyclizations to modern transition-metal-catalyzed and photoredox reactions. This guide provides a detailed examination of the most critical and field-proven methodologies for constructing the benzothiophene ring system. We will dissect the mechanistic underpinnings of each approach, offering insights into the causality behind experimental choices, provide detailed, validated protocols, and present comparative data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Introduction: The Significance of the Benzothiophene Core

Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, is a privileged structure in drug discovery.[1] Its derivatives exhibit a remarkable breadth of biological activities, acting as anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic agents.[1] Marketed drugs such as Raloxifene , a selective estrogen receptor modulator, and Zileuton , a 5-lipoxygenase inhibitor, feature the benzothiophene core, underscoring its therapeutic importance.[2] Beyond pharmaceuticals, π-conjugated benzothiophene derivatives are integral to the design of organic semiconductors for applications in light-emitting diodes (LEDs) and field-effect transistors (FETs).[3]

The synthetic accessibility and derivatization of this scaffold are therefore of paramount importance. Methodologies have evolved significantly, driven by the need for greater efficiency, functional group tolerance, and regiocontrol. This guide will explore three major pillars of benzothiophene synthesis: classical electrophilic cyclizations, versatile palladium-catalyzed annulations, and innovative visible-light-promoted radical cyclizations.

Classical Approach: Intramolecular Electrophilic Cyclization

One of the most fundamental strategies for constructing the benzothiophene ring involves the intramolecular cyclization of a suitably substituted benzene derivative bearing a sulfur-containing side chain. These methods rely on the generation of an electrophilic species that is attacked by the electron-rich aromatic ring to forge the critical C-C bond of the thiophene ring. A common precursor is an o-alkynylthioanisole, which can be cyclized in the presence of an electrophile.

Mechanistic Rationale

The causality of this reaction class is rooted in classical electrophilic aromatic substitution. The process is initiated by the activation of the alkyne moiety by an electrophile (E+), such as I₂, Br₂, or N-bromosuccinimide (NBS). This forms a reactive cyclic intermediate (e.g., an iodonium ion). The adjacent aromatic ring then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization. The choice of electrophile is critical; it not only initiates the reaction but is also incorporated into the final product at the 3-position, providing a synthetic handle for further functionalization. Subsequent rearomatization yields the stable 2,3-disubstituted benzothiophene.[4]

cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product SM o-Alkynylthioanisole E_plus Electrophile (E+) e.g., I₂, NBS Intermediate Cyclic Intermediate (e.g., Iodonium ion) E_plus->Intermediate Activation of Alkyne Cyclization Intramolecular Electrophilic Attack (5-endo-dig) Intermediate->Cyclization Formation of C-C bond Rearomatization Rearomatization (-H+) Cyclization->Rearomatization Product 3-Halo-2-substituted Benzothiophene Rearomatization->Product

Caption: Electrophilic cyclization workflow for benzothiophene synthesis.

Representative Protocol: Synthesis of 2-Phenyl-3-iodobenzo[b]thiophene[4]

This protocol details the palladium-catalyzed Sonogashira coupling of o-iodothioanisole with phenylacetylene, followed by an in-situ electrophilic cyclization with iodine. This two-step, one-pot procedure is highly efficient for accessing 2,3-disubstituted benzothiophenes.

Step 1: Sonogashira Coupling

  • To a solution of o-iodothioanisole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv) in triethylamine, add phenylacetylene (1.2 equiv) dropwise under an inert atmosphere (N₂).

  • Stir the reaction mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.

Step 2: Electrophilic Cyclization

  • To the reaction mixture from Step 1, add a solution of iodine (I₂, 1.2 equiv) in CH₂Cl₂ dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-3-iodobenzo[b]thiophene.

Scope and Limitations

This method is robust and tolerates a variety of terminal alkynes, including aryl-, vinyl-, and alkyl-substituted variants. The choice of electrophile dictates the 3-position substituent, offering a degree of synthetic flexibility. However, the requirement for pre-functionalized starting materials (e.g., o-iodothioanisole) can add steps to the overall synthetic sequence. Furthermore, strongly electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic attack, potentially lowering yields.

Modern Approach: Palladium-Catalyzed Annulation Reactions

Palladium catalysis has revolutionized benzothiophene synthesis, offering convergent and highly flexible routes from simple starting materials.[5][6] Among these, the Larock-type annulation, which involves the reaction of an aryl sulfide with an internal alkyne, is particularly powerful for creating molecular complexity in a single step.

Mechanistic Rationale

The catalytic cycle for this transformation is a testament to the versatility of palladium. The key mechanistic insight is that C-S bond cleavage, often a challenging step, can be facilitated within the coordination sphere of the palladium catalyst.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl sulfide to a Pd(0) species, cleaving the C-S bond to form a Pd(II) intermediate.

  • Alkyne Insertion: The internal alkyne coordinates to the palladium center and subsequently undergoes migratory insertion into the Pd-Aryl bond. This step is often regioselective, with the larger alkyne substituent typically orienting away from the metal center.

  • Reductive Elimination: The final step is an intramolecular reductive elimination, which forms the new C-S bond of the thiophene ring and regenerates the active Pd(0) catalyst.

This cycle allows for the direct coupling of two readily available fragments, bypassing the need for pre-functionalized or halogenated substrates often required in classical methods.

Pd0 Pd(0)L₂ OA_complex Aryl-Pd(II)-SR Pd0->OA_complex Oxidative Addition Alkyne_complex Alkyne Coordination OA_complex->Alkyne_complex Insertion_product Vinyl-Pd(II) Alkyne_complex->Insertion_product Migratory Insertion Insertion_product->Pd0 Reductive Elimination Product Benzothiophene Insertion_product->Product ArylSulfide Aryl-SR ArylSulfide->OA_complex Alkyne R'C≡CR'' Alkyne->Alkyne_complex

Caption: Catalytic cycle for Pd-catalyzed benzothiophene synthesis.

Representative Protocol: Palladium-Catalyzed Synthesis of Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate[7]

This protocol describes an oxidative cyclization-alkoxycarbonylation sequence using a palladium iodide catalyst system.

  • In a pressure-resistant vial, combine the starting 2-(methylthio)phenylacetylene (1.0 equiv), PdI₂ (5 mol %), and KI (50 mol %).

  • Add the alcohol solvent (e.g., methanol) and an acid scavenger/promoter such as 2,6-dimethylpyridine.

  • Seal the vial and charge it with carbon monoxide (CO) gas (e.g., 20 atm), followed by air (O₂, 20 atm). Caution: Handle CO and pressurized systems in a well-ventilated fume hood with appropriate safety measures.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the gases.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired benzothiophene-3-carboxylic ester.

Data Presentation: Scope of Palladium-Catalyzed Synthesis[7]

The following table summarizes the scope of the palladium iodide-catalyzed oxidative carbonylation for synthesizing various benzothiophene-3-carboxylates.

EntryR¹ SubstituentR² SubstituentProductYield (%)
1PhenylHMethyl 2-phenylbenzo[b]thiophene-3-carboxylate80
24-MethylphenylHMethyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate76
34-BromophenylHMethyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate83
4Thiophen-3-ylHMethyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate70
5Cyclohex-1-en-1-ylHMethyl 2-(cyclohex-1-en-1-yl)benzo[b]thiophene-3-carboxylate79
6H5-MethylMethyl 5-methyl-2-phenylbenzo[b]thiophene-3-carboxylate61

Green & Innovative Approach: Visible-Light-Promoted Radical Cyclization

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[2][7] This approach enables the formation of benzothiophenes under exceptionally mild conditions, often at room temperature, using light as a traceless reagent to initiate radical cascades. The reaction of diaryl disulfides with alkynes is a prime example of this innovative strategy.[3][8]

Mechanistic Rationale

This process is fundamentally different from the ionic pathways of electrophilic cyclization or the organometallic cycles of palladium catalysis. It operates through a radical-mediated mechanism initiated by a photocatalyst.

  • Photocatalyst Excitation: A photocatalyst (e.g., Eosin Y) absorbs visible light, promoting it to an excited state (PC*).

  • Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with the diaryl disulfide. The disulfide fragments upon reduction, cleaving the weak S-S bond to generate an arylthiyl radical (ArS•).

  • Radical Addition: The highly reactive arylthiyl radical adds across the C-C triple bond of the alkyne, generating a vinyl radical intermediate. This step dictates the regioselectivity of the reaction.

  • Intramolecular Cyclization: The vinyl radical attacks the pendant aromatic ring in a 5-endo-trig cyclization, forming a new C-C bond and a cyclohexadienyl-type radical.

  • Oxidation & Aromatization: The radical intermediate is oxidized by an oxidant (often atmospheric oxygen), and subsequent deprotonation restores aromaticity, yielding the final benzothiophene product and regenerating the ground-state photocatalyst.

The beauty of this method lies in its atom economy and the use of a renewable energy source, positioning it as a leading "green" chemistry approach.

PC Photocatalyst (Eosin Y) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC SET Disulfide Ar-S-S-Ar Thiyl_Radical Arylthiyl Radical (ArS•) Disulfide->Thiyl_Radical Reduction (from PC*) Vinyl_Radical Vinyl Radical Thiyl_Radical->Vinyl_Radical Alkyne R'C≡CR'' Alkyne->Vinyl_Radical Radical Addition Cyclized_Radical Cyclized Radical Intermediate Vinyl_Radical->Cyclized_Radical Intramolecular Cyclization Product Benzothiophene Cyclized_Radical->Product Oxidation & Aromatization (O₂)

Caption: Mechanism for visible-light-promoted benzothiophene synthesis.

Representative Protocol: Synthesis of Diethyl Benzo[b]thiophene-2,3-dicarboxylate[10]
  • To a 20 mL reaction tube, add diphenyl disulfide (1a, 0.5 mmol), diethyl acetylenedicarboxylate (2a, 0.25 mmol), and toluene (2.0 mL).

  • Stir the solution at room temperature under an air atmosphere.

  • Position the tube approximately 5 cm from a 24 W blue LED lamp and irradiate for 24 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 25/1) to give the product as a white solid (75 mg, 68% yield). The reaction can also be effectively promoted by sunlight.

Data Presentation: Scope of Visible-Light Synthesis[10]

The following table demonstrates the versatility of the visible-light-promoted cyclization with various substituted disulfides and alkynes.

EntryDisulfide Substituent (Ar)Alkyne (R', R'')ProductYield (%)
1HCOOEt, COOEtDiethyl benzo[b]thiophene-2,3-dicarboxylate68
24-MeCOOEt, COOEtDiethyl 5-methylbenzo[b]thiophene-2,3-dicarboxylate75
34-OMeCOOEt, COOEtDiethyl 5-methoxybenzo[b]thiophene-2,3-dicarboxylate80
44-ClCOOEt, COOEtDiethyl 5-chlorobenzo[b]thiophene-2,3-dicarboxylate72
54-BrCOOEt, COOEtDiethyl 5-bromobenzo[b]thiophene-2,3-dicarboxylate70
6HCOPh, H2-Benzoylbenzo[b]thiophene71

Comparative Analysis and Conclusion

The choice of synthetic methodology for benzothiophene construction is dictated by factors such as desired substitution pattern, functional group tolerance, and availability of starting materials.

MethodologyStarting MaterialsKey ReagentsConditionsAdvantagesDisadvantages
Electrophilic Cyclization o-AlkynylthioanisolesElectrophiles (I₂, NBS)Mild to moderatePredictable regiochemistry, introduces useful 3-halo handleRequires pre-functionalized substrates
Palladium-Catalyzed Annulation Aryl sulfides, AlkynesPd catalyst, Ligands, Base/OxidantOften elevated temp.Convergent, high functional group tolerance, builds complexity quicklyCatalyst cost, potential metal contamination
Visible-Light Radical Cyclization Diaryl disulfides, AlkynesPhotocatalyst (e.g., Eosin Y), O₂Ambient temp., lightExtremely mild, "green," high atom economy, avoids transition metalsLimited to radical-tolerant substrates, can be slower

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, a key heterocyclic building block in pharmaceutical and materials science research. The described methodology is based on the well-established cyclization reaction between an ortho-dihalogenated benzaldehyde and ethyl thioglycolate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, safety protocols, and characterization methods to ensure reproducible and reliable results.

Introduction and Significance

This compound is a member of the benzothiophene class of heterocyclic compounds. The benzothiophene scaffold is of significant interest in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of this molecule, featuring a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position, makes it a versatile intermediate for further functionalization in the development of novel therapeutic agents and advanced organic materials.[2]

The synthesis of substituted benzothiophenes can be achieved through various strategies.[3] A robust and widely utilized method involves the intramolecular cyclization of a substituted benzene precursor. The protocol detailed herein employs a reaction between 2,6-dichlorobenzaldehyde and ethyl thioglycolate in the presence of a base, a method adapted from similar syntheses of halogenated benzothiophenes.[1] This approach is favored for its operational simplicity and the accessibility of its starting materials.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step, one-pot sequence initiated by a nucleophilic aromatic substitution (SNAr), followed by an intramolecular condensation reaction.

  • Nucleophilic Aromatic Substitution: The reaction is initiated by the deprotonation of the thiol group of ethyl thioglycolate by a base, typically a tertiary amine like triethylamine (TEA). The resulting thiolate anion acts as a potent nucleophile. This nucleophile then attacks one of the chlorinated positions on the 2,6-dichlorobenzaldehyde ring. The presence of the electron-withdrawing aldehyde group activates the ring towards nucleophilic attack.

  • Intramolecular Condensation & Cyclization: The intermediate formed then undergoes an intramolecular aldol-type condensation. The enolate, formed by deprotonation of the carbon alpha to the ester group, attacks the aldehyde carbonyl. Subsequent dehydration of the resulting alcohol leads to the formation of the stable, aromatic benzothiophene ring system.

This entire sequence is a powerful illustration of building heterocyclic complexity from relatively simple, commercially available starting materials.

Diagram of the Proposed Reaction Mechanism

Reaction_Mechanism R1 2,6-Dichlorobenzaldehyde Intermediate1 S_NAr Intermediate R1->Intermediate1 R2 Ethyl Thioglycolate Thiolate Thiolate Anion R2->Thiolate + Base Base Triethylamine (Base) Enolate Enolate Intermediate Intermediate1->Enolate - H+ (Base) Cyclized Cyclized Intermediate Enolate->Cyclized Product This compound Cyclized->Product - H2O (Dehydration)

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.AmountMoles (mmol)Equiv.
2,6-Dichlorobenzaldehyde175.0183-38-52.63 g15.01.0
Ethyl thioglycolate120.17623-51-82.0 mL (1.98 g)16.51.1
Triethylamine (TEA)101.19121-44-86.27 mL (4.55 g)45.03.0
Anhydrous Dimethyl Sulfoxide (DMSO)78.1367-68-525 mL--
Ethyl Acetate (EtOAc)88.11141-78-6As needed--
Hexane86.18110-54-3As needed--
Deionized Water18.027732-18-5~1 L--
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6As needed--

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Glassware for extraction and recrystallization

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • 2,6-Dichlorobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation.

  • Ethyl thioglycolate: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes serious eye damage. Has a strong, unpleasant odor.

  • Triethylamine (TEA): Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.

  • DMSO: Can cause skin irritation. It is readily absorbed through the skin and may carry other dissolved chemicals with it. Handle with care.

Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[4][5][6][7] An eyewash station and safety shower should be readily accessible.[5]

Step-by-Step Synthesis Procedure

Workflow for the Synthesis

Synthesis_Workflow Setup 1. Setup Assemble dry glassware under N2 atmosphere. Reagents 2. Reagent Addition Dissolve 2,6-dichlorobenzaldehyde in anhydrous DMSO. Setup->Reagents Addition 3. Slow Addition Add solution of ethyl thioglycolate and triethylamine dropwise. Reagents->Addition Heating 4. Reaction Heat at 80°C for 2h, then stir overnight at RT. Addition->Heating Quench 5. Work-up Pour mixture into ice-water to precipitate product. Heating->Quench Filter 6. Filtration Collect solid via vacuum filtration. Wash with water. Quench->Filter Purify 7. Purification Recrystallize crude product from ethanol or EtOAc/Hexane. Filter->Purify Characterize 8. Characterization Analyze product via NMR, MS, and determine melting point. Purify->Characterize

References

The Versatile Scaffold: Ethyl 4-Chloro-1-benzothiophene-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. Among the myriad of heterocyclic systems, the benzothiophene moiety has consistently emerged as a privileged structure, underpinning the development of numerous therapeutic agents.[1][2] This guide focuses on a particularly valuable building block, Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, and its multifaceted applications in medicinal chemistry. We will delve into the synthetic utility of this compound, providing detailed protocols for its derivatization and showcasing its role in the generation of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for novel therapeutics.

The Benzothiophene Core: A Foundation for Pharmacological Activity

The benzothiophene ring system, an isostere of indole, is a recurring motif in a plethora of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for targeting a wide array of biological targets.[3] Derivatives of benzothiophene have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][4][5] The strategic functionalization of the benzothiophene core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with specific biological macromolecules.

This compound: A Gateway to Chemical Diversity

This compound serves as an exceptional starting material for the synthesis of diverse compound libraries. Its structure presents three key points for chemical modification: the chloro group at the 4-position, the ethyl carboxylate at the 2-position, and the aromatic backbone.

  • The 4-Chloro Position: This site is primed for nucleophilic aromatic substitution or, more commonly, for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups, which can profoundly influence the biological activity of the resulting molecules.

  • The 2-Ethyl Carboxylate Group: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This provides a straightforward avenue for introducing further diversity and modulating properties such as solubility and hydrogen bonding capacity.

  • The Benzothiophene Ring: While less commonly modified in this specific scaffold, the benzene portion of the benzothiophene ring can also be functionalized through electrophilic aromatic substitution, offering additional opportunities for structural diversification.

The strategic combination of modifications at these positions allows for the exploration of a vast chemical space, significantly enhancing the probability of identifying novel drug candidates.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The true power of this compound lies in its amenability to a range of robust and well-established chemical transformations. Here, we provide detailed protocols for three fundamental reactions that unlock the synthetic potential of this scaffold.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and it is particularly well-suited for the arylation of the 4-position of our scaffold.[6][7]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • SPhos (buchwald-sphos) (0.04 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene (5 mL per mmol of starting material)

    • Water (1 mL per mmol of starting material)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and water to the flask.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 4-phenyl-1-benzothiophene-2-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides.[7]

  • Base: Potassium carbonate is a commonly used base in Suzuki couplings. It is strong enough to facilitate the transmetalation step without causing unwanted side reactions.

  • Solvent System: The biphasic toluene/water system is often employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[8][9] This reaction is instrumental in introducing nitrogen-containing functionalities at the 4-position of the benzothiophene scaffold.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

    • Xantphos (0.02 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene (5 mL per mmol of starting material)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Add anhydrous toluene, followed by this compound and morpholine.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Ethyl 4-(morpholino)-1-benzothiophene-2-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich bisphosphine ligand such as Xantphos is highly effective for the amination of aryl chlorides. The wide bite angle of Xantphos promotes the reductive elimination step.[8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so the reaction must be carried out under an inert atmosphere.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination (Ar-NR2) Ester_Modification_Workflow Start Ethyl 4-Substituted-1-benzothiophene-2-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis CarboxylicAcid 4-Substituted-1-benzothiophene-2-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling (Amine, HATU, DIPEA) CarboxylicAcid->AmideCoupling AmideProduct 4-Substituted-1-benzothiophene-2-carboxamide AmideCoupling->AmideProduct

References

The Strategic Application of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. In this context, the benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate as a versatile starting material for the synthesis of innovative antimicrobial compounds. We will delve into the chemical rationale behind its use, provide detailed synthetic protocols, and outline methods for evaluating the antimicrobial efficacy of the resulting derivatives.

The Benzothiophene Core: A Scaffold for Antimicrobial Innovation

Benzothiophene derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The inherent aromaticity and the presence of a sulfur atom contribute to the unique electronic and structural properties of the benzothiophene nucleus, allowing for diverse functionalization and interaction with biological targets. Research has shown that modifications at various positions of the benzothiophene ring can lead to compounds with significant antibacterial and antifungal properties.[1][2]

This compound: A Strategic Starting Material

This compound is a particularly valuable building block for several key reasons:

  • The Ester Functional Group: The ethyl ester at the 2-position is a versatile handle for a variety of chemical transformations. It can be readily converted into a carbohydrazide, which serves as a crucial intermediate for the synthesis of a wide array of heterocyclic systems and acylhydrazones known to possess antimicrobial activity.[3][4]

  • The Chloro Substituent: The chlorine atom at the 4-position influences the electronic properties of the benzothiophene ring system. This can have a profound impact on the biological activity of the final compound. Furthermore, the chloro group can potentially be a site for further synthetic modifications, such as nucleophilic aromatic substitution reactions, to create a diverse library of analogs for structure-activity relationship (SAR) studies.

  • The Benzothiophene Scaffold: As mentioned, the core benzothiophene structure is a well-established pharmacophore in antimicrobial drug discovery.[5]

Synthetic Pathways to Novel Antimicrobial Agents

The primary synthetic strategy detailed here focuses on the conversion of this compound into benzothiophene-2-carbohydrazide, followed by the synthesis of acylhydrazone derivatives. This class of compounds has shown significant promise, particularly against multidrug-resistant bacteria like Staphylococcus aureus.[4]

Part 1: Synthesis of 4-Chloro-1-benzothiophene-2-carbohydrazide

The initial step involves the reaction of this compound with hydrazine hydrate. This is a classic and efficient method for converting an ester to a hydrazide.

Synthesis of 4-Chloro-1-benzothiophene-2-carbohydrazide start This compound intermediate 4-Chloro-1-benzothiophene-2-carbohydrazide start->intermediate Hydrazinolysis reagent1 Hydrazine Hydrate (NH2NH2·H2O) solvent Ethanol (Solvent) Reflux

Caption: Synthesis of the key carbohydrazide intermediate.

Protocol 1: Synthesis of 4-Chloro-1-benzothiophene-2-carbohydrazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (10 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 4-chloro-1-benzothiophene-2-carbohydrazide. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality behind Experimental Choices:

  • Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is used to drive the reaction to completion and to minimize the formation of side products.

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting ester and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction.

  • Ice-water Quench: Pouring the reaction mixture into ice water facilitates the precipitation of the solid product, which is typically less soluble in cold water.

Part 2: Synthesis of Antimicrobial Acylhydrazone Derivatives

The synthesized 4-chloro-1-benzothiophene-2-carbohydrazide is a versatile intermediate that can be reacted with a variety of aldehydes or ketones to form acylhydrazones. The choice of the aldehyde/ketone is critical as it introduces structural diversity that can significantly modulate the antimicrobial activity.

Synthesis of Antimicrobial Acylhydrazone Derivatives start 4-Chloro-1-benzothiophene-2-carbohydrazide product N'-(Substituted-benzylidene)-4-chloro-1-benzothiophene-2-carbohydrazide start->product Condensation reagent1 Substituted Aldehyde (R-CHO) catalyst Glacial Acetic Acid (Catalyst) Ethanol (Solvent) Reflux

References

Application Notes and Protocols for the Derivatization of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Ethyl 4-chloro-1-benzothiophene-2-carboxylate is a versatile starting material for the synthesis of novel benzothiophene derivatives, offering multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols and a workflow for subsequent biological screening. The methodologies are designed to be robust and reproducible, enabling researchers in drug discovery and development to generate libraries of novel compounds for identifying promising therapeutic leads.

Introduction: The Therapeutic Potential of Benzothiophenes

Benzothiophene, a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring, is a cornerstone in the development of new therapeutic agents.[3][4] Its structural similarity to endogenous molecules and its ability to participate in various biological interactions have led to the discovery of numerous benzothiophene-based drugs, such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[5] The derivatization of the benzothiophene core allows for the fine-tuning of its physicochemical properties and biological activity, making it a prime target for medicinal chemists.[6]

This compound serves as an excellent starting point for generating a diverse library of analogs. The key reactive handles on this molecule are:

  • The C4-Chloro Group: Amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.

  • The C2-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides.

This guide will provide detailed protocols for the derivatization at these two key positions and outline a strategic approach to the biological screening of the resulting compound library.

Derivatization Strategies and Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choice of reagents and conditions.

Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[7] In the case of this compound, the chloro group at the C4 position can be coupled with various boronic acids to introduce new aryl or heteroaryl moieties.

A Reactant Assembly: This compound, Arylboronic Acid, Pd Catalyst, Base B Solvent Addition & Degassing (e.g., Toluene/Water, N2 purge) A->B C Reaction at Elevated Temperature (e.g., 90-100 °C) B->C D Reaction Monitoring (TLC or LC-MS) C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 8 mL of toluene and 2 mL of water).

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Outcomes:

Arylboronic AcidExpected ProductTypical Yield (%)
Phenylboronic acidEthyl 4-phenyl-1-benzothiophene-2-carboxylate75-85
4-Methoxyphenylboronic acidEthyl 4-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate80-90
3-Pyridylboronic acidEthyl 4-(pyridin-3-yl)-1-benzothiophene-2-carboxylate65-75
Amide Bond Formation at the C2-Position

The ethyl ester at the C2 position can be readily converted into a variety of amides. This two-step process involves the hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.

A Step 1: Ester Hydrolysis This compound B Base-catalyzed hydrolysis (e.g., NaOH in EtOH/H2O) A->B C Acidification (e.g., HCl) B->C D Isolation of Carboxylic Acid C->D E Step 2: Amide Coupling 4-Chloro-1-benzothiophene-2-carboxylic acid F Carboxylic Acid Activation (e.g., EDC/HOBt) E->F G Addition of Amine F->G H Reaction and Workup G->H I Purification and Characterization H->I

Caption: Workflow for Amide Bond Formation.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (15 mL for a 14 mmol scale reaction).

  • Hydrolysis: Add 3 M NaOH solution (2.0 eq) to the solution and stir at room temperature overnight.[9]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water (75 mL).

  • Acidification: Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chloro-1-benzothiophene-2-carboxylic acid.

Materials:

  • 4-Chloro-1-benzothiophene-2-carboxylic acid

  • Amine (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (0.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve 4-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in DMF or DCM.

  • Activation: Add EDC (1.2 eq) and HOBt (0.1 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[10]

  • Amine Addition: Add the desired amine (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Expected Outcomes:

AmineExpected ProductTypical Yield (%)
BenzylamineN-Benzyl-4-chloro-1-benzothiophene-2-carboxamide85-95
Morpholine(4-Chloro-1-benzothiophen-2-yl)(morpholino)methanone90-98
AnilineN-Phenyl-4-chloro-1-benzothiophene-2-carboxamide70-80

Biological Screening Cascade

Once a library of derivatized compounds has been synthesized, a systematic biological screening cascade is essential to identify promising candidates.[11] The choice of assays should be guided by the known biological activities of benzothiophene derivatives.[9]

General Workflow for Biological Screening

cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening & Lead Optimization A Compound Library B High-Throughput Screening (HTS) (e.g., single concentration) A->B C Hit Identification B->C D Dose-Response Assays (IC50/EC50 determination) C->D E Selectivity & Specificity Assays D->E F In Vitro ADME/Tox Assays E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Candidate Selection G->H

References

Application Note: High-Throughput Screening Assays for the Identification of Bioactive Benzothiophene Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6][7] High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[6][8] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays tailored for the discovery of novel benzothiophene-based therapeutic agents. We will delve into the causality behind experimental design, provide detailed, field-proven protocols for both biochemical and cell-based assays, and present a framework for data analysis and hit validation.

Introduction: The Benzothiophene Scaffold in Drug Discovery

Benzothiophene is an aromatic bicyclic compound in which a benzene ring is fused to a thiophene ring.[2][7] This structural motif is present in several commercially available drugs, such as the selective estrogen receptor modulator (SERM) raloxifene , the 5-lipoxygenase inhibitor zileuton , and the antifungal agent sertaconazole .[2][3][4] The versatility of the benzothiophene nucleus allows for extensive chemical modifications, yielding derivatives that can interact with a wide array of biological targets with high specificity and potency.[1][7] The diverse biological activities reported for this scaffold make it an exceptionally attractive starting point for drug discovery campaigns across multiple therapeutic areas.[1][5]

High-throughput screening (HTS) provides the technological framework to systematically explore the vast chemical space of benzothiophene libraries.[6][8] By miniaturizing and automating biological assays, HTS allows for the testing of thousands to millions of compounds in a time- and cost-effective manner, significantly accelerating the identification of promising "hit" compounds for further optimization.[8]

The High-Throughput Screening (HTS) Workflow

The HTS process is a multi-step, integrated workflow designed to identify active compounds from large libraries and advance them to the lead optimization stage. The causality behind this workflow is to progressively filter a large number of initial compounds through increasingly stringent assays to focus resources on the most promising candidates.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Hit Validation AssayDev Assay Development & Miniaturization LibPrep Compound Library Preparation (Benzothiophenes) HTS Primary HTS (e.g., 10 µM single concentration) AssayDev->HTS Optimized Assay LibPrep->HTS Assay-Ready Plates HitConfirm Hit Confirmation & Promiscuity Assays HTS->HitConfirm Initial 'Hits' DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirm->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR L_O Lead Optimization SAR->L_O Validated Hits

Caption: Generalized workflow for a high-throughput screening campaign.

Biochemical (Target-Based) Assays

Biochemical assays are fundamental in HTS for identifying compounds that directly interact with a purified biological target, such as an enzyme or receptor. This approach is highly valuable when a specific molecular target has been validated for a disease. For benzothiophene derivatives, kinases and cholinesterases are common targets.[6]

Principle of Kinase Inhibition Assays

Kinases are a critical class of enzymes that catalyze the phosphorylation of substrate proteins, often playing central roles in signaling pathways that become dysregulated in diseases like cancer.[9] Many benzothiophene derivatives have been investigated as kinase inhibitors. The fundamental principle of a kinase inhibition assay is to measure the extent to which a compound can block the transfer of a phosphate group from ATP to a substrate.

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Benzothiophene Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a benzothiophene derivative.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a robust, antibody-based HTRF assay suitable for HTS of benzothiophene libraries against a target kinase (e.g., a RAF kinase).

Rationale: HTRF is a preferred HTS technology due to its low background, high signal-to-noise ratio, and resistance to interference from colored or fluorescent compounds, which can be a concern with benzothiophene scaffolds. The ratiometric nature of the readout (ratio of two emission wavelengths) minimizes variability from liquid handling and compound autofluorescence.

Materials:

  • Purified, active kinase enzyme

  • Biotinylated substrate peptide

  • ATP (at or near the Kₘ concentration)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665 (SA-XL665)

  • Benzothiophene compound library (10 mM in DMSO)

  • Low-volume 384-well assay plates (e.g., white, non-binding surface)

  • Positive control inhibitor (e.g., Staurosporine)

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 20 nL of benzothiophene compounds, DMSO (negative control), and positive control from the library plates to the 384-well assay plates. This results in a 10 µM final screening concentration in a 20 µL assay volume.

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in cold assay buffer.

    • Using a multi-drop dispenser, add 10 µL of this mix to each well of the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Briefly centrifuge the plates (1 min at 1000 rpm) to ensure proper mixing.

    • Incubate at room temperature for the optimized duration (e.g., 60 minutes). The incubation time is critical and must be determined during assay development to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the detection reagent mix containing the Eu³⁺-cryptate antibody and SA-XL665 in detection buffer.

    • Add 10 µL of the detection mix to all wells to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data using the positive (0% activity) and negative (100% activity) controls:

      • % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive) / (Ratio_Negative - Ratio_Positive))

    • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Cell-Based (Phenotypic) Assays

Cell-based assays provide a more physiologically relevant context by evaluating a compound's effect on a cellular process within a living cell.[3] This allows for the discovery of compounds that act on novel targets or through complex mechanisms of action.

Principle of Cytotoxicity Assays

Many benzothiophene derivatives have demonstrated potent anticancer activity.[3][6][10] A primary HTS assay in cancer drug discovery is the assessment of cytotoxicity or cell viability. The MTT assay is a classic colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[9]

Apoptosis_Pathway cluster_signal Apoptotic Signal Benzothiophene Benzothiophene Derivative Tubulin Tubulin Polymerization Inhibition Benzothiophene->Tubulin M_Checkpoint Mitotic Checkpoint Activation Tubulin->M_Checkpoint Bcl2 Bcl-2 Family (e.g., Mcl-1) M_Checkpoint->Bcl2 Inhibition of Anti-Apoptotic Proteins Mitochondrion Mitochondrion Bcl2->Mitochondrion Caspases Caspase Cascade (Caspase-9, Caspase-3) Mitochondrion->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction by benzothiophene tubulin inhibitors.[11]

Protocol: High-Throughput Cell Viability (MTT) Assay

This protocol outlines an HTS-compatible MTT assay to screen a benzothiophene library for cytotoxic effects against a cancer cell line (e.g., HT-29 colon cancer cells).[3]

Rationale: The MTT assay is a cost-effective and robust method for assessing cell viability in HTS. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • HT-29 human colon cancer cell line

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Benzothiophene compound library (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well or 384-well clear-bottom cell culture plates

  • Automated liquid handlers and plate readers

Procedure:

  • Cell Seeding:

    • Harvest and count HT-29 cells. Resuspend cells in culture medium to a density of 5 x 10⁴ cells/mL.

    • Using a multi-channel pipette or dispenser, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[9]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Perform a serial dilution of the benzothiophene library to create an intermediate plate.

    • Add 1 µL of compound from the intermediate plate to the cells (final concentration range, e.g., 0.1 to 100 µM). Include DMSO-only wells as a negative control and a known cytotoxic agent as a positive control.[9]

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The choice of incubation time is critical as it must be long enough to observe a cytotoxic effect but short enough to avoid cell overgrowth in control wells.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature on a plate shaker, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).

    • % Viability = 100 * (Abs_Compound - Abs_Blank) / (Abs_DMSO - Abs_Blank)

    • Identify hits based on a pre-defined viability threshold (e.g., <50% viability). For active compounds, perform dose-response experiments to calculate the GI₅₀ (concentration for 50% growth inhibition).[10][11]

Quantitative Data Summary

The following table summarizes the reported biological activities of selected benzothiophene derivatives, illustrating the diversity of targets and potent activities achievable with this scaffold.

Compound ClassTarget/AssayExample CompoundActivity (IC₅₀/MIC)Reference
Benzothiophene-chalcone hybridAcetylcholinesterase (AChE) InhibitionCompound 5f62.10 µM[6]
Benzothiophene-chalcone hybridButyrylcholinesterase (BChE) InhibitionCompound 5h24.35 µM[6]
Benzothiophene AcylhydrazoneAntibacterial (MRSA)(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide4 µg/mL[6]
Benzothiophene AcrylonitrileAnticancer (Prostate, PC3)Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileGI₅₀: 10-90.9 nM[10]
4,5,6,7-TetrahydrobenzothiopheneAnti-inflammatoryCompound 15 (R = H)121 µM[6]

Conclusion

The benzothiophene scaffold remains a highly productive framework for the discovery of novel therapeutic agents. The successful application of high-throughput screening to libraries of these compounds is contingent upon the rational design of robust and relevant biological assays. This guide provides the foundational principles and detailed protocols for both biochemical and cell-based screening approaches. By carefully considering the causality behind each experimental step—from assay development and miniaturization to data analysis and hit validation—researchers can effectively and efficiently identify novel, bioactive benzothiophene derivatives with the potential to become next-generation therapeutics.

References

Suzuki coupling reactions with Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Strategic Execution of Suzuki-Miyaura Coupling with Ethyl 4-Chloro-1-benzothiophene-2-carboxylate for the Synthesis of Advanced Biaryl Scaffolds

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction using this compound. The benzothiophene moiety is a privileged scaffold in medicinal chemistry and drug discovery, frequently appearing in anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The C4-arylation of this specific substrate via Suzuki-Miyaura coupling opens a direct pathway to novel biaryl and hetero-biaryl compounds with significant potential for pharmaceutical development.[4][5] However, the use of an aryl chloride, known for its relative inertness compared to bromides or iodides, presents specific challenges that necessitate carefully optimized catalytic systems.[6][7] This document elucidates the mechanistic nuances of activating the C-Cl bond, provides field-proven protocols, and offers a systematic troubleshooting guide for researchers, scientists, and drug development professionals.

Mechanistic Insight: Overcoming the Inertness of Aryl Chlorides

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organohalide and an organoboron species, catalyzed by a palladium complex.[8] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: A Pd(0) complex inserts into the carbon-halogen bond of the electrophile (this compound). This is the rate-determining step for aryl chlorides due to the high bond dissociation energy of the C-Cl bond.[7] Success at this stage is critically dependent on the catalyst system. Bulky, electron-rich ligands on the palladium center are essential to increase the electron density of the metal, thereby promoting its insertion into the strong C-Cl bond.[10][11]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[12][13]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ii_complex L₂Pd(II)(Ar)(Cl) (trans-complex) pd0->pd_ii_complex aryl_halide Ar-Cl (this compound) aryl_halide->pd_ii_complex oxidative_addition Oxidative Addition (Rate-Limiting Step) transmetalation Transmetalation di_organo_pd L₂Pd(II)(Ar)(R) pd_ii_complex->di_organo_pd base Base (e.g., K₃PO₄) boronate_complex [R-B(OH)₃]⁻ base->boronate_complex boronic_acid R-B(OH)₂ boronic_acid->boronate_complex Activation boronate_complex->di_organo_pd reductive_elimination Reductive Elimination di_organo_pd->pd0 Regeneration product Ar-R (Final Product) di_organo_pd->product

Caption: The Suzuki-Miyaura catalytic cycle for aryl chlorides.

Experimental Design: Key Parameter Optimization

The successful coupling of this compound hinges on the judicious selection of four key components: the catalyst/ligand system, the base, the solvent, and the boronic acid partner.

Catalyst and Ligand Selection

Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[14] The key to success lies in using specialized ligands that create a highly active, coordinatively unsaturated Pd(0) species.

  • Rationale: Bulky, electron-rich phosphine ligands (e.g., dialkylbiarylphosphines) or N-heterocyclic carbenes (NHCs) are required.[10] The bulkiness of the ligand promotes the formation of a monoligated Pd(0)L species, which is highly reactive in oxidative addition. The strong electron-donating character increases the electron density on the palladium, facilitating its insertion into the robust C-Cl bond.

  • Recommendation: Catalyst systems based on ligands such as SPhos, XPhos, or RuPhos are excellent starting points. Pre-formed palladacycle pre-catalysts (e.g., SPhos G3) are often preferred due to their high activity and air stability, simplifying reaction setup.[15]

Base Selection

The base activates the boronic acid for transmetalation. However, the presence of an ethyl ester in the substrate makes it susceptible to hydrolysis under strongly basic conditions.

  • Rationale: A moderately strong base is required to facilitate the formation of the reactive boronate species without causing significant saponification of the ester. Inorganic bases are typically used.[8]

  • Recommendation: Potassium phosphate (K₃PO₄) is often the base of choice as it provides a good balance of reactivity and compatibility with base-sensitive functional groups.[10] Cesium carbonate (Cs₂CO₃) can also be effective. It is advisable to use the base as a fine powder to maximize surface area and reactivity.

Solvent System

The choice of solvent must ensure adequate solubility for all components, including the organic substrates and the inorganic base.

  • Rationale: Anhydrous, polar aprotic solvents are generally preferred. Often, a small amount of water is added to form a biphasic system, which can aid in dissolving the inorganic base and facilitate the transmetalation step.[13][16]

  • Recommendation: A mixture of 1,4-Dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust and widely used system.[17] Toluene or THF with water are also common alternatives.[8] Degassing the solvent thoroughly before use is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )StoichiometryTypical Amount (for 1 mmol scale)
This compound1207537-67-4240.701.0 equiv241 mg
Arylboronic AcidVariableVariable1.2 - 1.5 equivVariable
SPhos Pd G3 Precatalyst1445085-87-9791.041-2 mol %7.9 - 15.8 mg
Potassium Phosphate (K₃PO₄), anhydrous, powder7778-53-2212.272.0 - 3.0 equiv425 - 637 mg
1,4-Dioxane, anhydrous123-91-188.11-4.0 mL
Water, degassed7732-18-518.02-1.0 mL

Reaction Setup and Execution Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification a 1. Add Solids to Reaction Vial (Substrate, Boronic Acid, Base, Catalyst) b 2. Seal Vial with Septum Cap a->b c 3. Evacuate and Backfill with N₂/Ar (3x) (Establish Inert Atmosphere) b->c d 4. Add Degassed Solvents via Syringe (Dioxane, Water) c->d e 5. Heat to 80-100 °C with Vigorous Stirring d->e f 6. Monitor Reaction Progress (TLC, LC-MS, GC-MS) e->f g 7. Cool to RT, Dilute with EtOAc f->g h 8. Filter through Celite/Silica Plug g->h i 9. Aqueous Workup (Wash with Water/Brine) h->i j 10. Dry, Concentrate, and Purify (e.g., Column Chromatography) i->j k 11. Characterize Final Product (NMR, MS, etc.) j->k

Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Methodology

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol %).

  • Inerting the Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (4 mL per 1 mmol of substrate) followed by degassed water (1 mL per 1 mmol of substrate) via syringe.

  • Reaction Conditions: Place the sealed vessel in a preheated oil bath or heating block at 80–100 °C. Stir the mixture vigorously for 4–24 hours. The reaction mixture will typically turn dark brown or black.[18]

  • Reaction Monitoring: Monitor the consumption of the starting material by taking small aliquots from the reaction mixture and analyzing them by TLC, GC-MS, or LC-MS.[19][20] A typical mobile phase for TLC could be 10-20% ethyl acetate in hexanes.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a small pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.[21]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system. 3. Poor quality base or boronic acid.1. Ensure rigorous degassing of solvents and proper inert atmosphere technique. 2. Switch to a more active ligand (e.g., from XPhos to SPhos) or a palladacycle precatalyst. Increase catalyst loading to 3-5 mol %.[15] 3. Use fresh, high-purity reagents. Grind the base to a fine powder.
Protodeboronation of Boronic Acid The boronic acid is unstable under the reaction conditions (especially some heteroaryl boronic acids).[16]Use the corresponding boronic ester (e.g., pinacol ester, MIDA boronate) which can be more stable.[13] Use a milder base like K₂CO₃ or CsF.[12]
Dehalogenation of Starting Material A side reaction where the chlorine is replaced by hydrogen. Can be promoted by excess base or impurities.Decrease reaction temperature or time. Screen different bases (e.g., switch from K₃PO₄ to Cs₂CO₃). Ensure high purity of all reagents.
Homocoupling of Boronic Acid Occurs when two boronic acid molecules couple together. Often caused by the presence of Pd(II) species from incomplete reduction or oxidation.[16]Ensure the reaction is thoroughly deoxygenated. Use a pre-catalyst that reliably generates Pd(0).
Ester Hydrolysis The base is too strong or the reaction temperature/time is excessive.Use a milder base such as K₂CO₃ or Na₂CO₃.[17] Reduce the reaction temperature and monitor carefully to stop the reaction upon completion of the desired coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for accessing novel C4-arylated benzothiophenes. While the inertness of the aryl chloride bond presents a challenge, it can be reliably overcome through the strategic selection of modern, highly active palladium catalysts featuring bulky, electron-rich ligands. Careful control over the reaction atmosphere, base, and solvent system is paramount to achieving high yields and minimizing side reactions. The protocols and troubleshooting guide presented herein provide a robust framework for researchers to successfully synthesize these valuable compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: Ethyl 4-Chloro-1-benzothiophene-2-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate and its derivatives as a promising scaffold in the discovery of novel anticancer agents. This document outlines the rationale behind targeting this chemical series, details potential mechanisms of action, and provides robust protocols for in vitro and in vivo evaluation.

Introduction: The Benzothiophene Scaffold in Oncology

The benzothiophene core is a bicyclic aromatic structure, consisting of a benzene ring fused to a thiophene ring.[1] This privileged scaffold has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural versatility of benzothiophenes allows for facile modification, enabling the development of compounds with tailored biological activities.[1] In the context of oncology, derivatives of benzothiophene have emerged as potent agents that can modulate various cancer-relevant targets.[3]

This compound serves as a key starting material or an active compound itself for the generation of a library of potential anticancer drug candidates. Its chemical structure provides multiple points for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Mechanisms of Anticancer Activity for Benzothiophene Derivatives

The anticancer effects of benzothiophene derivatives are not attributed to a single mechanism but rather a spectrum of actions that disrupt critical cellular processes in cancer cells. Understanding these mechanisms is paramount for designing effective drug discovery campaigns.

Inhibition of Tubulin Polymerization

A significant class of benzothiophene derivatives exerts its anticancer effects by interfering with microtubule dynamics.[4] These compounds, particularly analogs of benzothiophene acrylonitrile, function as tubulin polymerization inhibitors.[5][6] By binding to tubulin, they prevent the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[5] Disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering apoptosis.[5]

Notably, some of these compounds have demonstrated efficacy in overcoming P-glycoprotein (P-gp)-mediated multidrug resistance, a major challenge in cancer chemotherapy.[5]

Diagram: Proposed Signaling Pathway for Tubulin Polymerization Inhibition

G cluster_0 Cellular Effects Benzothiophene Derivative Benzothiophene Derivative Tubulin Tubulin Benzothiophene Derivative->Tubulin Inhibition Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Polymerization Mitotic Arrest Mitotic Arrest Microtubule Formation->Mitotic Arrest Disruption Apoptosis Apoptosis Mitotic Arrest->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: Inhibition of Tubulin Polymerization by Benzothiophene Derivatives.

Multi-Kinase Inhibition

Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers. Certain 5-hydroxybenzothiophene derivatives have been identified as potent multi-target kinase inhibitors.[3][7] These compounds can simultaneously block the activity of several cancer-relevant kinases, offering a potential strategy to overcome chemoresistance that often arises from the redundancy of signaling pathways.[3]

Key kinase targets for benzothiophene derivatives include:

  • Clk1, Clk2, and Clk4 (Cdc-like kinases)[3][8][9]

  • DRAK1 (Death-associated protein kinase-related apoptosis-inducing protein kinase 1)[3][7]

  • Dyrk1A and Dyrk1B (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B)[3][7]

  • Haspin[3][7]

Inhibition of these kinases can lead to cell cycle arrest, particularly at the G2/M phase, and induction of apoptosis.[3][7]

Targeting the RhoA/ROCK Pathway

The Rho family of GTPases, including RhoA, are key regulators of the actin cytoskeleton and are implicated in tumor growth and metastasis.[10][11] The RhoA/ROCK signaling pathway plays a critical role in cell migration and invasion. Recently, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of the RhoA/ROCK pathway.[10][11] By inhibiting this pathway, these compounds can significantly reduce the proliferation, migration, and invasion of cancer cells.[10][11]

Induction of Apoptosis

Beyond the mechanisms mentioned above, some benzothiophene derivatives can directly induce apoptosis. For instance, a novel derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has been shown to induce apoptosis by activating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53 in cancer cells.[2] Similarly, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have demonstrated the ability to induce apoptosis in breast cancer cells.[12]

Experimental Protocols for Anticancer Evaluation

The following protocols provide a framework for the in vitro and in vivo evaluation of novel anticancer agents derived from this compound.

In Vitro Cytotoxicity Assessment

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50) value, which is the concentration of the compound that causes a 50% reduction in cell viability or growth, respectively.[4][13]

Diagram: In Vitro Cytotoxicity Assay Workflow

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay MTT or SRB Assay Incubation->Viability Assay Data Analysis Calculate IC50/GI50 Viability Assay->Data Analysis

Caption: General workflow for in vitro cytotoxicity assays.

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[14]

Protocol:

  • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the GI50 value.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to investigate whether a compound induces apoptosis and/or causes cell cycle arrest.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

In Vivo Anticancer Efficacy

Promising compounds from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and toxicity.[15]

The EAC model is a commonly used transplantable tumor model.[16]

Protocol:

  • Tumor Inoculation: Inject EAC cells intraperitoneally into mice.

  • Compound Administration: After 24 hours, start administering the test compound intraperitoneally or orally for a specified number of days. Include a vehicle control group and a positive control group (e.g., cisplatin).[16]

  • Monitoring: Monitor the mice for tumor growth (by measuring body weight and abdominal circumference), survival time, and any signs of toxicity.

  • Evaluation: At the end of the experiment, sacrifice the mice and collect ascitic fluid to determine tumor volume and viable tumor cell count. Hematological and biochemical parameters can also be assessed to evaluate host toxicity.[16]

Data Presentation

Quantitative data from the evaluation of benzothiophene derivatives should be summarized in a clear and concise manner.

Table 1: In Vitro Cytotoxicity of Benzothiophene Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
Analog 6 Leukemia (CCRF-CEM)0.021Tubulin Polymerization Inhibitor[5]
CNS Cancer (SF-268)0.032Tubulin Polymerization Inhibitor[5]
Prostate Cancer (PC-3)0.035Tubulin Polymerization Inhibitor[5]
Compound 16b Glioblastoma (U87MG)7.2Multi-kinase Inhibitor[3]
Colon Cancer (HCT-116)>10Multi-kinase Inhibitor[3]
Compound b19 Breast Cancer (MDA-MB-231)N/ARhoA/ROCK Pathway Inhibitor[10][11]
Compound 4 Breast Cancer (MCF-7)23.2Apoptosis Inducer[12]

N/A: Not available in the provided search results.

Conclusion

This compound and its derivatives represent a highly promising class of compounds for the development of novel anticancer agents. Their diverse mechanisms of action, including tubulin polymerization inhibition, multi-kinase inhibition, and targeting of the RhoA/ROCK pathway, offer multiple avenues for therapeutic intervention. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. Further exploration of this chemical scaffold is warranted to unlock its full therapeutic potential in the fight against cancer.

References

Application Note: A Robust and Scalable Synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] These heterocyclic compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, in particular, serves as a critical intermediate, a versatile building block for the synthesis of more complex molecules, including novel kinase inhibitors and tachykinin NK2 receptor antagonists.[3][4] Its strategic functionalization allows for the exploration of diverse chemical space in drug discovery programs.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this key intermediate. The methodology is designed for robustness, safety, and high purity, addressing the common challenges encountered when transitioning from laboratory-scale to pilot or manufacturing-scale production. We will delve into the causality behind procedural choices, rigorous safety protocols, and the analytical methods required to validate product quality.

Synthetic Strategy and Rationale

The construction of the benzothiophene ring system can be achieved through various synthetic pathways, including intramolecular cyclization of acetophenone derivatives and transition metal-catalyzed reactions.[5][6] For a scalable and industrially viable process, a two-step approach is often preferred for its modularity and control over purity. The selected strategy involves:

  • Cyclization: Formation of the 4-Chloro-1-benzothiophene-2-carboxylic acid precursor. This is typically achieved via the condensation of a substituted benzaldehyde with a thioglycolate derivative, a reaction known for its reliability and good yields.[7]

  • Esterification: Conversion of the resulting carboxylic acid to the target ethyl ester. Employing thionyl chloride to generate an intermediate acid chloride, followed by reaction with ethanol, is a classic and highly efficient method for this transformation, often driving the reaction to completion with high conversion rates.[3]

This two-step process allows for the isolation and purification of the intermediate carboxylic acid, ensuring that any impurities from the initial cyclization are removed before the final esterification step, leading to a higher quality final product.

Synthetic_Workflow A Starting Materials (2-Chloro-6-fluorobenzaldehyde, Methyl Thioglycolate) B Step 1: Cyclization Reaction (Base-mediated condensation) A->B C Intermediate (Mthis compound) B->C D Step 2: Saponification (LiOH·H₂O) C->D E Intermediate (4-Chloro-1-benzothiophene-2-carboxylic acid) D->E F Step 3: Esterification (Thionyl Chloride, Ethanol) E->F G Final Product (this compound) F->G H Purification & QC (Crystallization, HPLC, NMR) G->H

Diagram 1: High-level workflow for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is detailed in two main parts: the synthesis of the carboxylic acid intermediate and its subsequent esterification. All operations involving hazardous reagents, particularly thionyl chloride, must be conducted within a certified chemical fume hood with appropriate engineering controls.

Part A: Synthesis of 4-Chloro-1-benzothiophene-2-carboxylic Acid (Intermediate)

This procedure is adapted from established methods for synthesizing substituted benzothiophenes.[4][8] It first creates the methyl ester, which is then hydrolyzed to the carboxylic acid.

Step A1: Mthis compound

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charge: Charge N,N-Dimethylformamide (DMF, 8 L) into the reactor. Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 kg, 10.85 mol).

  • Reactant Addition: Begin stirring and add 2-Chloro-6-fluorobenzaldehyde (1.0 kg, 6.31 mol). Subsequently, add methyl thioglycolate (0.74 kg, 6.94 mol) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 30°C using the reactor jacket.

  • Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 40 L of ice-water with vigorous stirring. A solid precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50-60°C to yield the crude methyl ester.

Step A2: Saponification to Carboxylic Acid

  • Reactor Setup: Use the same 20 L reactor setup.

  • Reagent Charge: Charge the crude Mthis compound (from Step A1, ~4.44 mol assumption) into the reactor. Add Methanol (12 L) and Water (4 L).

  • Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 0.56 kg, 13.3 mol) to the suspension. Stir the mixture at room temperature overnight (12-16 hours).[8]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Acidification: Dilute the residue with 20 L of ice-water. Slowly add a 3N Hydrochloric Acid (HCl) solution to acidify the mixture to a pH of 1-2. A white solid will precipitate.

  • Isolation & Purification: Filter the solid, wash with water, and dry under vacuum. The resulting 4-Chloro-1-benzothiophene-2-carboxylic acid can be recrystallized from a suitable solvent like ethanol/water if higher purity is required before proceeding.[8]

Part B: Esterification to this compound

This step utilizes thionyl chloride, which requires strict safety measures.

  • Reactor Setup: Equip a 20 L jacketed glass reactor as before, but with a gas outlet connected to a caustic scrubber to neutralize HCl and SO₂ off-gases.

  • Reagent Charge: Charge the dried 4-Chloro-1-benzothiophene-2-carboxylic acid (e.g., 1.0 kg, 4.41 mol) and Toluene (8 L) into the reactor.

  • Thionyl Chloride Addition: Cool the suspension to 0-5°C using the reactor jacket. Slowly add thionyl chloride (SOCl₂, 0.79 kg, 6.62 mol) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C. The reaction is highly exothermic and releases toxic gases.[9][10]

  • Acid Chloride Formation: After the addition is complete, slowly heat the mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours. The reaction completion can be monitored by the cessation of gas evolution.

  • Ethanol Addition: Cool the mixture to 40-50°C. Slowly add absolute Ethanol (2.5 L, 42.8 mol) via an addition funnel. An exothermic reaction will occur. Maintain the temperature below 60°C.

  • Esterification Reaction: Once the ethanol addition is complete, heat the mixture to reflux for an additional 2-4 hours. Monitor by HPLC for the disappearance of the acid chloride intermediate.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into 15 L of ice-water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 5 L of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), 5 L of water, and finally 5 L of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethanol or heptane/ethyl acetate) to yield this compound as a solid.

Table 1: Critical Process Parameters for Esterification

Parameter Value / Condition Rationale
Starting Material 4-Chloro-1-benzothiophene-2-carboxylic acid Precursor for esterification.
Reagents Thionyl Chloride (1.5 eq.), Ethanol (>5 eq.) SOCl₂ efficiently creates the reactive acid chloride; excess ethanol drives esterification to completion.
Solvent Toluene Inert solvent with an appropriate boiling point for reflux and good solubility for reactants.
Temperature 0-10°C (SOCl₂ addition), Reflux (Reaction) Controlled addition of SOCl₂ prevents runaway reaction; reflux ensures complete conversion.
Reaction Time 4-7 hours Sufficient time for both acid chloride formation and subsequent esterification.

| Work-up | Aqueous wash with NaHCO₃ | Neutralizes excess acid and quenches unreacted thionyl chloride. |

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a thorough understanding and mitigation of risks. Thionyl chloride is the most hazardous reagent in this process.[11]

Table 2: Hazard and Safety Information for Key Reagents

Reagent Key Hazards Recommended PPE & Handling Procedures
Thionyl Chloride Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water, releasing toxic gases (HCl, SO₂).[9][10] Use in a chemical fume hood with a scrubber. Wear a full-face shield, chemical-resistant apron, and Butyl rubber or neoprene gloves.[9][12] Store in a cool, dry, well-ventilated area away from water and bases.[11]
Hydrochloric Acid Causes severe skin burns and eye damage, may cause respiratory irritation. Wear safety goggles, gloves, and a lab coat. Handle in a well-ventilated area.
Toluene Flammable liquid and vapor, skin irritant, may cause drowsiness or dizziness. Keep away from ignition sources. Use in a well-ventilated area. Wear appropriate gloves and eye protection.

| Ethanol | Highly flammable liquid and vapor. | Keep away from heat and open flames. Store in a tightly closed container. |

All waste materials, including aqueous washes and residual solvents, must be collected and disposed of as hazardous waste according to institutional and local regulations.[12] Emergency eyewash stations and safety showers must be readily accessible.[11]

Analytical Quality Control

To ensure the final product meets the required specifications for use in drug development, a panel of analytical tests should be performed.

Table 3: Analytical QC Specifications

Test Method Specification / Expected Result
Appearance Visual Inspection White to off-white crystalline powder.[8]
Purity HPLC (C18 column, MeCN/H₂O gradient) ≥ 98.5%
Identity (Structure) ¹H NMR (400 MHz, CDCl₃) Conforms to structure. Expected peaks: δ ~8.0-7.2 (m, Ar-H), ~4.4 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃).[7][13]
Identity (MW) Mass Spectrometry (ESI+) Conforms to structure. Expected m/z for [M+H]⁺.

| Melting Point | Capillary Method | Within a defined range (e.g., 220-223°C for the acid).[8] |

Esterification_Mechanism cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Nucleophilic Attack & Ester Formation RCOOH R-COOH (Carboxylic Acid) Intermediate1 [Intermediate Complex] RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) RCOCl R-COCl (Acid Chloride) Intermediate1->RCOCl - SO₂ - HCl RCOCl2 R-COCl (Acid Chloride) Byproducts1 SO₂ + HCl Intermediate2 [Tetrahedral Intermediate] RCOCl2->Intermediate2 + CH₃CH₂OH EtOH CH₃CH₂OH (Ethanol) Ester R-COOCH₂CH₃ (Ethyl Ester) Intermediate2->Ester - HCl Byproduct2 HCl

Diagram 2: Reaction mechanism for thionyl chloride-mediated esterification.

Conclusion

The described two-part synthetic protocol provides a reliable and scalable method for producing high-purity this compound. By understanding the rationale behind the chosen synthetic route, implementing rigorous safety controls for handling hazardous reagents, and employing a thorough analytical plan, researchers and drug development professionals can confidently produce this valuable intermediate for their programs. The key to successful scale-up lies in careful process control, particularly during exothermic additions, and a proactive approach to safety management.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

    • Purity of Reagents and Solvents: Ensure all starting materials, particularly the substituted benzaldehyde and ethyl thioglycolate, are of high purity. Solvents should be anhydrous, as moisture can interfere with the reaction, especially if organometallic intermediates are involved in alternative synthetic routes.

    • Reaction Temperature: The reaction temperature is a critical parameter. For the cyclization reaction between a substituted 2-fluorobenzaldehyde and ethyl thioglycolate, a temperature of around 80°C is often employed.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.

    • Base Equivalents: In syntheses involving a base like triethylamine or potassium carbonate, the stoichiometry is important. An insufficient amount of base will result in incomplete deprotonation and a sluggish reaction, while a large excess can promote side reactions. For the reaction of a 2-fluorobenzaldehyde with ethyl thioglycolate, approximately 3 equivalents of triethylamine have been used successfully.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions that are not allowed to run to completion will naturally result in low yields. Conversely, prolonged reaction times can sometimes lead to the formation of degradation products.

    • Inert Atmosphere: Many organic reactions, especially those involving sensitive reagents or intermediates, require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture. Ensure your reaction setup is properly sealed and purged.[1]

Issue 2: Formation of Impurities and Side Products

  • Question: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of impurities is a frequent challenge. Understanding the potential side reactions can help in mitigating them.

    • Regioisomer Formation: Depending on the synthetic route, the formation of regioisomers can be a significant issue in the synthesis of substituted benzothiophenes. For instance, if starting from a meta-substituted precursor, electrophilic substitution reactions can often lead to a mixture of isomers which can be difficult to separate.

    • Over-reaction Products: In some cases, the product itself can undergo further reaction under the reaction conditions, leading to di- or poly-substituted byproducts. Careful monitoring of the reaction progress is key to avoiding this.

    • Unreacted Starting Materials: The presence of unreacted starting materials in your final product is often due to an incomplete reaction. Refer to the troubleshooting steps for low yield to address this.

    • Oxidation Products: The benzothiophene ring, particularly the sulfur atom, can be susceptible to oxidation, especially under harsh reaction conditions or during workup.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my this compound. What are the recommended purification techniques?

  • Answer: Effective purification is essential to obtain the product in high purity.

    • Column Chromatography: This is the most common and effective method for purifying benzothiophene derivatives. A silica gel stationary phase is typically used. The choice of eluent system is critical and may require some optimization. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the solvent system is gradually increased, can be very effective in separating the desired product from impurities.[1]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, particularly for removing small amounts of impurities. The choice of solvent is crucial; the ideal solvent will dissolve the compound at high temperatures but not at low temperatures. Experiment with a range of solvents to find the most suitable one.

    • Preparative TLC or HPLC: For difficult separations or for obtaining highly pure samples for analytical purposes, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A1: A promising and direct route is the reaction of 2-fluoro-4-chlorobenzaldehyde with ethyl thioglycolate . This type of reaction has been successfully used to synthesize the analogous Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. The reaction is typically carried out in a polar aprotic solvent like DMSO in the presence of a base such as triethylamine at an elevated temperature (e.g., 80°C).[1]

Q2: How does the 4-chloro substituent affect the synthesis?

A2: The chlorine atom at the 4-position is an electron-withdrawing group. This can influence the reactivity of the benzene ring and potentially affect the rate and regioselectivity of the cyclization step. It may also influence the electronic properties and subsequent reactivity of the final benzothiophene product.

Q3: What analytical techniques are used to characterize the final product?

A3: The structure and purity of this compound should be confirmed by a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the ester carbonyl group.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in organic synthesis can be toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use and work in a well-ventilated fume hood.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from a similar synthesis of a halogenated benzothiophene derivative.[1]

Materials:

  • 2-Fluoro-4-chlorobenzaldehyde

  • Ethyl thioglycolate

  • Triethylamine (Et3N)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Water

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-fluoro-4-chlorobenzaldehyde (1 equivalent) in anhydrous DMSO.

  • Add ethyl thioglycolate (approximately 1.1 equivalents) to the solution.

  • Add triethylamine (approximately 3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • After 2 hours, allow the reaction to cool to room temperature and continue stirring overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Stir the mixture vigorously for about 1 hour to allow for complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from a suitable solvent.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low/No Yield Impure reagents/solventsUse high-purity, anhydrous materials.
Suboptimal temperatureOptimize reaction temperature (e.g., start at 80°C).[1]
Incorrect base stoichiometryUse appropriate equivalents of base (e.g., ~3 eq. Et3N).[1]
Insufficient reaction timeMonitor reaction to completion using TLC/LC-MS.
Lack of inert atmosphereConduct the reaction under nitrogen or argon.[1]
Impurities Regioisomer formationOptimize reaction conditions to favor the desired isomer.
Over-reactionMonitor reaction progress to avoid prolonged reaction times.
Unreacted starting materialsEnsure the reaction goes to completion.
Purification Difficulty Ineffective separationOptimize column chromatography eluent system.
Product is an oilConsider derivatization to a solid for easier purification.
Co-eluting impuritiesTry recrystallization or preparative chromatography.

Visualizations

Diagram 1: Proposed Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-Fluoro-4-chlorobenzaldehyde reaction Cyclization (DMSO, Et3N, 80°C) start1->reaction start2 Ethyl thioglycolate start2->reaction workup Precipitation in Water reaction->workup purification Column Chromatography / Recrystallization workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

References

Technical Support Center: Purifying Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common purification challenges of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, a crucial intermediate in pharmaceutical synthesis. This technical support center provides detailed troubleshooting advice and protocols designed for researchers, scientists, and drug development professionals to achieve high purity and yield.

This guide is structured to address the practical challenges encountered during the purification of this compound. It moves from general questions to specific troubleshooting scenarios, providing not just steps but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The two most powerful and commonly employed techniques for this compound are column chromatography and recrystallization.[1][2] Often, a combination of both is necessary to achieve the high purity required for pharmaceutical applications.

  • Column Chromatography is excellent for removing impurities with significantly different polarities from the target compound, such as unreacted starting materials or polar byproducts. Silica gel is the most common stationary phase for benzothiophene derivatives.[2][3]

  • Recrystallization is highly effective for removing small amounts of impurities from a product that is already substantially pure. It relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[1][4]

A typical workflow involves an initial purification by column chromatography to isolate the product from major contaminants, followed by recrystallization to achieve final analytical purity.

Q2: What are the likely impurities I should expect in my crude product?

A2: Impurities are typically process-related and depend on the synthetic route. A common synthesis involves the reaction of a substituted benzaldehyde with ethyl thioglycolate.[5] Potential impurities include:

  • Unreacted Starting Materials: Such as 4-chloro-2-fluorobenzaldehyde or ethyl thioglycolate.

  • Side-Reaction Products: Incomplete cyclization can leave intermediates in the reaction mixture.[6]

  • Regioisomers: Depending on the precursors, isomers with the chlorine atom at a different position might form.

  • Hydrolysis Product: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions during workup.

  • Oxidation Products: The benzothiophene core, particularly the sulfur atom, can be susceptible to oxidation.

Q3: How do I assess the purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid purity assessment and for monitoring the progress of column chromatography.[7] A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reverse-phase HPLC is a common method for analyzing benzothiophene derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities by identifying unexpected signals.

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting point range and depress the melting point.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Problem 1: My product won't crystallize from the solution; it just oils out.

  • Potential Cause: This common issue can arise from several factors: the presence of impurities depressing the melting point, the cooling process being too rapid, or the use of an excessive amount of solvent.[1]

  • Recommended Solutions:

    • Slow Down Cooling: After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath or refrigerator. Rapid cooling favors the formation of oils over an ordered crystal lattice.[1]

    • Try Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to induce crystallization.

    • Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it and allow the solution to cool again. Using the minimum amount of hot solvent is critical for good recovery.[1]

    • Use a Solvent/Anti-Solvent System: Dissolve the oily product in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until persistent turbidity is observed. Warm the mixture slightly until it becomes clear again, then allow it to cool slowly. A common pair for moderately polar compounds is isopropanol (good solvent) and water (anti-solvent).[1]

Problem 2: I'm getting very poor separation during column chromatography. The fractions are all mixed.

  • Potential Cause: The most likely culprit is an inappropriate solvent system (eluent).[1] Other causes include improper column packing or overloading the column with the crude sample.

  • Recommended Solutions:

    • Optimize the Eluent System with TLC: Before running the column, systematically test different solvent mixtures using TLC. The ideal eluent system should give your target compound an Rf value between 0.2 and 0.4 for good separation.[3] For this compound, start with a non-polar system like Hexane/Ethyl Acetate and gradually increase the proportion of ethyl acetate.[3]

    • Ensure Proper Column Packing: Pack the column with a slurry of silica gel in your initial, least polar eluent. A well-packed column should be homogenous and free of air bubbles or cracks.[2]

    • Use the "Dry Loading" Technique: If your compound is poorly soluble in the eluent, dissolve it in a different, volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents the sample from precipitating on the column and leads to sharper bands.[2][3]

Problem 3: My final product has a persistent yellow or brown color.

  • Potential Cause: The color is due to highly conjugated or polymeric impurities that were not fully removed during initial purification steps.

  • Recommended Solutions:

    • Activated Carbon Treatment: During recrystallization, after the compound has fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon to the solution.[1] The carbon will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon before allowing the solution to cool.[1]

    • Re-chromatograph: If the color persists, a second pass through a silica gel column may be necessary. Collect fractions very carefully, using TLC to identify and combine only the purest fractions containing your product.

Data Presentation & Key Protocols

Table 1: Solvent Screening for Recrystallization

A systematic approach is crucial for finding the optimal recrystallization solvent. Use this table to log your experimental observations.[4]

Trial No.Solvent(s) & RatioAmount of Compound (mg)Volume of Solvent (mL)Solubility (Hot)Solubility (Cold)Crystal AppearanceYield (%)Purity (by TLC/HPLC, %)
1
2
3
4
Protocol 1: Step-by-Step Column Chromatography

Objective: To purify crude this compound using silica gel chromatography.

Materials:

  • Crude product

  • Silica gel (230–400 mesh)[7]

  • Eluent system (e.g., Hexane/Ethyl Acetate, ratio determined by TLC)

  • Chromatography column, collection tubes, TLC plates, UV lamp

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate (e.g., 98:2, 95:5, 90:10). Aim for an Rf of 0.2-0.4 for the product spot.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting dry powder to the top of the column bed.[2]

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent as the column runs (gradient elution) or maintain a constant composition (isocratic elution), based on the separation observed on TLC.

  • Fraction Collection: Collect the eluate in separate fractions.[2]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[2]

Visualized Workflows

General Purification Strategy

The following diagram outlines a logical workflow for proceeding from a crude synthetic product to a confirmed pure compound.

G crude Crude Product analyze1 Initial Purity Analysis (TLC, ¹H NMR) crude->analyze1 decision Assess Impurity Profile analyze1->decision chrom Column Chromatography decision->chrom Complex mixture or very different polarities recryst Recrystallization decision->recryst Product is major component, minor impurities chrom->recryst Further polishing needed analyze2 Purity & Identity Confirmation (HPLC, NMR, MP) chrom->analyze2 Sufficiently pure recryst->analyze2 final Pure Product analyze2->final

Caption: A decision-making workflow for purifying the target compound.

Troubleshooting Poor Separation in Chromatography

This decision tree helps diagnose and solve common issues with column chromatography.

G start Poor Separation (Mixed Fractions) check_tlc Review Pre-Column TLC start->check_tlc rf_high Rf > 0.5 (Runs too fast) check_tlc->rf_high High Rf rf_low Rf < 0.1 (Sticks to baseline) check_tlc->rf_low Low Rf streaking Streaking or Tailing Spots check_tlc->streaking Streaking sol_rf_high Decrease Eluent Polarity (e.g., more Hexane) rf_high->sol_rf_high sol_rf_low Increase Eluent Polarity (e.g., more Ethyl Acetate) rf_low->sol_rf_low sol_streaking Consider Dry Loading. Check for overloading. Add 0.5% acid/base if needed. streaking->sol_streaking

Caption: A troubleshooting tree for diagnosing poor chromatographic separation.

References

Technical Support Center: Synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Benzothiophenes are core structures in numerous pharmacologically active molecules.[1] However, their synthesis can be accompanied by side reactions that impact yield, purity, and scalability.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common issues and provide validated protocols to help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting

Question 1: My overall yield is very low. What are the most common reasons for this?

Low yield is a frequent issue that can often be traced back to incomplete reaction, degradation of starting materials or product, or suboptimal reaction conditions. The most common synthesis route involves the reaction of an appropriately substituted chlorofluorobenzaldehyde with ethyl thioglycolate, followed by an intramolecular cyclization. A well-documented procedure for a similar isomer involves heating the reactants with a base like triethylamine in an anhydrous polar aprotic solvent such as DMSO or DMF.[2]

Troubleshooting Low Yield:

  • Reagent Quality & Inert Atmosphere:

    • Moisture: The presence of water can hydrolyze the ethyl ester on your product or starting material and can interfere with the base-catalyzed condensation. Ensure all reagents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • Base Purity: The choice and purity of the base are critical. Triethylamine should be distilled before use. If using a solid base like potassium carbonate, ensure it is finely powdered and dried.

  • Reaction Temperature & Time:

    • The initial condensation and subsequent cyclization have different optimal temperatures. A common procedure involves heating at a moderate temperature (e.g., 60-80 °C) for a few hours, followed by stirring at room temperature overnight to ensure the completion of the cyclization.[2]

    • Action: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting materials are consumed but the product is not forming, a temperature adjustment may be needed. If starting material remains after an extended period, a slight increase in temperature or addition of more base may be required.

  • Work-up Procedure:

    • The product is typically isolated by pouring the reaction mixture into a large volume of ice water to precipitate the solid.[2] Incomplete precipitation or product loss during filtration and washing can significantly reduce the isolated yield.

    • Action: Ensure the ice/water mixture is vigorously stirred during the addition of the reaction mixture to form a fine, easily filterable precipitate. Wash the collected solid with ample water to remove residual DMSO/DMF and salts.

Question 2: I see multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a clear indication of side reactions. The identity of these byproducts depends on the specific reactants and conditions. Below are the most common side products encountered in this synthesis.

A) Isomeric Products (e.g., 6-Chloro or 7-Chloro Isomers)

  • Cause: This occurs if the starting benzaldehyde is not regiochemically pure. For example, using a mixture of 2-fluoro-5-chlorobenzaldehyde and 2-fluoro-3-chlorobenzaldehyde will inevitably lead to a mixture of 4-chloro and 6-chloro isomers.

  • Identification: Isomers can be very difficult to separate by column chromatography. Their identity must be confirmed by 2D NMR spectroscopy (NOESY/ROESY) to establish the spatial relationship between the protons on the benzene ring and the rest of the molecule.

  • Prevention: The most effective solution is to ensure the purity of the starting materials through rigorous quality control before starting the synthesis.

B) Benzothiophene S-Oxide

  • Cause: The sulfur atom in the benzothiophene ring is susceptible to oxidation, especially if the reaction is exposed to air at elevated temperatures or if oxidizing impurities are present.

  • Identification: The formation of an S-oxide introduces an oxygen atom, which can be easily detected by mass spectrometry as a peak at [M+16]. In the ¹H NMR, the protons on the benzene ring adjacent to the sulfur will be shifted downfield.

  • Prevention:

    • Degas Solvents: Use solvents that have been degassed via sparging with nitrogen or argon.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.

    • Avoid Oxidants: Ensure no oxidizing agents are inadvertently introduced.

C) Dimerization Products

  • Cause: Under certain conditions, particularly if radical mechanisms are at play or if highly reactive intermediates are formed, dimerization of the starting materials or the product can occur. For instance, oxidative coupling of thiols can lead to disulfide-linked dimers.[3]

  • Identification: Dimers will have a mass that is approximately double that of the expected product. They are typically much less polar and will have a higher Rf value on TLC.

  • Prevention:

    • Control Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

    • Radical Quenchers: In some cases, the addition of a radical scavenger like TEMPO can inhibit unwanted side reactions, although this should be tested on a small scale first.

D) Hydrolysis to Carboxylic Acid

  • Cause: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially if the reaction conditions are too harsh (e.g., excessive heat, prolonged reaction time) or if moisture is present. The work-up, if not properly pH-controlled, can also induce hydrolysis.

  • Identification: The carboxylic acid will have a much lower Rf on TLC and may streak. It can be confirmed by the disappearance of the characteristic ethyl group signals (a quartet and a triplet) in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal.

  • Prevention:

    • Anhydrous Conditions: Strictly maintain anhydrous conditions.

    • Moderate Temperature: Avoid excessive heating.

    • Neutral Work-up: Ensure the work-up conditions are not strongly acidic or basic for prolonged periods.

Visualization of Reaction Pathways

The following diagram illustrates the intended synthetic pathway versus a common side reaction, the formation of the S-oxide.

References

Technical Support Center: Optimization of Reaction Conditions for Benzothiophene Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common experimental hurdles. The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, and its efficient synthesis is critical for advancing research and development.[1][2][3] This document provides field-proven insights in a direct question-and-answer format to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses high-level issues frequently encountered during the synthesis of benzothiophene derivatives.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a multifaceted problem that requires systematic investigation. The cause often lies in one or more of the following areas: reagent quality, reaction parameters, or atmospheric control.

  • Reagent Purity and Stability:

    • Starting Materials: Ensure the purity of your starting materials. For instance, in syntheses starting from 2-alkynylthioanisoles, impurities in the precursor can significantly hinder the cyclization.[4][5]

    • Catalyst Activity: In palladium-catalyzed reactions, the activity of the catalyst is paramount. Ensure your palladium source (e.g., Pd(OAc)₂) is from a reliable supplier and has not degraded.[6][7] Consider using freshly opened catalyst or storing it under an inert atmosphere.

    • Solvent and Reagent Quality: Use dry, degassed solvents, especially for transition metal-catalyzed reactions where oxygen and water can deactivate the catalyst.

  • Reaction Conditions:

    • Temperature: Many cyclization reactions are temperature-sensitive. A temperature that is too low may result in an impractically slow reaction rate, while excessive heat can lead to decomposition of starting materials or products.[8] A systematic temperature screen is often necessary.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Reactions stopped too early will have incomplete conversion, while those run for too long can lead to byproduct formation.

    • Concentration: Reactant concentration can influence reaction kinetics. If bimolecular reactions are slow, increasing the concentration may be beneficial.

  • Atmospheric Control:

    • Inert Atmosphere: For oxygen-sensitive reactions, particularly those involving Pd(0) species, maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial. Ensure all glassware is flame-dried and the system is properly purged.

Below is a troubleshooting workflow to systematically address low-yield issues.

LowYield_Troubleshooting start Low Yield Observed reagent_check Verify Reagent Purity & Activity (NMR, MS, Fresh Catalyst) start->reagent_check Step 1 conditions_check Screen Reaction Conditions (Temp, Time, Concentration) reagent_check->conditions_check Reagents OK outcome_fail Issue Persists reagent_check->outcome_fail Impurity Found atmosphere_check Ensure Strict Inert Atmosphere (Flame-dry, Degas) conditions_check->atmosphere_check Conditions Optimized conditions_check->outcome_fail No Improvement outcome_ok Yield Improved atmosphere_check->outcome_ok Yield Improves atmosphere_check->outcome_fail No Improvement consult Consult Literature for Alternative Methods outcome_fail->consult

Caption: Systematic workflow for troubleshooting low yields.

Q2: I am observing significant side product formation and poor regioselectivity. How can I improve selectivity?

A2: Poor selectivity is common when multiple reactive sites are present. For benzothiophenes, this often manifests as a competition between C2 and C3 functionalization.[6]

  • Controlling Regioselectivity (C2 vs. C3): The electronic and steric nature of your substrates and reagents dictates the regiochemical outcome.

    • In electrophilic cyclizations of 2-alkynylthioanisoles, the initial attack of the alkyne on the electrophile and the subsequent intramolecular cyclization determine the substitution pattern.[4]

    • For palladium-catalyzed direct C-H functionalization, the choice of directing group, ligand, and oxidant can steer the reaction to a specific position. For example, studies on benzo[b]thiophene 1,1-dioxides have shown that high C2 selectivity can be achieved with a Pd(OAc)₂/Cu(OAc)₂ system.[7]

  • Minimizing Side Reactions:

    • Dimerization/Polymerization: Unwanted oligomerization of starting materials can occur, especially with highly reactive species like alkynes. Running the reaction at a lower concentration or adding the key reagent slowly can sometimes mitigate this.

    • Oxidation/Decomposition: If your product or starting material is sensitive, ensure the reaction is run under an inert atmosphere and consider using a lower temperature.

    • Alternative Pathways: Consider if alternative mechanistic pathways are accessible. For example, in the Fiesselmann synthesis, the reaction can sometimes stall after the initial Michael addition without subsequent cyclization.[9][10] Adjusting the base or temperature can promote the desired ring-closing step.

Q3: My crude product is highly impure. What are the best practices for purification?

A3: Effective purification is crucial for obtaining a final product that meets analytical standards. A multi-step approach is often the most effective.[11]

  • Aqueous Workup: After the reaction, perform an appropriate aqueous workup to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most common and powerful technique for separating the desired product from side products and unreacted starting materials.[6]

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. For relatively non-polar benzothiophenes, a hexane/ethyl acetate or hexane/dichloromethane system is a good starting point.[11]

    • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[11]

    • Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This "dry loading" method typically results in better separation than loading the sample in a solution.[6]

  • Recrystallization: If the product from chromatography is still not pure enough or if you need to remove isomeric impurities, recrystallization is an excellent final step.

    • Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of solvents (e.g., ethanol/water) can also be effective.[12]

    • Activated Carbon: If your product is colored due to high-molecular-weight impurities, you can add a small amount of activated carbon to the hot solution, followed by hot filtration to remove the carbon before crystallization.[11]

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., H2O, brine wash) start->workup concentrate1 Concentrate Organic Layer (Rotary Evaporator) workup->concentrate1 chromatography Silica Gel Column Chromatography (TLC-guided solvent system) concentrate1->chromatography combine_fractions Combine Pure Fractions (TLC analysis) chromatography->combine_fractions concentrate2 Concentrate Pure Fractions combine_fractions->concentrate2 recrystallization Recrystallization (Optional, for high purity) concentrate2->recrystallization Further Purification Needed final_product Pure Benzothiophene concentrate2->final_product Purity Sufficient recrystallization->final_product

Caption: Standard experimental workflow for synthesis and purification.

Method-Specific Optimization Guides

Palladium-Catalyzed C-H Arylation of Benzothiophenes

This method is a powerful tool for creating C-C bonds directly on the benzothiophene core. However, its success is highly dependent on the careful selection of several components.[7]

Q: My palladium-catalyzed C2 arylation of a benzo[b]thiophene 1,1-dioxide is inefficient. How can I systematically optimize it?

A: For this specific transformation, the catalyst, oxidant (co-catalyst), and solvent are critical variables that work in concert. A screening approach is the most effective way to identify the optimal conditions. Based on published optimization studies, here is a breakdown of key parameters.[6][7]

  • Palladium Catalyst: While many Pd sources can work, Pd(OAc)₂ often provides the best performance for this type of oxidative C-H activation. Other sources like PdCl₂ or Pd(TFA)₂ can be screened but frequently result in lower yields.[6]

  • Copper Salt (Oxidant): A copper(II) salt is typically required to regenerate the active Pd(II) catalyst. Cu(OAc)₂ is often the superior choice, outperforming other salts like CuCl₂ or Cu(OTf)₂.[6][7]

  • Solvent: Aprotic, polar solvents are generally preferred. DMSO has been shown to be an excellent choice, often giving significantly better yields than DMF or Dioxane.[6]

  • Base: A base is often required. Pyridine is a common choice in these reactions.[6]

Table 1: Example Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [6][7] Reaction: Benzo[b]thiophene 1,1-dioxide with phenylboronic acid.

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1 Pd(OAc)₂ Cu(OAc)₂ DMSO 85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(TFA)₂Cu(OAc)₂DMSO75
4Pd(OAc)₂CuCl₂DMSO45
5Pd(OAc)₂Cu(OTf)₂DMSO51
6Pd(OAc)₂Cu(OAc)₂DMF71
7Pd(OAc)₂Cu(OAc)₂Dioxane68

Causality: The data clearly indicates that the combination of Pd(OAc)₂, Cu(OAc)₂, and DMSO (Entry 1) is optimal. The acetate ligands likely play a crucial role in the proton abstraction step of the C-H activation mechanism, while DMSO's high polarity and coordinating ability stabilize the catalytic intermediates.

Electrophilic Cyclization of 2-Alkynylthioanisoles

This is a robust method for forming 2,3-disubstituted benzothiophenes. The key is the choice of an electrophile that initiates the cyclization.[4][5]

Q: I am attempting to synthesize a 3-thiomethyl-benzothiophene via electrophilic cyclization of a 2-alkynylthioanisole but the reaction is not working. What are some key considerations?

A: This reaction hinges on the generation of a sulfonium cation intermediate that undergoes intramolecular cyclization.

  • Electrophilic Sulfur Source: A stable and effective electrophilic sulfur source is critical. Dimethyl(thiodimethyl)sulfonium tetrafluoroborate has been shown to be an excellent reagent for this transformation, providing high yields under mild, ambient temperature conditions.[4][13] If you are using a different source, it may lack the required reactivity.

  • Solvent Choice: The reaction works best in chlorinated solvents like dichloromethane.[13]

  • Stoichiometry: An excess of the electrophilic salt (e.g., 2 equivalents) is often required to drive the reaction to completion.[13]

  • Mechanism & Driving Force: The reaction proceeds via the alkyne's nucleophilic attack on the electrophilic sulfur, forming an intermediate that then undergoes intramolecular cyclization onto the benzene ring, followed by demethylation.[4] The stability of the resulting aromatic benzothiophene ring is the primary driving force for the reaction.

Electrophilic_Cyclization cluster_mech Simplified Mechanism Start 2-Alkynylthioanisole + Electrophile (E+) Intermediate Vinyl Cation Intermediate Start->Intermediate Electrophilic attack Cyclized Cyclized Cationic Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Benzothiophene Product Cyclized->Product Rearomatization

Caption: Simplified mechanism of electrophilic cyclization.

Advanced Protocols & Methodologies

Protocol: Microwave-Assisted Benzothiophene Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates, increasing yields, and improving product purity.[14][15] The rapid, uniform heating provided by microwave irradiation can often overcome kinetic barriers that are problematic under conventional heating.[14]

Q: How can I adapt a conventional thermal reaction for benzothiophene synthesis to a microwave protocol?

A: Adapting a protocol requires consideration of safety, solvent choice, and reaction parameters.

  • Safety First: Always use sealed vessels specifically designed for microwave chemistry to handle the pressure buildup. Never use standard lab glassware in a microwave reactor.

  • Solvent Selection: Use solvents with a high dielectric constant (e.g., DMF, DMSO, ethanol) as they absorb microwave energy efficiently.[15] If your conventional method uses a low-polarity solvent (e.g., toluene), a small amount of a polar co-solvent or a "susceptor" (a strongly absorbing, inert material like silicon carbide) can be added.

  • Parameter Translation:

    • Temperature: A general rule of thumb is that increasing the reaction temperature by 10 °C can halve the reaction time.[15] Microwave reactors allow for precise temperature control at levels that may be difficult to achieve with a standard oil bath. Start by setting the microwave temperature 20-40 °C higher than your conventional protocol and drastically reduce the reaction time.

    • Time: Convert reaction times from hours to minutes. A 12-hour reflux might be complete in 15-30 minutes in a microwave.[14]

    • Power: Use the minimum power necessary to maintain the target temperature to avoid localized overheating and potential decomposition.

Detailed Experimental Protocol: Synthesis of 3-Iodo-2-phenylbenzo[b]thiophene

This protocol is based on an intramolecular electrophilic cyclization and provides a reliable method for producing a versatile benzothiophene intermediate.[16]

Materials & Reagents:

  • 2-(Phenylethynyl)thioanisole (1 equivalent)

  • Iodine (I₂) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-(phenylethynyl)thioanisole (1.0 eq). Dissolve it in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add iodine (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine. Stir until the brown color of the organic layer disappears.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane).

  • Analysis: Combine the pure fractions and remove the solvent in vacuo to yield 3-iodo-2-phenylbenzo[b]thiophene as a solid. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and MS analysis.

References

Overcoming solubility issues of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

This compound is a vital heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of therapeutic agents and functional organic materials.[1][2][3] However, its promising characteristics are often counterbalanced by a significant experimental hurdle: poor solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for diagnosing and overcoming the solubility issues associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: This compound is a lipophilic aromatic ester.[1] Consequently, it exhibits very low solubility in water (<0.1 mg/mL) and other polar protic solvents.[1] Its solubility is significantly better in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO), and it is generally soluble in chlorinated solvents like dichloromethane (DCM) and ethers.[1][4][5]

Q2: What structural features cause its poor solubility?

A2: The compound's low solubility in polar solvents is primarily due to its hydrophobic benzothiophene core and the presence of the chloro-substituent, which reduces polar interactions with solvents like water.[1][6] The rigid, planar structure contributes to strong crystal lattice energy, meaning more energy is required to break apart the solid and solvate the individual molecules.[6]

Q3: I'm starting a new reaction. What solvents should I try first?

A3: For reactions, polar aprotic solvents are an excellent starting point. Consider using Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF). For purification via chromatography, solvent systems based on hexane/ethyl acetate or hexane/diethyl ether are commonly effective for related benzothiophene derivatives.[7]

Q4: Can I simply heat the mixture to dissolve the compound?

A4: Yes, increasing the temperature generally increases the solubility of solid compounds.[8][9][10] Heat provides the necessary energy to overcome the crystal lattice forces.[9] However, exercise caution. Ensure the solvent's boiling point is not exceeded in an open system and be aware that some complex organic molecules can degrade at high temperatures.[11] Always use a condenser for prolonged heating.

Q5: What is a co-solvent, and how can it help?

A5: A co-solvent is a secondary solvent added in a small amount to a primary solvent to significantly increase the solubility of a poorly soluble compound.[4][12] For instance, if your compound is poorly soluble in an aqueous buffer, adding a small percentage of a water-miscible organic co-solvent like DMSO or ethanol can enhance its solubility by reducing the interfacial tension between the hydrophobic compound and the aqueous medium.[5][13] This is a standard strategy for solubilizing drugs for biological assays and formulations.[4][14][15]

Q6: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong?

A6: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This typically happens when the melting point of your compound is lower than the temperature of the solution at the point of saturation.[16] It can also be caused by using a solvent that is too good, causing the compound to come out of solution too quickly at a temperature above its melting point.[16][17] To resolve this, you can try adding more of the "soluble" solvent to lower the saturation point, or switch to a different solvent system entirely.[16]

Troubleshooting Guide: From Dissolution to Purification

This section provides in-depth, protocol-driven solutions to specific solubility problems you may encounter during your experiments.

Problem 1: Compound fails to dissolve in the chosen reaction or analysis solvent.

Causality Analysis: The insolubility stems from a mismatch between the solute's and solvent's intermolecular forces—the principle of "like dissolves like." The high crystal lattice energy of the solid must be overcome by favorable solute-solvent interactions.

Solution Pathway:

  • Systematic Solvent Screening: Before committing to a large-scale experiment, perform a small-scale solvent screen. This methodical approach saves time and material.

  • Employing Co-Solvents: When a single solvent is inadequate, a co-solvent system can create a more favorable environment.[12][13]

  • Controlled Heating: Applying thermal energy can often provide the necessary activation energy to break the crystal lattice.[9]

The following table provides a general guide to the solubility of this compound in common laboratory solvents. This should be used as a starting point for your own empirical testing.

SolventSolvent TypeExpected SolubilityRationale & Notes
WaterPolar ProticInsolubleHydrophobic benzothiophene core and chloro-substituent prevent favorable interactions.[1]
EthanolPolar ProticSparingly SolubleMay require heating; often used as an anti-solvent or in co-solvent systems.[5]
HexaneNon-polarSparingly SolubleMay be soluble when hot, making it a potential recrystallization solvent.[18]
Ethyl AcetatePolar AproticSolubleA good choice for chromatography and as a "soluble" solvent in recrystallization pairs.[7][18]
Dichloromethane (DCM)Polar AproticSolubleA common solvent for reactions and chromatography.[7]
AcetonePolar AproticSolubleGood general-purpose solvent.
Tetrahydrofuran (THF)Polar AproticVery SolubleOften used in reactions involving organometallics.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleExcellent solubility, often used to create high-concentration stock solutions.[1][7]

Objective: To efficiently identify a suitable solvent for dissolution or recrystallization.

Materials:

  • Crude this compound (approx. 100 mg)

  • Selection of test solvents (see table above)

  • Small test tubes or vials (10)

  • Vortex mixer

  • Hot plate and water bath

Procedure:

  • Place approximately 10 mg of the compound into each test tube.

  • To the first tube, add a candidate solvent dropwise (e.g., 0.2 mL at a time) at room temperature.

  • After each addition, vortex the tube for 30 seconds. Observe if the solid dissolves.

  • If the compound dissolves readily in less than 0.5 mL, the solvent is likely too good for recrystallization but may be suitable for reactions.[19]

  • If the compound does not dissolve after adding 1 mL of solvent at room temperature, gently heat the tube in a warm water bath.

  • Observe if the compound dissolves upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[19][20]

  • Allow any tubes with dissolved compound to cool slowly to room temperature, then place them in an ice bath for 20 minutes.

  • Observe the quality of crystal formation. Note if the compound precipitates as a powder, forms well-defined crystals, or oils out.

  • Record all observations systematically to guide your solvent choice.

G start Start: Dissolve Compound screen Perform Small-Scale Solvent Screen (Protocol 1) start->screen dissolves_rt Dissolves at Room Temp? screen->dissolves_rt dissolves_hot Dissolves When Hot? dissolves_rt->dissolves_hot  No good_reaction_solvent Good Candidate for Reaction/Chromatography dissolves_rt->good_reaction_solvent  Yes poor_solvent Poor Solvent. Try another. dissolves_hot->poor_solvent  No potential_recrys_solvent Potential Recrystallization Solvent. Proceed to cool down. dissolves_hot->potential_recrys_solvent  Yes end Solvent Selected good_reaction_solvent->end poor_solvent->screen potential_recrys_solvent->end

Caption: Decision workflow for initial solvent selection.

Problem 2: Difficulty achieving high purity via recrystallization.

Causality Analysis: Effective recrystallization relies on a significant difference in the compound's solubility in a solvent at high and low temperatures. Impurities should either remain in the cold solvent or be insoluble in the hot solvent. Issues like "oiling out," formation of powder, or no crystallization indicate a suboptimal solvent system or cooling procedure.[16][21]

Solution Pathway:

  • Select a Solvent System: Use findings from Protocol 1. If no single solvent is ideal, a binary (two-component) solvent system is a powerful alternative.[20] This typically involves one solvent in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent"). The pair must be miscible.[20]

  • Control the Cooling Rate: Slow cooling is paramount for forming large, pure crystals. Rapid cooling traps impurities and leads to the formation of small, impure crystals or powders.[16]

  • Induce Crystallization: If crystals do not form from a supersaturated solution, nucleation can be induced mechanically or by seeding.[21]

Objective: To purify the compound when a single solvent is ineffective. A common pair for compounds like this is Ethyl Acetate (solvent) and Hexane (anti-solvent).[18]

Materials:

  • Crude this compound

  • Soluble solvent (e.g., Ethyl Acetate or Acetone)

  • Anti-solvent (e.g., Hexane or Water)

  • Erlenmeyer flask, condenser

  • Heating mantle/hot plate

  • Buchner funnel and vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the "soluble" solvent in small portions while heating the mixture to a gentle boil. Add just enough solvent to fully dissolve the solid.

  • While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • If necessary, add a few more drops of the hot "soluble" solvent to just redissolve the turbidity, ensuring you have a hot, saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • If no crystals form, try scratching the inner wall of the flask at the solution's surface with a glass rod to create nucleation sites.[21] Alternatively, add a tiny "seed" crystal from a previous batch.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum.

G start Start: Hot Saturated Solution cool Cool Slowly to RT, Then Ice Bath start->cool crystals_form Crystals Form? cool->crystals_form oiled_out Compound 'Oiled Out'? crystals_form->oiled_out  No success Success: Filter & Dry Crystals crystals_form->success  Yes induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal oiled_out->induce  No reheat Reheat Solution. Add More 'Soluble' Solvent. Cool Again. oiled_out->reheat  Yes induce->crystals_form failure Failure: Re-evaluate Solvent System induce->failure If still no crystals reheat->cool reheat->failure If oils out again

References

Stability studies of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide expert insights and practical troubleshooting for stability studies of this compound. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting stability studies on this compound?

A1: The primary goals are to understand how the quality of the molecule changes over time under the influence of various environmental factors like temperature, humidity, and light.[1] This data is crucial for:

  • Identifying potential degradation products and pathways.[2][3][4]

  • Establishing a re-test period for the drug substance or a shelf life for the drug product.[1]

  • Determining appropriate storage conditions.[1][5]

  • Developing and validating stability-indicating analytical methods.[3][4][5][6]

Q2: Which regulatory guidelines should I follow for these stability studies?

A2: The most important guideline is the ICH Q1A(R2) "Stability Testing of New Drug Substances and Products" from the International Council for Harmonisation.[1][7][8][9] This guideline outlines the core principles for stability testing, including the conditions for long-term, intermediate, and accelerated studies.[1][7] For photostability, refer to ICH Q1B.[7][9]

Q3: What are the most probable degradation pathways for this compound?

A3: Based on the structure of the molecule, two primary degradation pathways are anticipated:

  • Hydrolysis of the ethyl ester: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-Chloro-1-benzothiophene-2-carboxylic acid and ethanol. Esters are often associated with hydrolytic lability.[10]

  • Oxidation of the thiophene sulfur: The sulfur atom in the benzothiophene ring is a likely site for oxidation, potentially forming the corresponding sulfoxide and subsequently the sulfone. This is a common metabolic and degradation route for sulfur-containing heterocycles.

Q4: What is a "forced degradation" or "stress" study, and why is it necessary?

A4: A forced degradation study involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, a wide range of pH, strong oxidizing agents, and intense light.[2][11] These studies are essential for:

  • Rapidly identifying potential degradation products.[2]

  • Elucidating degradation pathways.[2][3]

  • Demonstrating the specificity of your analytical method by proving it can separate the intact drug from its degradation products (a "stability-indicating" method).[3][5]

Troubleshooting Guide for Forced Degradation Studies

This section addresses specific issues you might encounter during your experiments.

Issue 1: No or Minimal Degradation Observed

Scenario: You have subjected this compound to the initial stress conditions, but the HPLC analysis shows less than 5% degradation.

Root Cause Analysis and Solutions:

  • Insufficient Stress: The applied conditions may not be harsh enough to induce degradation. According to industry practice, a degradation of 5-20% is generally targeted to ensure the formation of primary degradants without overly complex secondary degradation.[2][11]

    • Solution: Increase the severity of the stress conditions incrementally. For example:

      • Acid/Base Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH), or increase the temperature (e.g., from 60°C to 80°C).[11]

      • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂).

      • Thermal: Increase the temperature in 10°C increments above the accelerated stability condition.[2]

  • Low Solubility: The compound may not be sufficiently dissolved in the stress medium, limiting its exposure to the stressor.

    • Solution: Use a co-solvent (e.g., acetonitrile or methanol) to ensure complete dissolution. However, be mindful that the co-solvent itself should be stable under the stress conditions and not interfere with the analysis.

Issue 2: Excessive or Complete Degradation

Scenario: The chromatogram shows that the main peak for the parent compound has disappeared or is very small, and there are numerous, poorly resolved degradation peaks.

Root Cause Analysis and Solutions:

  • Overly Aggressive Stress Conditions: The conditions are too harsh, leading to the formation of secondary and tertiary degradation products, which complicates analysis and pathway elucidation.

    • Solution: Reduce the severity of the stress conditions. This can be achieved by:

      • Decreasing the temperature.

      • Reducing the concentration of the stressor (acid, base, or oxidizing agent).

      • Shortening the exposure time.

  • Mass Balance Failure: The sum of the assay value of the parent compound and the impurities is not close to 100%.

    • Solution: This indicates that some degradation products may not be eluting from the HPLC column or are not being detected by the UV detector.

      • Modify the HPLC method: Extend the run time, adjust the mobile phase composition, or change the column to ensure all degradants are eluted.

      • Check for non-chromophoric degradants: Some degradation products may lack a UV chromophore. In this case, a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) would be beneficial for detection.

Issue 3: Poor Chromatographic Resolution

Scenario: The peaks for the parent compound and one or more degradation products are co-eluting or have poor resolution.

Root Cause Analysis and Solutions:

  • Suboptimal HPLC Method: The current analytical method is not "stability-indicating."

    • Solution: Method development is required.

      • Mobile Phase: Adjust the pH of the mobile phase or the ratio of organic solvent to aqueous buffer.

      • Column Chemistry: Try a different column with an alternative stationary phase (e.g., C8, Phenyl-Hexyl).

      • Gradient Profile: Optimize the gradient slope to improve the separation of closely eluting peaks.

      • A logical workflow for selecting an appropriate analytical method is crucial.[12]

G

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). A co-solvent like acetonitrile may be used if necessary for solubility.

  • Incubation: Place the solutions in a water bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before dilution for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Application: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.

  • Incubation: Keep the solution at room temperature.

  • Sampling: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Photostability
  • Sample Preparation: Place a thin layer of the solid compound in a petri dish. Also, prepare a solution of the compound (e.g., 1 mg/mL) in a quartz cuvette.

  • Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place all samples in a photostability chamber. According to ICH Q1B, the exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[2]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid compound in a glass vial.

  • Incubation: Place the vial in a calibrated oven at a temperature above the accelerated stability condition (e.g., 80°C).

  • Sampling: At various time points (e.g., 1, 3, 5, 7 days), remove a vial for analysis.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

G

Data Presentation: Expected Outcomes

The following table presents a hypothetical summary of forced degradation results for this compound. This illustrates how to effectively summarize your findings.

Stress ConditionParametersExposure Time% Degradation of Parent CompoundMajor Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl at 60°C24 hours12.5%4-Chloro-1-benzothiophene-2-carboxylic acid
Base Hydrolysis 0.1 M NaOH at 60°C8 hours18.2%4-Chloro-1-benzothiophene-2-carboxylic acid
Oxidative 3% H₂O₂ at RT24 hours8.7%This compound S-oxide
Photolytic ICH Q1B exposure-5.3%Unidentified polar degradants
Thermal (Solid) 80°C7 days2.1%Minimal degradation

Note: This data is for illustrative purposes only. Your actual results may vary.

References

Technical Support Center: Identification and Troubleshooting of Impurities in Ethyl 4-Chloro-1-benzothiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Group

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate. This document provides in-depth troubleshooting, answers to frequently asked questions (FAQs), and detailed protocols to address common challenges related to impurity identification and control during the synthesis of this key benzothiophene intermediate.

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount to its safety and efficacy. Impurities, even at trace levels, can impact the therapeutic outcome or pose direct risks to patients.[1][2] Consequently, regulatory bodies like the International Conference on Harmonisation (ICH) mandate systematic monitoring and characterization of impurities.[2]

The synthesis of complex heterocyclic molecules such as this compound often involves multi-step reactions where side products, unreacted starting materials, and degradation products can arise.[1] This guide provides a structured approach to anticipate, identify, and mitigate these impurities, ensuring the quality and consistency of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. A common and effective synthetic route involves the reaction of a substituted 2-halobenzaldehyde (e.g., 4-chloro-2-fluorobenzaldehyde) with ethyl thioglycolate in the presence of a base.[3] Our troubleshooting will focus on this pathway.

Q1: My final product shows several unexpected peaks on the HPLC chromatogram. What are the most likely impurities?

A1: Impurities in this synthesis typically fall into three categories: process-related, starting material-related, and degradation products.[1] Based on the common synthetic route, you should anticipate the following:

  • Unreacted Starting Materials:

    • 4-Chloro-2-fluorobenzaldehyde: The aldehyde starting material may be carried through the reaction and purification steps.

    • Ethyl thioglycolate: This reagent is often used in excess and can be difficult to remove completely without proper work-up.

  • Process-Related Impurities (Side-Products):

    • Isomeric Products: Depending on the precise precursors and reaction conditions, cyclization could potentially occur at a different position, although this is less common for this specific target.

    • Dimerization Products: Self-condensation of starting materials or intermediates can lead to dimeric impurities. The mechanism of the Gewald reaction, a related thiophene synthesis, presumes that dimerization can compete with the desired cyclization.[4]

    • Incomplete Cyclization Intermediate: The intermediate formed after the initial nucleophilic substitution but before the final ring-closure may persist if reaction conditions (temperature, time) are insufficient.

    • Hydrolysis Product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (4-Chloro-1-benzothiophene-2-carboxylic acid) if exposed to acidic or basic conditions during work-up or purification.

  • Degradation Products:

    • Oxidation Products: The thiophene sulfur is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, especially under harsh conditions.

The following diagram illustrates the primary reaction and potential points of impurity formation.

Caption: Reaction pathway and potential impurity sources.

Q2: My reaction is sluggish, and the yield is poor. How can I optimize the conditions to minimize byproducts?

A2: Poor yields are often linked to suboptimal reaction conditions which, in turn, can lead to a higher proportion of impurities. Consider a systematic optimization of the following parameters:

  • Base Selection: Triethylamine (TEA) is commonly used.[3] However, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base like K₂CO₃ could alter the reaction kinetics and side-product profile. The choice of base is critical in related thiophene syntheses like the Gewald reaction.[4][5]

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are typical.[3] These solvents effectively solvate the intermediates. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the ester.

  • Temperature Control: A reported procedure specifies stirring at 80°C for 2 hours, followed by stirring at room temperature overnight.[3] If the reaction is incomplete, a longer heating time or a modest increase in temperature might be necessary. Monitor the reaction progress by TLC or LC-MS to avoid degradation.

  • Stoichiometry: While a slight excess of ethyl thioglycolate (1.1 eq.) is reported, a larger excess could lead to more dimeric or other sulfur-containing byproducts.[3] Conversely, insufficient thioglycolate will leave unreacted aldehyde.

Q3: What are the most effective methods for purifying the crude product and removing stubborn impurities?

A3: The two most powerful purification techniques for compounds of this type are column chromatography and recrystallization.[6]

  • Column Chromatography: This is the most versatile method for separating multiple components.[6]

    • Stationary Phase: Use silica gel (230–400 mesh) for standard purification.

    • Eluent System: A non-polar/polar solvent system is effective. Start with a low polarity eluent like 100% hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The target compound is moderately polar; most impurities will have different polarities, enabling separation. For example, the carboxylic acid impurity will be much more polar and will have strong retention on the silica column.

  • Recrystallization: This is an excellent final step for achieving high purity if a suitable solvent can be found.

    • Solvent Selection: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold. The goal is to find a system where the desired product crystallizes out upon cooling, leaving the impurities dissolved in the mother liquor. A mixture of ethyl acetate and heptane is often a good starting point for moderately polar compounds.[7]

Q4: Which analytical techniques should I use for definitive identification of an unknown impurity?

A4: A multi-technique, or "hyphenated," approach is the industry standard for impurity identification.[1][8]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for determining the purity of your sample and quantifying the levels of impurities. A diode array detector (DAD) can provide preliminary structural information based on the UV-Vis spectrum.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It provides the molecular weight of the impurities as they elute from the HPLC column. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing you to determine the elemental formula of the impurity.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities, such as residual starting materials (e.g., 4-chloro-2-fluorobenzaldehyde) or solvents.[1][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[2][9] After isolating a sufficient quantity of an impurity (typically >1 mg) via preparative HPLC or careful column chromatography, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will reveal the complete chemical structure.[11]

The general workflow for identifying an unknown impurity is outlined below.

Caption: A standard workflow for impurity identification.

Protocols and Data Presentation

Table 1: Potential Impurities and Their Characteristics
Potential ImpurityLikely OriginExpected [M+H]⁺ (m/z)Key Analytical Observations
4-Chloro-2-fluorobenzaldehydeStarting Material159.0Volatile; detectable by GC-MS.
Ethyl thioglycolateStarting Material121.0Volatile; may be seen in GC-MS of headspace.
4-Chloro-1-benzothiophene-2-carboxylic acidHydrolysis213.0More polar than the product on HPLC (shorter retention time on reverse phase).
Ethyl 4-chloro-1-oxo-1H-1λ⁴-benzothiophene-2-carboxylateOxidation259.0[M+16]⁺ peak relative to the main product in MS.
Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general starting point for analyzing the purity of this compound. Method optimization will be required.

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Orbitrap instrument) is recommended.[8]

  • Sample Preparation: Dissolve ~1 mg of the crude or purified material in 10 mL of acetonitrile or methanol to create a 100 µg/mL solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: 100-800 m/z.

    • Data Acquisition: Perform a full scan to detect all ions. If the instrument supports it, use data-dependent MS/MS to automatically acquire fragmentation spectra for the most intense peaks, which aids in structural elucidation.[12]

Table 2: Summary of Analytical Techniques for Impurity Profiling
TechniquePrimary ApplicationInformation GainedReference
HPLC-UV/DAD Purity assessment, QuantitationRetention time, % Area, UV spectrum[1][6]
LC-MS Impurity Detection & IdentificationMolecular Weight[2][9]
HRMS Formula DeterminationExact Mass, Elemental Composition[8]
GC-MS Volatile Impurity AnalysisIdentification of residual solvents, starting materials[1][10]
NMR Definitive Structure ElucidationFull chemical structure, stereochemistry[9][11][13]

References

Technical Support Center: Alternative Synthetic Routes to Avoid Hazardous Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Greener Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to replace hazardous reagents and processes with safer, more sustainable alternatives. The content is structured in a practical question-and-answer format to directly address common issues and troubleshooting scenarios encountered during experimental work. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed, effective decisions in your laboratory.

Section 1: Strategic Solvent Substitution

Solvents are a primary contributor to the waste and hazard profile of a chemical process, often accounting for the majority of the mass in a reaction. The fifth principle of green chemistry explicitly advocates for the use of safer solvents and auxiliaries. This section addresses common challenges in replacing hazardous solvents with greener alternatives.

Q1: My protocol relies on Dichloromethane (DCM) for extraction and chromatography. What are viable green alternatives, and how do I implement them?

A1: Dichloromethane is a widely used solvent but is a suspected carcinogen and an environmental pollutant. Excellent, greener alternatives derived from renewable feedstocks are now available, with 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) being leading candidates.

Expertise & Experience: The choice between these alternatives often depends on the polarity of your target compound and the specific application. 2-MeTHF is a versatile substitute for both DCM and Tetrahydrofuran (THF). It has higher hydrophobicity than THF, leading to less water loss in the organic phase during extraction and potentially cleaner phase separations. CPME is more hydrophobic and has a higher boiling point, which can be advantageous for reactions at elevated temperatures but may require more energy for removal.

Data Presentation: Comparison of Greener Solvent Alternatives to DCM

PropertyDichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
Source PetrochemicalRenewable (corncobs, bagasse)Petrochemical
Boiling Point 40 °C80 °C106 °C
Water Solubility 1.3 g/100 mL4.3 g/100 mL1.1 g/100 mL
Key Hazards Suspected CarcinogenFlammable, Peroxide-former (low)Flammable, Peroxide-former (low)
Key Benefits Effective solventRenewable, good THF/DCM replacementHigh stability, low peroxide formation

Experimental Protocol: Small-Scale Trial for Substituting DCM in an Aqueous Extraction

  • Baseline Experiment: Perform your standard extraction using DCM. Analyze the organic layer for yield and purity (e.g., via HPLC, GC, or NMR) to establish a benchmark.

  • Solvent Substitution: Repeat the extraction under identical conditions (volume, temperature, pH) but replace DCM with an equal volume of 2-MeTHF.

  • Observation & Analysis: Observe the phase separation. 2-MeTHF can sometimes form a less distinct interface initially. Allow adequate time for the layers to settle. A centrifugation step can aid separation in case of an emulsion.

  • Quantify & Compare: Analyze the 2-MeTHF layer for yield and purity. Compare the results to your DCM baseline.

  • Optimization: If the yield is lower, consider factors like the partition coefficient of your analyte. A second or third extraction with 2-MeTHF may be necessary to match the efficiency of a single DCM extraction. Adjusting the pH of the aqueous layer can also significantly improve extraction efficiency.

Q2: I'm troubleshooting a reaction where my yield dropped after switching from THF to 2-MeTHF. What are the likely causes?

A2: While 2-MeTHF is an excellent replacement for THF, it is not a simple drop-in replacement. Differences in solvent properties can affect reaction outcomes.

Trustworthiness: A drop in yield is a common but solvable issue. The cause can usually be traced to one of three factors: solubility, reaction temperature, or reagent compatibility.

Troubleshooting Guide: Low Yield After Switching to 2-MeTHF

  • Check Solubility: Your starting materials or key intermediates may have lower solubility in the slightly less polar 2-MeTHF compared to THF.

    • Solution: Visually inspect the reaction mixture for undissolved solids. Consider a slight increase in solvent volume or running the reaction at a higher temperature (2-MeTHF's boiling point is 80°C vs. 66°C for THF) to improve solubility.

  • Re-evaluate Temperature: Many reactions are run at "reflux." Since 2-MeTHF has a higher boiling point, running at reflux means the reaction is ~14°C hotter. This can accelerate decomposition pathways for sensitive substrates or products.

    • Solution: If you suspect thermal degradation, run the reaction at the same absolute temperature as the original THF protocol (e.g., 65-66°C) instead of at reflux.

  • Grignard Reagent Compatibility: Grignard reagents can have different solubilities and reactivities in 2-MeTHF. For example, chloro-Grignards tend to be less soluble in 2-MeTHF.

    • Solution: For sluggish Grignard reactions, consider adding a solubilizing agent or preparing the reagent in situ. Ensure your 2-MeTHF is anhydrous, as its higher water miscibility compared to other ethers can lead to quenching of organometallic reagents.

Section 2: Biocatalysis for Clean and Selective Synthesis

Biocatalysis utilizes enzymes or whole cells to perform chemical transformations. This approach offers exceptional selectivity under mild conditions (room temperature, atmospheric pressure, neutral pH), often avoiding the need for toxic reagents, harsh conditions, and protecting groups.

Q3: My current synthesis involves a hazardous heavy-metal-based oxidation. How can I explore an enzymatic alternative?

A3: Replacing traditional chemical oxidants is a prime application for biocatalysis. Enzymes such as oxidoreductases can perform highly selective oxidations using air or hydrogen peroxide as the ultimate oxidant, generating water as the only byproduct.

Expertise & Experience: The key to success is identifying the right class of enzyme and a suitable screening protocol. For instance, converting an alcohol to an aldehyde or ketone can be achieved with alcohol dehydrogenases (ADHs) or certain oxidases.

Experimental Protocol: General Workflow for Screening Biocatalytic Oxidation

  • Enzyme Selection: Procure a commercially available enzyme screening kit. These kits typically contain a diverse panel of enzymes (e.g., oxidoreductases, hydrolases) in a 96-well plate format.

  • Reaction Setup: In each well of a microtiter plate, combine a buffer solution (e.g., potassium phosphate, pH 7.5), your substrate (from a stock solution in a water-miscible solvent like DMSO), and a small amount of the enzyme. If using a dehydrogenase, a cofactor like NAD+/NADP+ and a cofactor recycling system are required.

  • Incubation: Seal the plate and incubate with shaking at a controlled temperature (typically 25-37°C) for a set period (e.g., 24 hours).

  • Quenching & Analysis: Stop the reaction by adding a water-immiscible solvent (e.g., ethyl acetate) containing an internal standard. Vortex the plate, centrifuge, and analyze the organic layer by GC-MS or LC-MS to identify which enzymes produced the desired product.

  • Optimization: Once a "hit" is identified, optimize reaction parameters such as pH, temperature, substrate loading, and enzyme concentration on a larger scale.

Q4: My enzyme shows low activity, and I suspect substrate inhibition or poor solubility. What troubleshooting steps can I take?

A4: Low enzyme activity is a common hurdle, especially with non-natural substrates or high substrate concentrations. The issue often stems from the enzyme's microenvironment.

Trustworthiness: Addressing these challenges involves modifying the reaction conditions to be more favorable for the enzyme. Techniques like immobilization and the use of co-solvents are field-proven methods to enhance performance.

Troubleshooting Guide: Improving Biocatalyst Performance

  • Substrate Inhibition: High concentrations of the substrate can sometimes bind to the enzyme in a non-productive way, inhibiting its activity.

    • Solution: Implement a substrate-feeding strategy. Instead of adding all the substrate at the beginning, add it portion-wise or continuously over the course of the reaction using a syringe pump to maintain a low, steady concentration.

  • Poor Substrate/Product Solubility: Many organic molecules have poor solubility in the aqueous buffers required for enzymatic reactions.

    • Solution 1 (Co-solvents): Add a small percentage (5-20% v/v) of a water-miscible organic solvent (e.g., DMSO, isopropanol) to the buffer to improve solubility. Note that high concentrations can denature the enzyme, so this must be optimized.

    • Solution 2 (Immobilization): Immobilize the enzyme on a solid support. This can significantly improve stability in the presence of organic solvents and allows for easy recovery and reuse of the biocatalyst.

  • Product Inhibition: The product of the reaction may bind to the enzyme's active site, preventing further turnover.

    • Solution: Implement in situ product removal. This can be achieved by including a water-immiscible organic solvent in the reaction mixture to continuously extract the (typically more hydrophobic) product from the aqueous phase, or by using adsorbent resins.

Mandatory Visualization: Biocatalytic Cycle

Biocatalytic_Cycle cluster_recycling Cofactor Recycling sub Substrate (Ketone) E_N Enzyme (Ketoreductase) sub->E_N Binds prod Product (Chiral Alcohol) E_N->prod Product Release NADP NADP+ E_N->NADP Oxidized Cofactor NADPH NADPH (Cofactor) NADPH->E_N H- donor GDH Enzyme (e.g., GDH) NADP->GDH GDH->NADPH H- transfer Waste Waste (e.g., Acetone) GDH->Waste Sac Sacrificial Substrate (e.g., Isopropanol) Sac->GDH

Caption: A typical ketoreductase cycle with cofactor recycling.

Section 3: Flow Chemistry for Safer Handling of Hazardous Reactions

Flow chemistry involves performing reactions in a continuous stream rather than a batch-wise fashion. This technology offers a paradigm shift in safety, particularly for highly energetic or toxic reactions, by minimizing the volume of hazardous material present at any given time.

Q5: I need to perform a hazardous reaction like a nitration or ozonolysis. How does flow chemistry make this process safer?

A5: Flow chemistry fundamentally enhances safety by controlling reaction parameters with high precision and minimizing the scale of the reacting volume.

Expertise & Experience: In a traditional batch reactor, the entire volume of reagents is mixed, creating a large potential for thermal runaway or accidental release. In flow, only a few milliliters or even microliters are reacting at any instant within the reactor. This "downsizing of the reactivity zone" is the core safety benefit.

Data Presentation: Safety Advantages of Flow vs. Batch Chemistry

FeatureBatch ProcessingFlow ChemistryRationale
Reaction Volume Large (Liters to m³)Small (Microliters to mL)Minimizes the amount of hazardous intermediate present at any time.
Heat Transfer Poor (Low surface-area-to-volume ratio)Excellent (High surface-area-to-volume ratio)Rapidly dissipates heat from exothermic reactions, preventing thermal runaway.
Parameter Control Difficult (Gradients in temp/concentration)Precise (Excellent control over temp, pressure, time)Ensures consistent reaction conditions, minimizing side reactions and byproduct formation.
Handling Unstable Intermediates Accumulate in the reactorGenerated and consumed in situAvoids the isolation and handling of potentially explosive intermediates.
Pressure Requires specialized, heavy-walled reactorsManaged easily with back-pressure regulatorsSafer operation at elevated pressures to increase reaction rates or prevent solvent boiling.

Q6: I'm new to flow chemistry. What are the essential components of a basic setup, and how can I get started?

A6: A laboratory-scale flow chemistry system is modular and can be assembled from a few key components.

Trustworthiness: The essential components are pumps to deliver reagents, a reactor where the streams mix and react, and a back-pressure regulator to control pressure.

Flow_Chemistry_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction & Control R1 Reagent A P1 Pump A R1->P1 R2 Reagent B P2 Pump B R2->P2 Mixer P1->Mixer P2->Mixer Reactor Heated/Cooled Reactor (e.g., Tubing Coil) Mixer->Reactor Residence Time = Reactor Vol / Flow Rate BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Oxidative and reductive quenching cycles in photoredox catalysis.

Q8: My photoredox reaction is sluggish or fails completely. What are the key parameters to troubleshoot?

A8: Photoredox reactions are sensitive to several variables that are not always intuitive from a traditional thermal chemistry perspective.

Trustworthiness: Failed reactions are often due to issues with light, oxygen, or solvent choice. A systematic approach to troubleshooting these parameters is crucial for success.

Troubleshooting Guide: Inefficient Photoredox Reactions

  • Oxygen Sensitivity: Many photoredox cycles are quenched by molecular oxygen. The excited state of the photocatalyst can transfer its energy to O₂, returning to its ground state without performing the desired chemistry.

    • Solution: Thoroughly degas your reaction mixture. The most effective method is several cycles of freeze-pump-thaw. For less sensitive reactions, sparging with an inert gas (argon or nitrogen) for 15-30 minutes may be sufficient.

  • Light Source & Penetration: The reaction can only proceed as fast as photons are absorbed. If the reaction mixture is too concentrated or opaque, light may not penetrate the full volume, creating a "dark" zone where no reaction occurs.

    • Solution: Ensure your light source's wavelength overlaps with the absorbance maximum of your photocatalyst. Try diluting the reaction.

Technical Support Center: Enhancing Regioselectivity of Reactions Involving Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 4-Chloro-1-benzothiophene-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselective reactions with this versatile building block. As Senior Application Scientists, we understand that achieving the desired positional selectivity is paramount for the successful synthesis of novel therapeutics and functional materials. This resource combines established chemical principles with practical, field-tested insights to help you overcome common experimental hurdles.

Introduction: The Challenge of Regioselectivity

This compound is a valuable starting material in medicinal chemistry and materials science due to the presence of multiple reaction sites.[1][2] The benzothiophene core itself presents opportunities for functionalization on both the thiophene and benzene rings.[3] The chloro-substituent at the C4 position and the ethyl carboxylate at C2 introduce further complexity and opportunities for diverse chemical transformations. However, this very diversity can lead to challenges in controlling where a reaction occurs, an issue known as regioselectivity. This guide will address common regioselectivity problems and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unwanted Reactivity at the C3 Position during Electrophilic Substitution

Question: I am attempting an electrophilic substitution (e.g., nitration, acylation) on this compound, but I am observing a mixture of products with substitution at the C3 position alongside my desired product. How can I favor substitution on the benzene ring?

Answer: This is a frequent challenge. The thiophene ring of the benzothiophene core is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. The C3 position is often kinetically favored for electrophilic attack on the benzothiophene scaffold.[3][4] However, several strategies can be employed to steer the reaction towards the benzene ring.

Troubleshooting Steps:

  • Choice of Lewis Acid and Reaction Conditions:

    • Milder Lewis Acids: Strong Lewis acids can aggressively promote substitution on the more reactive thiophene ring. Consider using milder Lewis acids. For instance, in Friedel-Crafts acylation, switching from AlCl₃ to FeCl₃ or ZnCl₂ can sometimes improve selectivity.

    • Temperature Control: Lowering the reaction temperature can favor the thermodynamically more stable product, which may be the isomer with substitution on the benzene ring, depending on the specific electrophile.[3]

  • Blocking the C3 Position:

    • If feasible within your synthetic route, you can temporarily "block" the C3 position with a removable group. A common strategy is bromination at C3, performing the desired electrophilic substitution on the benzene ring, and then removing the bromo group via reduction (e.g., with zinc dust in acetic acid).

  • Directed Metalation:

    • Directed ortho-metalation (DoM) can be a powerful tool. In this case, the ester group at C2 is not ideally positioned to direct metalation to the benzene ring. However, if the ester were hydrolyzed to the carboxylic acid, the resulting carboxylate could potentially direct lithiation to the C3 position, which is not the desired outcome. A more effective strategy would be to introduce a directing group on the benzene ring itself in a prior step.

Issue 2: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am trying to perform a Suzuki or Buchwald-Hartwig amination reaction to substitute the chlorine at the C4 position, but I am getting low yields and a mixture of byproducts. How can I improve the regioselectivity and efficiency of these reactions?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[5][6] However, the reactivity of aryl chlorides can be lower than that of bromides or iodides, often requiring more specialized catalytic systems.[7][8] Furthermore, competitive reactions, such as C-H activation on the thiophene ring, can lead to undesired products.

Troubleshooting Suzuki-Miyaura Coupling:

Core Problem: Inefficient oxidative addition of the palladium catalyst to the C-Cl bond.

Troubleshooting Steps & Optimization:

ParameterRecommendationRationale
Palladium Precatalyst Use a Pd(0) source like Pd(PPh₃)₄ or generate Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃.The active catalyst is a Pd(0) species.[9][10]
Ligand Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands.These ligands facilitate the oxidative addition to the relatively inert C-Cl bond and promote reductive elimination.[8]
Base Screen a range of bases, including K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can be crucial and is often solvent-dependent.The base activates the boronic acid to form a more nucleophilic boronate species.[10]
Solvent A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often effective.The aqueous phase helps to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a degassed solution of this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₃PO₄, 2-3 equivalents) in a mixture of toluene and water (e.g., 4:1 v/v), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Degas the reaction mixture again by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Buchwald-Hartwig Amination:

Core Problem: Similar to Suzuki coupling, the challenge lies in the oxidative addition step and potential catalyst inhibition.

Troubleshooting Steps & Optimization:

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ are common choices.These are stable Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[11]
Ligand Use sterically hindered and electron-rich ligands like Josiphos, Xantphos, or BrettPhos.These ligands promote the challenging oxidative addition to the aryl chloride and prevent catalyst decomposition.[8][12]
Base Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.The base is needed to deprotonate the amine, forming the amide which then coordinates to the palladium center.[11][13]
Solvent Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary.The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2 equivalents) in an oven-dried flask.

  • Add anhydrous solvent (e.g., toluene) and seal the flask.

  • Heat the reaction mixture to 80-120 °C and monitor its progress.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by chromatography.

Issue 3: Controlling Nucleophilic Aromatic Substitution (SNAr)

Question: I want to displace the C4-chloro substituent with a nucleophile (e.g., an alkoxide or a thiol). Under what conditions can I achieve selective SNAr without side reactions?

Answer: Nucleophilic aromatic substitution (SNAr) on aryl chlorides typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group.[14][15] In the case of this compound, the thiophene ring and the ester group are not strongly activating for SNAr at the C4 position. Therefore, harsh reaction conditions are often necessary, which can lead to decomposition or side reactions.

Troubleshooting Steps & Optimization:

  • Activating the Ring System: While the inherent electronic nature of the substrate is fixed, the choice of nucleophile and conditions can influence the reaction outcome.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[15]

  • Temperature: High temperatures are often required to overcome the activation energy barrier. Careful optimization is needed to find a balance between reaction rate and substrate decomposition.

  • Strong Nucleophiles: The use of highly nucleophilic reagents is essential. For example, using sodium methoxide in methanol is more effective than methanol alone.

Diagram of Key Reaction Pathways

Below is a diagram illustrating the primary regioselective challenges discussed.

G cluster_0 This compound cluster_1 Reaction Types cluster_2 Potential Outcomes & Regioisomers A Starting Material B Electrophilic Substitution A->B E+ C Palladium-Catalyzed Cross-Coupling A->C Pd(0), L, Base D Nucleophilic Aromatic Substitution (SNAr) A->D Nu- E Desired: Benzene Ring Functionalization B->E Controlled Conditions F Side Product: Thiophene Ring (C3) Functionalization B->F Uncontrolled Conditions G Desired: C4 Substitution C->G Optimized Catalyst System H Side Product: C-H Activation or Decomposition C->H Poor Ligand/ Base Choice I Desired: C4 Substitution D->I Harsh Conditions, Strong Nu- J Side Product: Low Reactivity or Decomposition D->J Mild Conditions

Caption: Regioselective challenges in functionalizing this compound.

Conclusion

Enhancing the regioselectivity of reactions involving this compound requires a careful and systematic approach to experimental design. By understanding the electronic properties of the benzothiophene core and meticulously optimizing reaction parameters such as catalyst, ligand, solvent, base, and temperature, researchers can significantly improve the yield and purity of their desired products. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each specific transformation may require its own unique set of optimized conditions.

References

Validation & Comparative

Halogen Substitution in Benzothiophene Esters: A Comparative Analysis of Chloro- vs. Fluoro- Derivatives on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] The strategic placement of substituents on this bicyclic aromatic ring system can profoundly influence its biological activity. Among the most impactful modifications is halogenation, a tool frequently employed to modulate a molecule's physicochemical properties and, consequently, its therapeutic potential. This guide provides an in-depth comparison of the biological activities of chloro- versus fluoro-substituted benzothiophene esters, offering insights for researchers, scientists, and drug development professionals.

The Rationale for Halogenation: Fine-Tuning Molecular Properties

The introduction of a halogen atom into a drug candidate is a deliberate strategy to enhance its pharmacological profile. Chlorine and fluorine, in particular, are often used to alter a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.

  • Fluorine , with its small size and high electronegativity, can increase metabolic stability by blocking sites of oxidation. It can also enhance binding affinity through the formation of favorable electrostatic interactions.

  • Chlorine , being larger and more polarizable than fluorine, can also influence binding and metabolic stability. Its presence can introduce specific steric and electronic effects that can be crucial for activity.

The choice between a chloro and a fluoro substituent is therefore a critical decision in the drug design process, with each offering a unique set of advantages.

Comparative Biological Activities: A Tale of Two Halogens

Antimicrobial Activity: A Clearer Distinction

In the realm of antimicrobial agents, the nature and position of the halogen on the benzothiophene ring play a significant role.

A study comparing 3-halo-substituted benzothiophene derivatives revealed that both 3-chloro and 3-bromo analogs exhibited potent activity against a range of Gram-positive bacteria and the fungus Candida albicans. In contrast, the corresponding 3-iodo derivatives showed significantly less or no activity.[3] This suggests that the electronegativity and size of the halogen at the 3-position are critical for antimicrobial potency.

Furthermore, structure-activity relationship (SAR) studies have indicated that a chloro group at the 3rd position of the benzothiophene nucleus tends to enhance antibacterial activity.[4] Interestingly, the same study noted that fluoro or nitro groups on a phenyl ring attached to the benzothiophene scaffold led to higher antifungal activity. This highlights a potential differential effect of chloro and fluoro substitutions depending on the target microorganism and the overall molecular architecture.

Table 1: Comparative Antimicrobial Activity of Halogenated Benzothiophene Derivatives

Compound ClassHalogen SubstitutionTarget OrganismObserved ActivityReference
3-Halobenzothiophenes3-ChloroGram-positive bacteria, C. albicansPotent[3]
3-Halobenzothiophenes3-BromoGram-positive bacteria, C. albicansPotent[3]
3-Halobenzothiophenes3-IodoGram-positive bacteria, C. albicansWeak to inactive[3]
Benzothiophene Derivatives3-ChloroBacteriaEnhanced antibacterial activity[4]
Phenyl-substituted BenzothiophenesFluoro on phenyl ringFungiEnhanced antifungal activity[4]
Anticancer Activity: A More Nuanced Picture

The influence of chloro versus fluoro substitution on the anticancer activity of benzothiophene esters is more complex and appears to be highly dependent on the specific molecular target and the overall structure of the compound.

While direct comparative studies on chloro- and fluoro-benzothiophene esters are limited, research on analogous halogenated benzofuran carboxylates provides valuable insights. A study on methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives demonstrated that both chloro- and bromo-substituted analogs exhibited significant cytotoxic activity against various human cancer cell lines.[1][2][5] The specific activity, however, varied depending on the cell line and the exact substitution pattern. For instance, the chloro-derivative showed the most promising activity against A549 lung cancer cells, while the bromo-derivative was also highly active against HepG2 liver cancer cells.[2][5]

This suggests that both chlorine and fluorine substitutions can contribute to potent anticancer activity, but the optimal choice may be target-dependent. The electronic and steric differences between the two halogens can lead to differential binding affinities for the target protein or distinct effects on cellular pathways.

Mechanistic Considerations: How Halogens Exert Their Influence

The biological effects of chloro- and fluoro-benzothiophene esters are underpinned by their interactions with specific molecular targets. The halogen atom can influence these interactions in several ways:

  • Direct Binding: The halogen can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the binding pocket of a protein.

  • Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electron density of the benzothiophene ring system, influencing its reactivity and interaction with biological macromolecules.

  • Conformational Effects: The size and electronegativity of the halogen can affect the preferred conformation of the molecule, which can be critical for fitting into a binding site.

G cluster_0 Halogenated Benzothiophene Ester cluster_1 Biological System Compound Chloro- or Fluoro- Benzothiophene Ester Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Interaction (Halogen Bonding, etc.) Cell Cellular Processes (e.g., Proliferation, Survival) Target->Cell Signal Transduction Organism Organismal Effect (e.g., Antimicrobial, Anticancer) Cell->Organism Phenotypic Outcome

Experimental Protocols

General Synthesis of Halogenated Benzothiophene-2-Carboxylic Acids

The synthesis of chloro- and fluoro-benzothiophene esters typically begins with the preparation of the corresponding carboxylic acid precursors.

Step 1: Synthesis of 6-Chloro- or 6-Fluoro-benzothiophene-2-carboxylic acid

  • Starting Material: Commercially available 4-chloro- or 4-fluoro-thiophenol.

  • Reaction: The thiophenol is reacted with ethyl bromopyruvate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the corresponding ethyl 2-(arylthio)propanoate.

  • Cyclization: The resulting ester is then cyclized using a strong acid catalyst (e.g., polyphosphoric acid) at elevated temperatures to form the benzothiophene ring.

  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification.

G A Halogenated Thiophenol D Ethyl 2-(Arylthio)propanoate A->D Nucleophilic Substitution B Ethyl Bromopyruvate B->D C Base (e.g., K2CO3) C->D F Halogenated Benzothiophene Ester D->F Cyclization E Acid Catalyst (PPA) E->F H Halogenated Benzothiophene Carboxylic Acid F->H Hydrolysis G Base (NaOH), then Acid G->H

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds (chloro- and fluoro-benzothiophene esters) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chloro- and fluoro-benzothiophene esters for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion and Future Directions

The available evidence suggests that both chloro- and fluoro-substitutions on the benzothiophene ester scaffold can lead to potent biological activity, particularly in the antimicrobial and anticancer arenas. The choice between chlorine and fluorine is not straightforward and depends on the specific therapeutic target and desired pharmacological profile.

  • For antibacterial applications , a chloro-substitution at the 3-position appears to be a promising strategy.

  • For antifungal and anticancer applications , the optimal halogen and its position may vary, necessitating a more nuanced approach involving the synthesis and screening of a focused library of both chloro- and fluoro-analogs.

Future research should focus on direct, systematic comparisons of chloro- and fluoro-benzothiophene esters against a panel of biological targets. Such studies, coupled with detailed mechanistic investigations and pharmacokinetic profiling, will provide a clearer understanding of the subtle yet significant differences imparted by these two key halogens and will undoubtedly pave the way for the rational design of next-generation benzothiophene-based therapeutics.

References

A Comparative In Vitro Evaluation of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This guide provides an in-depth comparative analysis of the potential in vitro biological activities of derivatives of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate. While direct experimental data for this specific scaffold is emerging, this document synthesizes findings from structurally related benzothiophene analogs to provide a predictive framework for researchers in drug discovery and development. We will explore the potential anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data from analogous compounds and detailed protocols for their evaluation.

The Benzothiophene Core: A Versatile Pharmacophore

Benzothiophene, a bicyclic aromatic compound, consists of a benzene ring fused to a thiophene ring.[1] This core structure's versatility allows for a multitude of chemical modifications, leading to a vast library of derivatives with distinct pharmacological profiles.[2][3] These compounds are known to interact with various biological targets, thereby modulating key signaling pathways implicated in a range of diseases.[1] The focus of this guide, the this compound scaffold, incorporates a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position, offering unique electronic and steric properties that can be exploited for targeted drug design.

Comparative Analysis of Biological Activities

This section presents a comparative overview of the potential biological activities of this compound derivatives based on data from structurally similar compounds.

Anticancer Activity

Numerous benzothiophene derivatives have been investigated for their potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[2][4] The mechanisms of action are diverse and include inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[2][4]

For instance, a series of benzothiophene acrylonitrile analogs have shown significant growth inhibition in a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range. Some derivatives of 5-hydroxybenzothiophene have been identified as multi-kinase inhibitors, displaying potent activity against kinases such as Clk4, DRAK1, and haspin, and exhibiting broad-spectrum anticancer effects.[5]

Table 1: In Vitro Anticancer Activity of Representative Benzothiophene Derivatives

Compound ClassCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
Benzothiophene AcrylonitrilesVarious (NCI-60 panel)0.01 - 0.1Tubulin Interaction[6]
5-Hydroxybenzothiophene HydrazideU87MG (Glioblastoma)7.2Multi-kinase Inhibition[5]
5-Methoxybenzothiophene-2-carboxamidesT24 (Bladder Carcinoma)0.43Clk1/4 Inhibition[7]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesMDA-MB-231Not specifiedRhoA/ROCK pathway inhibition[8]

This table presents data from structurally related compounds to infer the potential activity of this compound derivatives.

Antimicrobial Activity

The emergence of antibiotic resistance has fueled the search for novel antimicrobial agents, and benzothiophene derivatives have surfaced as a promising class of compounds.[9] Their antimicrobial properties have been evaluated against a range of bacterial and fungal pathogens.

For example, certain 3-halobenzo[b]thiophene derivatives have demonstrated low minimum inhibitory concentrations (MICs) against Gram-positive bacteria and yeast.[9] Additionally, benzo[b]thiophene acylhydrazones have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus.[8]

Table 2: In Vitro Antimicrobial Activity of Representative Benzothiophene Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
3-Halobenzo[b]thiophenesGram-positive bacteria, Yeast16[9]
Tetrahydrobenzothiophene derivativesE. coli, P. aeruginosa, Salmonella, S. aureus0.54 - 99.92 (µM)[10]
Benzo[b]thiophene AcylhydrazonesMultidrug-resistant S. aureusNot specified[8]

This table presents data from structurally related compounds to infer the potential activity of this compound derivatives.

Anti-inflammatory Activity

Several benzothiophene analogs exhibit significant anti-inflammatory properties.[3] The mechanism of action often involves the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and nitric oxide (NO) production.[11][12]

Substituted bromo-benzothiophene carboxamides have been shown to attenuate nociception and inflammation by selectively inhibiting COX-2 and disrupting the prostaglandin-E2-dependent positive feedback of COX-2 regulation.[11] Other thiophene-based compounds have demonstrated the ability to block mast cell degranulation and inhibit the 5-LOX enzyme.[13]

Table 3: In Vitro Anti-inflammatory Activity of Representative Benzothiophene Derivatives

Compound ClassAssayIC50/InhibitionMechanism of ActionReference
Bromo-benzothiophene carboxamidesCOX-2 InhibitionPotentSelective COX-2 Inhibition[11]
Thiophene derivatives5-LOX Inhibition~57% at 100 µg/mL5-LOX Inhibition[13]
Thiophene derivativesMast Cell Degranulation>63%Blockade of Degranulation[13]

This table presents data from structurally related compounds to infer the potential activity of this compound derivatives.

Experimental Protocols for In Vitro Evaluation

To ensure scientific integrity and reproducibility, detailed, self-validating protocols are essential. The following are step-by-step methodologies for key in vitro assays to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of novel compounds.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[2]

Causality: The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of the cytotoxic effects of the test compounds.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow plate_cells Plate Cells in 96-well Plate add_compounds Add Test Compounds plate_cells->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow prepare_dilutions Prepare Compound Dilutions inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate determine_mic Determine MIC incubate_plate->determine_mic Griess_Assay_Workflow cluster_workflow Griess Assay Workflow culture_cells Culture Macrophages treat_compounds Treat with Compounds culture_cells->treat_compounds stimulate_lps Stimulate with LPS treat_compounds->stimulate_lps incubate_cells Incubate (24h) stimulate_lps->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read Absorbance (540 nm) add_griess->read_absorbance

References

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 4-substituted benzothiophene derivatives. It is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and drug discovery. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to elucidate the causal relationships between chemical structure and biological activity, thereby guiding the rational design of novel therapeutic agents.

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its structural rigidity and ability to engage in various biological interactions.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic placement of substituents on the benzothiophene core allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses specifically on the impact of substitutions at the 4-position of the benzothiophene ring, a less explored but promising area for modulating therapeutic efficacy.

Comparative Analysis of 4-Substituted Benzothiophenes as Urokinase Inhibitors

A compelling example of the importance of 4-substitution is found in a series of benzothiophene-2-carboxamidines developed as inhibitors of urokinase-type plasminogen activator (uPA). uPA is a serine protease implicated in tumor metastasis and invasion, making it an attractive target for cancer therapy.[4] The following data illustrates how modifications at the 4-position significantly impact the inhibitory potency of these compounds.[5]

Table 1: Inhibitory Activity of 4-Substituted Benzothiophene-2-carboxamidines against Urokinase [5]

Compound4-SubstituentIC50 (nM)
1 Iodo320
2 Phenylethynyl133
3 (E)-2-Tributylstannylvinyl70
Structure-Activity Relationship Insights

The data in Table 1 reveals a clear SAR trend for the 4-position of the benzothiophene-2-carboxamidine scaffold.

  • Steric Bulk and Extension: The progression from a simple iodo substituent (Compound 1 ) to a more sterically demanding phenylethynyl group (Compound 2 ) results in a more than two-fold increase in potency. This suggests that the 4-position extends into a region of the uPA active site that can accommodate and favorably interact with larger, more complex moieties.

  • Enhanced Binding Interactions: The most potent compound in this series, Compound 3 , features a vinyl stannane substituent. This significant increase in inhibitory activity indicates that the electronic and conformational properties of this group are optimal for interactions within the enzyme's binding pocket. It is plausible that the vinyl linker provides an optimal vector for the tributylstannyl group to engage in favorable hydrophobic or other non-covalent interactions.

These findings underscore the critical role of the 4-substituent in modulating the inhibitory activity of this benzothiophene series. The ability to introduce diverse chemical functionalities at this position provides a powerful tool for optimizing potency and selectivity.

Experimental Protocols

Synthesis of a Key Intermediate: Methyl 4-Iodobenzo[b]thiophene-2-carboxylate

The synthesis of 4-substituted benzothiophenes often proceeds through a common intermediate. A versatile starting material for the compounds discussed above is methyl 4-iodobenzo[b]thiophene-2-carboxylate.[5]

Experimental Workflow for the Synthesis of Methyl 4-Iodobenzo[b]thiophene-2-carboxylate

G cluster_0 Step 1: Directed Ortho-Metalation and Formylation cluster_1 Step 2: Thiophene Annulation 3-Fluoroiodobenzene 3-Fluoroiodobenzene LDA LDA, THF, -78 °C 3-Fluoroiodobenzene->LDA DMF DMF LDA->DMF Intermediate_Aldehyde 2-Fluoro-6-iodobenzaldehyde DMF->Intermediate_Aldehyde Methyl_Thioglycolate Methyl Thioglycolate, DBU Intermediate_Aldehyde->Methyl_Thioglycolate Final_Product Methyl 4-Iodobenzo[b]thiophene-2-carboxylate Methyl_Thioglycolate->Final_Product

Caption: Synthesis of the key intermediate for 4-substituted benzothiophenes.

Step-by-Step Protocol:

  • Directed Ortho-Metalation and Formylation:

    • Dissolve 3-fluoroiodobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture. The fluorine atom directs the metalation to the adjacent ortho position.

    • After stirring for a specified time, add N,N-dimethylformamide (DMF) to introduce the formyl group.

    • Quench the reaction with a suitable aqueous solution and extract the product, 2-fluoro-6-iodobenzaldehyde.

  • Thiophene Annulation:

    • To a solution of 2-fluoro-6-iodobenzaldehyde, add methyl thioglycolate and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Heat the reaction mixture to facilitate the nucleophilic substitution of the fluorine atom by the sulfur of the thioglycolate, followed by an intramolecular condensation to form the thiophene ring.

    • Purify the resulting product, methyl 4-iodobenzo[b]thiophene-2-carboxylate, by chromatography.

Urokinase Inhibition Assay

The inhibitory activity of the synthesized compounds against urokinase can be determined using a chromogenic substrate assay.[6]

Workflow for Urokinase Inhibition Assay

G Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Plate_Setup Add compounds and urokinase to a 96-well plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare urokinase solution in assay buffer Enzyme_Prep->Plate_Setup Pre_incubation Pre-incubate to allow enzyme-inhibitor binding Plate_Setup->Pre_incubation Substrate_Addition Add chromogenic substrate (e.g., S-2444) Pre_incubation->Substrate_Addition Kinetic_Reading Measure absorbance at 405 nm over time Substrate_Addition->Kinetic_Reading Data_Analysis Calculate % inhibition and determine IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a urokinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5).

    • Prepare a stock solution of human urokinase in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a stock solution of a chromogenic substrate (e.g., S-2444) in the assay buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the urokinase solution to each well.

    • Add the different concentrations of the test compounds to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Broader Implications and Future Directions

The principles of SAR at the 4-position of the benzothiophene nucleus are not limited to urokinase inhibitors. Similar strategies can be applied to other biological targets. For instance, 4-substituted benzothiophenes have also been investigated as potential inhibitors of Factor IXa, a key enzyme in the blood coagulation cascade, and as inhibitors of beta-secretase 1 (BACE1), a target for Alzheimer's disease therapy.[7][8] While detailed comparative data for these targets is still emerging, the foundational knowledge gained from studies on urokinase inhibitors provides a valuable roadmap for the exploration of 4-substituted benzothiophenes in other therapeutic areas.

The ability to synthetically access a diverse range of 4-substituted benzothiophenes, coupled with robust biological screening methods, will undoubtedly lead to the discovery of novel and potent drug candidates. Future work should focus on expanding the library of 4-substituents to probe a wider chemical space and on conducting more comprehensive in vivo evaluations of the most promising compounds.

References

Comparative analysis of different synthetic routes to Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-1-benzothiophene-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of drug development pipelines. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound: the direct cyclization of a substituted benzaldehyde with ethyl thioglycolate (Route A) and a multi-step approach involving a Gewald aminothiophene synthesis followed by Sandmeyer and esterification reactions (Route B). We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these methodologies to provide researchers with the insights needed to make informed decisions in their synthetic strategies.

Introduction

The benzothiophene scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents. The specific substitution pattern of this compound makes it a crucial building block for targeting various biological pathways. The selection of an optimal synthetic route is paramount, balancing factors such as yield, purity, scalability, cost, and safety. This guide aims to provide a comprehensive comparison of two distinct and viable synthetic pathways to this target molecule.

Route A: Direct Cyclization via Nucleophilic Aromatic Substitution

This approach is a direct and efficient one-pot synthesis that leverages the reactivity of a suitably substituted benzaldehyde with ethyl thioglycolate. This method is analogous to the well-established synthesis of the corresponding 6-chloro isomer[1].

Causality Behind Experimental Choices

The choice of a 2-fluoro-4-chlorobenzaldehyde or 2,4-dichlorobenzaldehyde as the starting material is critical. The fluorine or a second chlorine atom at the ortho position to the aldehyde acts as a good leaving group, facilitating the intramolecular nucleophilic aromatic substitution (SNAr) by the thiolate intermediate. The use of a strong base, such as triethylamine or potassium carbonate, is essential to deprotonate the thiol of ethyl thioglycolate, forming the nucleophilic thiolate. A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is chosen to solvate the cationic species and accelerate the SNAr reaction. The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization.

Reaction Mechanism

The reaction proceeds through an initial Knoevenagel-type condensation between the benzaldehyde and the active methylene group of ethyl thioglycolate, catalyzed by the base. This is followed by an intramolecular SNAr where the in-situ generated thiolate attacks the aromatic ring at the carbon bearing the fluoro or chloro substituent, displacing it and forming the thiophene ring of the benzothiophene core.

Route_A_Mechanism start 2-Chloro-6-fluorobenzaldehyde + Ethyl thioglycolate intermediate1 Knoevenagel Condensation Intermediate start->intermediate1 Base (e.g., Et3N) intermediate2 Thiolate Intermediate intermediate1->intermediate2 Tautomerization product This compound intermediate2->product Intramolecular SNAr (-F-)

Caption: Mechanism of Route A.

Experimental Protocol
  • To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO, add ethyl thioglycolate (1.1 eq) and triethylamine (3.0 eq).

  • Stir the reaction mixture at 80 °C for 2 hours, then at room temperature overnight.

  • Pour the reaction mixture into ice-water with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Route B: Gewald Aminothiophene Synthesis and Subsequent Functionalization

This route represents a more classical, multi-step approach that offers versatility in the introduction of substituents. It begins with the Gewald aminothiophene synthesis, a powerful multicomponent reaction for the formation of 2-aminothiophenes.

Causality Behind Experimental Choices

The Gewald reaction is a reliable method for constructing highly substituted thiophenes from simple starting materials. The choice of 2-chlorobenzaldehyde, ethyl cyanoacetate, and elemental sulfur is based on their ready availability and reactivity in this transformation. Morpholine or another secondary amine is a common catalyst for the initial Knoevenagel condensation. The subsequent Sandmeyer reaction is a classic and effective method for converting the amino group of the 2-aminothiophene into a chloro substituent. Finally, standard esterification conditions are employed to convert the carboxylic acid to the desired ethyl ester.

Reaction Mechanism

The synthesis begins with a base-catalyzed Knoevenagel condensation between 2-chlorobenzaldehyde and ethyl cyanoacetate. Elemental sulfur then adds to the resulting α,β-unsaturated nitrile, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene. The amino group is then diazotized with sodium nitrite in an acidic medium, and the resulting diazonium salt is subsequently displaced by a chloride ion in a copper(I) chloride-catalyzed Sandmeyer reaction. The final step is a Fischer esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

Route_B_Workflow cluster_0 Gewald Reaction cluster_1 Sandmeyer Reaction start_b 2-Chlorobenzaldehyde + Ethyl cyanoacetate + Sulfur aminothiophene Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate start_b->aminothiophene Base (e.g., Morpholine) diazonium Diazonium Salt aminothiophene->diazonium 1. NaNO2, HCl 2. CuCl chlorothiophene This compound diazonium->chlorothiophene

Caption: Workflow of Route B.

Experimental Protocol

Step 1: Gewald Synthesis of Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

  • In a round-bottom flask, combine 2-chlorobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (0.5 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid, wash with water, and recrystallize from ethanol.

Step 2: Sandmeyer Reaction

  • Suspend the 2-aminothiophene derivative from Step 1 in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Add the resulting diazonium salt solution to a solution of copper(I) chloride in concentrated hydrochloric acid at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to give the crude this compound.

Comparative Analysis

ParameterRoute A: Direct CyclizationRoute B: Gewald-Sandmeyer
Number of Steps 12
Overall Yield High (typically >80%)[1]Moderate (product of two steps)
Starting Materials Substituted benzaldehydes (may be less common)Readily available aldehydes, nitriles, and sulfur
Reagents Triethylamine, DMSOMorpholine, NaNO₂, CuCl
Scalability Good, one-pot procedure simplifies scale-upModerate, requires isolation of intermediate
Safety Concerns Use of high-boiling polar aprotic solventsHandling of diazonium salts (potentially explosive)
Versatility Dependent on the availability of substituted benzaldehydesMore versatile for introducing diversity at the 2-position

Conclusion

Both Route A and Route B offer viable pathways to this compound.

Route A is a highly efficient, one-pot synthesis that is likely to be the preferred method for large-scale production due to its simplicity, high yield, and reduced number of unit operations. The main consideration for this route is the commercial availability and cost of the required ortho-dihalo or fluoro-chloro benzaldehyde starting material.

Route B , while being a multi-step process with a likely lower overall yield, offers greater flexibility. The Gewald reaction is a robust and well-established method for creating a diverse range of substituted 2-aminothiophenes, which can then be further functionalized. This route may be more advantageous in a research and development setting where the synthesis of a variety of analogs is desired. The handling of potentially hazardous diazonium intermediates in the Sandmeyer reaction is a key safety consideration for this route.

The ultimate choice of synthetic route will depend on the specific needs of the researcher or organization, balancing the trade-offs between yield, cost, scalability, and synthetic flexibility.

References

A Comparative Guide to Validating the Antimicrobial Efficacy of Novel Ethyl 4-Chloro-1-benzothiophene-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health.[1] Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium underscore the urgent need for new classes of antibiotics.[2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzo[b]thiophene scaffold has emerged as a privileged structure due to its wide array of pharmacological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[2][3][4]

This guide provides a comprehensive framework for the synthesis and comparative validation of the antimicrobial efficacy of novel analogs derived from Ethyl 4-Chloro-1-benzothiophene-2-carboxylate. We present a systematic approach, grounded in authoritative protocols, to empower researchers, scientists, and drug development professionals to rigorously assess these promising compounds. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and robust evaluation.

I. Rationale and Experimental Design

The successful validation of a novel antimicrobial agent hinges on a meticulously planned experimental design. The objective is not only to determine if a compound possesses activity but to quantify its potency against a clinically relevant panel of microorganisms and benchmark it against current standards of care.

A. Strategic Selection of Microbial Strains

A robust assessment requires testing against a diverse panel of microorganisms that represent the most pressing clinical challenges. This panel should include:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 25923): A common cause of skin, respiratory, and bloodstream infections.

    • Methicillin-resistant Staphylococcus aureus (MRSA, e.g., ATCC 43300): A priority pathogen representing antibiotic-resistant Gram-positive infections.

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922): A frequent cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

  • Fungal Pathogens:

    • Candida albicans (ATCC 10231): A common cause of opportunistic fungal infections.

The inclusion of both reference strains (ATCC) and clinically isolated resistant strains is critical for understanding the potential clinical utility of the novel analogs.[2]

B. Establishing a Comparative Baseline: The Role of Controls

To contextualize the efficacy of the benzothiophene analogs, their performance must be compared against established antimicrobial agents. These positive controls serve as a benchmark for potency and spectrum of activity.

  • For Bacteria: Ciprofloxacin (a broad-spectrum fluoroquinolone) and Vancomycin (a glycopeptide active against Gram-positive bacteria).

  • For Fungi: Fluconazole (a common azole antifungal).

Negative (vehicle) controls are equally important to ensure that the observed antimicrobial effects are due to the test compounds and not the solvent used for dissolution.

C. Quantitative Assessment: The Broth Microdilution Method

For a quantitative evaluation of antimicrobial activity, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[5][7] This method is preferred for its reproducibility, efficiency in testing multiple compounds, and adherence to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]

II. Experimental Workflow and Protocols

A systematic and standardized workflow is paramount for generating reliable and comparable data. The following diagram and protocols outline the key steps in the validation process.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Setup cluster_2 Phase 3: Incubation & Data Acquisition cluster_3 Phase 4: Analysis Compound Synthesis & Purification of Benzothiophene Analogs SerialDilution Serial Dilution of Analogs & Control Drugs in 96-Well Plate Compound->SerialDilution Media Preparation of Culture Media (e.g., CAMHB) Inoculum Standardization of Microbial Inoculum (0.5 McFarland) Media->Inoculum Inoculation Inoculation of Wells with Standardized Microbes Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation at 35°C ± 2°C for 16-20 hours Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Determination of MIC Incubation->MIC_Reading MBC_Assay Subculturing from Clear Wells to Determine MBC/MFC MIC_Reading->MBC_Assay DataAnalysis Comparative Data Analysis (Table Generation) MIC_Reading->DataAnalysis MBC_Assay->DataAnalysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR_Analysis G Compound Benzothiophene Analog Membrane Bacterial Cell Membrane Compound->Membrane Disruption of Membrane Potential ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induction of Oxidative Stress Death Bacterial Cell Death Membrane->Death DNA DNA Damage & Protein Dysfunction ROS->DNA DNA->Death

References

A Researcher's Guide to Benchmarking Anticancer Activity Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous evaluation. A critical and early step in this process is benchmarking the anticancer activity of a novel compound against established inhibitors. This guide provides an in-depth, technically focused framework for conducting these essential comparative studies, ensuring that your experimental choices are not just methodologically sound, but also strategically insightful. We will move beyond simple procedural lists to explain the causality behind experimental design, fostering a self-validating system for generating trustworthy and authoritative data.

The Imperative of Robust Benchmarking

In the landscape of cancer drug discovery, new molecular entities must demonstrate a clear advantage over existing treatments.[1][2] This superiority could manifest as enhanced potency, a novel mechanism of action, improved selectivity, or synergistic effects in combination therapies.[3] Benchmarking is not merely about generating an IC50 value; it's about building a comprehensive profile of your compound's activity in a relevant biological context. An inadequate preclinical study design can lead to the selection of poor candidates for clinical development or, conversely, the premature dismissal of promising compounds.[1] This guide will walk you through a logical progression of experiments, from initial potency assessment to deeper mechanistic insights.

I. Primary Efficacy Screening: Determining Potency through Cell Viability

The foundational step in characterizing a new anticancer agent is to determine its cytotoxic or cytostatic effect on cancer cells. This is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%.[4] A lower IC50 value indicates greater potency.[4][5]

Choosing the Right Cell Viability Assay

Several assays can be used to measure cell viability, each with its own underlying principle. The most common are colorimetric assays that rely on the metabolic activity of viable cells to produce a measurable color change.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This was one of the first high-throughput cell viability assays developed.[6] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] These crystals are then solubilized, and the absorbance is read on a spectrophotometer.[7]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.[8] This makes the protocol simpler and less prone to errors associated with dissolving the formazan crystals.[7][8]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell density.[9][10]

The choice of assay can depend on factors such as the cell line being used and the specific compound being tested.[11] It is crucial to be consistent with the chosen assay when comparing the potency of a new compound to known inhibitors.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 values of a test compound and a known inhibitor.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Viability Assay cluster_3 Data Analysis seed_cells Seed cancer cells in 96-well plates prep_dilutions Prepare serial dilutions of test compound and known inhibitor add_compounds Add compounds to respective wells prep_dilutions->add_compounds add_reagent Add viability reagent (e.g., MTT, XTT) incubate Incubate for required time add_reagent->incubate read_plate Read absorbance on a plate reader incubate->read_plate calc_viability Calculate % cell viability relative to control plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: A typical experimental workflow for IC50 determination.

Data Presentation: Comparative IC50 Values

For a clear and objective comparison, the IC50 values of the novel compound and the known inhibitors should be presented in a tabular format across a panel of relevant cancer cell lines.

CompoundMechanism of ActionCell Line A (e.g., MCF-7) IC50 (µM)Cell Line B (e.g., A549) IC50 (µM)Cell Line C (e.g., HCT116) IC50 (µM)
Novel Compound X (Proposed Mechanism) (Your Data) (Your Data) (Your Data)
DoxorubicinTopoisomerase II Inhibitor0.5 - 2.9> 200.1 - 1.0
PaclitaxelMicrotubule Stabilizer0.1 - 2.510 - 500.5 - 5.0
CisplatinDNA Cross-linking Agent7.5 - 205 - 10.92.0 - 8.0

Note: The IC50 values for known inhibitors are illustrative and can vary between studies. It is crucial to run the known inhibitors in parallel with your novel compound for a direct comparison.[2][5]

II. Delving Deeper: Mechanistic Studies

Demonstrating potent anticancer activity is the first step. The next is to understand how your compound works. Mechanistic studies are crucial for differentiating your compound from existing drugs and for identifying potential biomarkers for patient stratification.[12]

Key Mechanistic Pathways to Investigate

Anticancer drugs often exert their effects through several key pathways:[13]

  • Induction of Apoptosis: Programmed cell death is a common mechanism for anticancer drugs.[13] Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can quantify the percentage of apoptotic cells.

  • Cell Cycle Arrest: Many drugs halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[13] Cell cycle analysis using flow cytometry with a DNA-staining dye (e.g., propidium iodide) can reveal the phase of the cell cycle at which the compound exerts its effect.

  • Inhibition of Signaling Pathways: Many cancers are driven by aberrant signaling pathways.[14][15] If your compound is designed to target a specific pathway (e.g., PI3K/AKT/mTOR), Western blotting can be used to assess the phosphorylation status of key proteins in the pathway.

The following diagram depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target in cancer therapy.[5][16]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

III. Exploring Synergies: Combination Studies

In modern oncology, combination therapy is the standard of care for many cancers.[3] Evaluating the potential of a novel compound to act synergistically with known anticancer drugs can significantly enhance its clinical potential.

The Combination Index (CI)

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[17][18] It calculates a Combination Index (CI), where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

Software such as CompuSyn or SynergyFinder can be used to analyze the data from combination experiments and calculate CI values.[19][20]

Designing a Combination Study

A common experimental design for combination studies is the checkerboard assay, where varying concentrations of two drugs are tested in all possible combinations.[21] Cell viability is then measured for each combination, and the data is used to calculate the CI.

IV. Detailed Experimental Protocols

To ensure the reproducibility and validity of your findings, it is essential to follow detailed and standardized protocols.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of your test compound and the known inhibitor in culture medium. Replace the existing medium with the drug-containing medium.[5] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

Protocol 2: Western Blotting for Pathway Analysis
  • Cell Lysis: Treat cells with your compound and a known inhibitor for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Benchmarking the anticancer activity of a novel compound against known inhibitors is a multifaceted process that requires careful planning and execution. By moving beyond simple IC50 determination to include mechanistic and combination studies, researchers can build a compelling case for the continued development of their compound. The experimental frameworks and protocols outlined in this guide provide a solid foundation for generating robust, reliable, and impactful data that will stand up to scientific scrutiny and pave the way for the next generation of cancer therapeutics.

References

Cross-reactivity profiling of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate Derivatives

Introduction: The Benzothiophene Scaffold and the Imperative of Selectivity

The benzo[b]thiophene ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural versatility and wide range of biological activities.[1] Derivatives of this core have been developed as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1] this compound serves as a key intermediate for synthesizing a diverse library of such compounds. However, as with any therapeutic candidate, the journey from a promising hit to a viable drug is contingent not only on its potency against the intended target but also on its selectivity.

Unintended interactions with other biological targets, known as off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[2] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of modern, safety-conscious drug discovery.[3][4] This guide provides a framework for the systematic evaluation of this compound derivatives, with a focus on kinase inhibition, a common liability for small molecules. We will explore the rationale behind experimental choices, present a detailed protocol for a robust assay, and analyze hypothetical data to derive critical structure-activity relationships (SAR).

The Strategic Imperative: Why Profile Against the Kinome?

Protein kinases, comprising over 500 members in the human kinome, are one of the most significant classes of drug targets, particularly in oncology.[5] They share a structurally conserved ATP-binding pocket, which makes them susceptible to off-target inhibition by ATP-competitive small molecules. Profiling a compound library against a broad panel of kinases serves two primary functions:

  • Proactive Risk Assessment : It allows for the early identification of potential off-target liabilities that could lead to toxicity.[6] Understanding a compound's kinome-wide interaction profile helps to predict and mitigate potential safety issues before significant resources are invested.

  • Discovery of New Opportunities (Polypharmacology) : Not all off-target interactions are detrimental. A compound that inhibits a small, specific set of kinases may offer a superior therapeutic advantage for complex diseases.[2] Kinase profiling can uncover these unexpected, beneficial activities, opening new avenues for development.

The following workflow provides a systematic approach to profiling and characterizing novel chemical entities.

G cluster_0 Phase 1: Compound Synthesis & Selection cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Data Analysis & Prioritization A Synthesis of this compound Derivatives B Structural & Purity Confirmation (NMR, LC-MS) A->B C Primary Target Assay (Potency Determination) B->C D Broad Kinase Panel Screen (e.g., 96-well format @ 1µM) C->D E Dose-Response (IC₅₀) Assay for Identified Off-Targets D->E F Data Compilation & Selectivity Score Calculation E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Candidate Selection G->H I Cellular & In Vivo Validation H->I Advance to Cellular Assays

Figure 1: Experimental workflow for cross-reactivity profiling.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To quantify the inhibitory activity of the derivatives, a robust and high-throughput method is required. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7] Its high sensitivity and broad applicability make it an industry standard.

Objective: To determine the IC₅₀ values of test compounds against a panel of selected protein kinases.

Materials:

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Kinases: Purified, recombinant kinases (e.g., from Eurofins Discovery or Reaction Biology).[8][9]

  • Substrates: Specific peptide substrates for each kinase.

  • Assay Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffers: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Plates: White, opaque 384-well assay plates.

  • Instrumentation: Multimode plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Plating: a. Prepare serial dilutions of the test compounds in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. b. Dispense 1 µL of the serially diluted compounds or DMSO (for 0% and 100% inhibition controls) into the wells of a 384-well plate.

  • Kinase Reaction Initiation: a. Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range. b. Add 2 µL of the 2X kinase/substrate solution to each well containing the compound. c. Prepare a 2X ATP solution. The ATP concentration should be set at the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate potency assessment.[10] d. Initiate the reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL. e. Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase/luciferin, produces a luminescent signal. d. Incubate at room temperature for 30 minutes to stabilize the signal. e. Measure luminescence using a plate reader.

  • Data Analysis: a. The luminescent signal is directly proportional to the kinase activity. b. Calculate the percent inhibition for each concentration relative to the DMSO controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.[7]

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the process, we will analyze hypothetical cross-reactivity data for the parent compound (ECBC) and three derivatives with modifications at the R¹ and R² positions of the benzothiophene scaffold. The panel includes the intended primary target (a hypothetical kinase, "Tgt-1") and a selection of representative off-target kinases from different families.

CompoundStructureTgt-1 IC₅₀ (nM)Off-Tgt A IC₅₀ (nM)Off-Tgt B IC₅₀ (nM)Off-Tgt C IC₅₀ (nM)Selectivity Score (Off-Tgt A / Tgt-1)
ECBC R¹=Cl, R²=COOEt50800>10,0001,50016
Deriv. 1 R¹=H, R²=COOEt2501,200>10,0002,0004.8
Deriv. 2 R¹=Cl, R²=CONH-cPr25 >10,000 >10,0008,500>400
Deriv. 3 R¹=Cl, R²=CONH-Ph40150 5,0009003.75

Interpretation of Results:

  • ECBC (Parent Compound): Shows good potency against the primary target (Tgt-1) but exhibits moderate off-target activity against Kinase A and C, with a low selectivity score of 16-fold against Kinase A.

  • Derivative 1: Replacing the chloro group at R¹ with hydrogen significantly reduces potency against the primary target, indicating the importance of this halogen for on-target activity.

  • Derivative 2: Modification of the ester at R² to a cyclopropyl carboxamide results in a remarkable improvement. It not only enhances potency against Tgt-1 (25 nM) but also dramatically increases selectivity, eliminating the off-target activity against Kinase A (>400-fold selectivity). This is an ideal lead candidate profile.

  • Derivative 3: Replacing the cyclopropyl group with a phenyl ring maintains good on-target potency but introduces significant off-target activity against Kinase A (150 nM), resulting in a poor selectivity profile (3.75-fold). This highlights a negative steric or electronic interaction with the active site of Kinase A.

Structure-Activity Relationships and Pathway Implications

From this analysis, a clear SAR emerges: the nature of the substituent at the 2-position (R²) is a critical determinant of selectivity. Small, aliphatic groups like cyclopropyl are favored for selective inhibition, while larger aromatic groups introduce off-target liabilities. This knowledge is crucial for guiding the next round of chemical synthesis and optimization.[11]

The consequences of such cross-reactivity can be visualized in the context of cellular signaling. A non-selective inhibitor like Derivative 3 could inadvertently modulate multiple pathways, leading to unforeseen biological effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A cluster_2 Off-Target Pathway C Tgt1 Tgt-1 Kinase Downstream1 Substrate A Tgt1->Downstream1 Effect1 Desired Therapeutic Effect Downstream1->Effect1 OffTgtA Off-Tgt Kinase A Downstream2 Substrate B OffTgtA->Downstream2 Effect2 Cell Proliferation Downstream2->Effect2 OffTgtC Off-Tgt Kinase C Downstream3 Substrate C OffTgtC->Downstream3 Effect3 Cell Survival Downstream3->Effect3 Deriv2 Derivative 2 (Selective) Deriv2->Tgt1 Deriv3 Derivative 3 (Non-Selective) Deriv3->Tgt1 Deriv3->OffTgtA Deriv3->OffTgtC

Figure 2: Impact of selective vs. non-selective inhibitors on signaling pathways.

As shown in Figure 2, the selective Derivative 2 exclusively inhibits the intended target, leading to the desired therapeutic outcome. In contrast, the non-selective Derivative 3 inhibits the target but also impacts other signaling cascades, which could result in unintended consequences like altered cell proliferation or survival.

Conclusion and Forward Look

The systematic profiling of cross-reactivity is an indispensable component of modern drug discovery. This guide outlines a comprehensive strategy for evaluating derivatives of this compound. Through the use of robust in vitro assays and careful data analysis, researchers can identify candidates with optimal selectivity profiles, such as the hypothetical "Derivative 2". The resulting SAR insights are invaluable for designing safer, more effective therapeutics.

The next logical steps for a promising candidate would involve validation in cell-based assays to confirm on-target engagement and assess cellular potency, followed by broader safety screening and, ultimately, in vivo efficacy and toxicology studies.[12] This disciplined, data-driven approach maximizes the probability of clinical success.

References

A Senior Application Scientist's Guide to Comparing Spectroscopic Data with Theoretical Calculations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Symbiotic Relationship Between Experiment and Theory

In the realm of molecular sciences, the characterization of novel compounds is a cornerstone of discovery. While experimental spectroscopy provides a direct empirical fingerprint of a molecule, its interpretation can often be ambiguous.[1] This is where computational spectroscopy emerges as an indispensable partner.[2][3][4] By simulating spectra from first principles, we can predict, assign, and ultimately understand the intricate connection between a molecule's structure and its interaction with electromagnetic radiation.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously compare experimental spectroscopic data with theoretical calculations, thereby transforming raw data into profound molecular insights.

This guide is structured to walk you through the entire validation workflow, from ensuring the integrity of your initial data to the quantitative comparison and interpretation of the results. We will focus on three of the most common techniques in molecular characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Part I: The Experimental Foundation - The Imperative of High-Quality Data

The adage "garbage in, garbage out" is acutely relevant here. A meaningful comparison is predicated on high-quality experimental data. The trustworthiness of your entire workflow begins with the integrity of your measured spectrum. Before embarking on any computational work, it is critical to ensure that the experimental data is clean, well-resolved, and representative of the compound of interest.

Core Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines the general, yet critical, steps for obtaining reliable spectroscopic data.

  • Sample Purification: Ensure the sample is of the highest possible purity to avoid interference from contaminants. Chromatographic techniques (e.g., HPLC, column chromatography) are often prerequisite.

  • Solvent Selection & Preparation:

    • Causality: The solvent can significantly influence a spectrum through intermolecular interactions. For NMR, use deuterated solvents of high isotopic purity to minimize solvent signals. For IR and UV-Vis, choose a solvent that is transparent in the spectral region of interest and in which the analyte is sufficiently soluble.

    • Use spectroscopic grade solvents to avoid impurities.

  • Concentration Optimization:

    • Causality: Concentration affects signal-to-noise ratios and can promote aggregation, which alters the spectrum. For NMR, concentration should be sufficient for a good signal in a reasonable time. For UV-Vis, concentration must be adjusted to keep the maximum absorbance within the linear range of the detector (typically < 1.0 a.u.), in accordance with the Beer-Lambert Law.

  • Instrument Calibration & Setup:

    • Regularly calibrate the spectrometer to ensure accuracy in the frequency/wavelength axis.

    • Optimize acquisition parameters (e.g., scan number, resolution, acquisition time) to maximize the signal-to-noise ratio without introducing artifacts.

  • Data Acquisition:

    • Acquire a background spectrum (blank) using the pure solvent and subtract it from the sample spectrum. This is crucial for IR and UV-Vis to remove contributions from the solvent and instrument.

  • Initial Processing: Perform basic processing such as phase and baseline correction for NMR spectra, and baseline correction for IR and UV-Vis spectra to ensure the data is presented on a flat, zero-baseline.[6][7]

Part II: The Theoretical Framework - Simulating Spectra from First Principles

Computational spectroscopy leverages quantum mechanics to calculate the molecular properties that govern spectral transitions.[8] Density Functional Theory (DFT) and its extension, Time-Dependent DFT (TD-DFT), have become the workhorse methods due to their favorable balance of computational cost and accuracy for a wide range of molecular systems.[9][10][11][12]

Core Concepts in Computational Spectroscopy
  • DFT (Density Functional Theory): A method that calculates the ground-state electronic structure of a molecule.[11] This is the starting point for geometry optimization and frequency calculations (for IR) and for calculating NMR parameters.

  • TD-DFT (Time-Dependent DFT): An extension of DFT used to calculate the properties of electronic excited states.[9][13][14] It is the primary method for simulating UV-Vis spectra.[15][16][17]

  • Functionals & Basis Sets: The accuracy of a DFT/TD-DFT calculation is determined by the choice of the exchange-correlation functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the basis set (e.g., 6-31G(d,p), cc-pVTZ). The choice depends on the specific property being calculated and the molecular system. For instance, long-range corrected functionals like CAM-B3LYP are often necessary for accurately predicting charge-transfer excitations in TD-DFT.[10]

General Protocol for Theoretical Spectrum Calculation

The following workflow is applicable to most computational chemistry software packages (e.g., Gaussian, ORCA, Q-Chem, Quantum Espresso).[18][19][20]

  • Structure Input: Build a 3D model of the molecule. An initial structure can be obtained from crystallographic data or built using molecular modeling software.

  • Geometry Optimization:

    • Causality: The molecule's geometry must correspond to a minimum on the potential energy surface. Spectroscopic parameters are highly sensitive to bond lengths and angles.

    • Perform a geometry optimization using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculation (Self-Validation):

    • Causality: After optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[17]

    • This step also directly provides the theoretical IR spectrum.

  • Property Calculation: Using the optimized geometry, perform the specific calculation for the desired spectrum:

    • NMR: Calculate nuclear shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[21][22] Shieldings are then converted to chemical shifts (δ) by referencing them to a standard (e.g., Tetramethylsilane, TMS).[22] J-couplings can also be calculated.[21][22]

    • IR: The frequencies and intensities are obtained directly from the frequency calculation performed in step 3.

    • UV-Vis: Perform a TD-DFT calculation to obtain the vertical excitation energies (which correspond to λ_max) and their corresponding oscillator strengths (which relate to intensity).[17][23]

  • Output Extraction: Extract the relevant data (e.g., chemical shifts, frequencies and intensities, excitation energies and oscillator strengths) from the output file.

Part III: The Comparative Analysis - Merging Experiment and Theory

This is where the two datasets are brought together for direct comparison. A simple visual overlay is often insufficient; a rigorous, quantitative approach is necessary for an objective assessment.

Experimental Workflow: From Raw Data to Comparison

G cluster_exp Experimental Workflow cluster_theory Theoretical Workflow cluster_comp Comparative Analysis exp_acq 1. Data Acquisition exp_proc 2. Initial Processing (Baseline Correction) exp_acq->exp_proc exp_spec Experimental Spectrum exp_proc->exp_spec qual_comp 4. Qualitative Comparison (Visual Overlay) exp_spec->qual_comp theory_opt 1. Geometry Optimization theory_prop 2. Property Calculation (NMR, IR, UV-Vis) theory_opt->theory_prop theory_raw 3. Raw Theoretical Data (Sticks/Lines) theory_prop->theory_raw proc_theory 3a. Process Theory Data (Scaling, Broadening) theory_raw->proc_theory proc_theory->qual_comp quant_comp 5. Quantitative Comparison (Metrics) qual_comp->quant_comp final_report final_report quant_comp->final_report Final Report & Interpretation

Caption: Workflow for comparing experimental and theoretical spectra.

Data Processing for Comparison

Before a meaningful comparison can be made, the theoretical data must be processed to resemble the experimental spectrum.

  • Frequency Scaling (IR):

    • Causality: Theoretical frequency calculations are typically performed using the harmonic approximation, which neglects anharmonicity present in real molecular vibrations. This leads to a systematic overestimation of vibrational frequencies.[24]

    • Protocol: Multiply all calculated frequencies by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to correct for this discrepancy.[25][26]

  • Spectral Broadening (IR & UV-Vis):

    • Causality: Theoretical calculations produce discrete "stick" spectra (lines at specific frequencies/wavelengths), whereas experimental spectra exhibit broad peaks due to factors like instrument resolution, lifetime broadening, and solvent interactions.

    • Protocol: Convolute the calculated stick spectrum with a broadening function (typically Gaussian or Lorentzian) to generate a continuous curve that can be directly overlaid with the experimental data.[6][25][26]

Quantitative Comparison Metrics

Visual inspection is subjective.[6] To objectively assess the level of agreement, quantitative metrics should be employed.[27]

Spectroscopic TechniqueKey Parameters for ComparisonRecommended Quantitative Metrics
NMR Chemical Shifts (δ)Mean Absolute Error (MAE): Average of the absolute differences between calculated and experimental shifts. • Root Mean Square Error (RMSE): Gives higher weight to larger errors. • Linear Regression (R²): Plot of δ_calc vs. δ_exp should yield a slope close to 1 and R² > 0.99 for excellent agreement.
IR Peak Positions (cm⁻¹)MAE / RMSE: For comparing the positions of corresponding peaks.
Overall Spectral ShapePearson Correlation Coefficient: Measures the linear correlation between the intensity of the two spectra at each point.[6][25] • Spearman Rank Correlation: A non-parametric measure that is less sensitive to outliers.[25][26]
UV-Vis Absorption Maxima (λ_max)Absolute Error (Δλ): The difference in nm between the calculated and experimental λ_max for the main electronic transitions.

Part IV: Interpreting Discrepancies - A Troubleshooting Guide

A perfect match between theory and experiment is rare. Discrepancies are not failures; they are opportunities for deeper insight. Understanding the source of error is key to refining both the experimental approach and the theoretical model.

Common Sources of Discrepancy
  • Theoretical Approximations:

    • Functional/Basis Set Choice: An inappropriate functional can lead to significant errors.[11]

    • Environmental Effects: Gas-phase calculations (the default) neglect solvent effects. Re-running calculations with a solvent model (e.g., Polarizable Continuum Model, PCM) can dramatically improve agreement.[23]

    • Anharmonicity (IR): The harmonic approximation is a major source of error.[24]

    • Excited State Character (UV-Vis): Standard TD-DFT functionals are known to perform poorly for charge-transfer or Rydberg excited states.[10][13]

  • Experimental Factors:

    • Conformational Isomers: The experimental spectrum may be a population-weighted average of multiple conformers, while the calculation was only for the lowest-energy conformer.

    • Aggregation/Intermolecular H-Bonding: At higher concentrations, intermolecular interactions can shift peak positions, an effect not captured in a single-molecule calculation.

    • Structural Misassignment: A significant, consistent deviation across the entire spectrum may indicate that the proposed molecular structure is incorrect. This is a powerful application of this comparative method.

Troubleshooting Workflow

G start Significant Discrepancy Observed check_exp Review Experimental Data (Purity, S/N, Artifacts?) start->check_exp check_theory Review Theoretical Model check_exp->check_theory Yes rerun_exp Re-acquire Experimental Data check_exp->rerun_exp No check_env Did you model the environment? (Solvent, pH) check_theory->check_env check_conformer Are multiple conformers possible? check_env->check_conformer Yes add_solvent Re-run calculation with Solvent Model (PCM) check_env->add_solvent No check_functional Is the functional appropriate? (e.g., for charge transfer) check_conformer->check_functional No boltzmann_avg Calculate spectra for all low-energy conformers and Boltzmann average check_conformer->boltzmann_avg Yes check_structure Could the structure be incorrect? check_functional->check_structure Yes change_functional Re-run calculation with a more appropriate functional check_functional->change_functional No propose_alt Propose and calculate alternative structures check_structure->propose_alt Yes accept Agreement Improved: Refined Understanding check_structure->accept No, agreement is now good rerun_exp->start add_solvent->check_theory boltzmann_avg->check_theory change_functional->check_theory propose_alt->check_theory

Caption: A logical flowchart for troubleshooting discrepancies.

Conclusion

The rigorous comparison of experimental and theoretical spectra is a powerful, self-validating system that elevates molecular characterization from simple data collection to a sophisticated analytical science. It provides a robust framework for validating proposed structures, assigning complex spectral features, and gaining a deeper understanding of the electronic and vibrational properties of molecules. By embracing the iterative process of measurement, calculation, comparison, and refinement, researchers can unlock a new level of confidence and insight in their chemical discoveries.

References

The Benzothiophene Scaffold: A Privileged Structure in the Pursuit of Drug-Likeness

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Assessment of Novel Benzothiophene Compounds

In the landscape of medicinal chemistry, the benzothiophene scaffold stands out as a "privileged structure," a molecular framework that has repeatedly been shown to be a fertile ground for the discovery of new therapeutic agents. Its presence in FDA-approved drugs such as the selective estrogen receptor modulator Raloxifene , the leukotriene inhibitor Zileuton , and the antifungal agent Sertaconazole underscores the therapeutic potential embedded within this bicyclic heterocyclic system.[1][2] The structural rigidity and the electron-rich nature of the thiophene ring fused to a benzene ring provide a unique three-dimensional arrangement for interacting with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4]

However, the journey from a promising bioactive compound to a clinically effective drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Therefore, a rigorous and early assessment of the "drug-likeness" of novel benzothiophene derivatives is not just a recommendation but a critical necessity for any successful drug discovery program.

This guide provides a comprehensive framework for assessing the drug-like properties of novel benzothiophene compounds, integrating both computational predictions and essential in vitro experimental validations. We will delve into the principles behind these assessments, provide detailed experimental protocols, and present a comparative analysis of a series of novel benzothiophene derivatives to illustrate the practical application of these methodologies.

Part 1: The Computational Gateway: Predicting Drug-Likeness with Lipinski's Rule of Five

Before embarking on resource-intensive chemical synthesis and biological testing, computational methods offer a rapid and cost-effective initial screening of potential drug candidates. One of the most influential guidelines in this domain is Lipinski's Rule of Five , a set of simple physicochemical parameters that predict the likelihood of a compound having good oral bioavailability. The "rule" is not a rigid set of laws but rather a valuable filter to identify compounds that may possess favorable ADME properties.

The core tenets of Lipinski's Rule of Five are:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.

  • LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of a compound's lipophilicity. A balanced lipophilicity is crucial for membrane permeability without compromising solubility.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

A compound is generally considered to have a higher probability of being orally bioavailable if it does not violate more than one of these rules.

To illustrate the application of these principles, let's consider a series of novel benzothiophene-chalcone hybrids that have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. The following table presents the computationally predicted physicochemical properties relevant to Lipinski's Rule of Five for a selection of these compounds.

Table 1: In Silico Physicochemical Properties of Novel Benzothiophene-Chalcone Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )LogP (Consensus)H-Bond DonorsH-Bond AcceptorsLipinski Violations
5a C22H16O2S360.434.85020
5b C23H18O2S374.455.21021
5c C23H18O3S390.454.58030
5d C22H15FO2S378.424.83020
5e C22H15ClO2S394.875.38021
5f C22H15BrO2S439.325.54021
5h C22H18N2OS374.463.59230
5i C22H16O3S376.433.86230

Data sourced from in silico predictions.

From this computational analysis, we can observe that compounds 5b , 5e , and 5f each have one violation of Lipinski's rules due to their high LogP values, suggesting they might have lower oral bioavailability compared to the others in the series. This early-stage computational screening is invaluable for prioritizing which compounds should proceed to more rigorous experimental testing.

G cluster_0 Computational Drug-Likeness Workflow Virtual Library of Benzothiophene Derivatives Virtual Library of Benzothiophene Derivatives Calculate Physicochemical Properties Calculate Physicochemical Properties Virtual Library of Benzothiophene Derivatives->Calculate Physicochemical Properties In Silico Modeling Apply Lipinski's Rule of Five Filter Apply Lipinski's Rule of Five Filter Calculate Physicochemical Properties->Apply Lipinski's Rule of Five Filter Prioritized Candidates for Synthesis Prioritized Candidates for Synthesis Apply Lipinski's Rule of Five Filter->Prioritized Candidates for Synthesis ≤ 1 Violation Non-Compliant Compounds (Re-design or De-prioritize) Non-Compliant Compounds (Re-design or De-prioritize) Apply Lipinski's Rule of Five Filter->Non-Compliant Compounds (Re-design or De-prioritize) > 1 Violation

Caption: Computational workflow for prioritizing benzothiophene derivatives.

Part 2: Experimental Validation: Moving from Prediction to Practice

While computational models are powerful tools, they are ultimately predictive. Experimental validation is essential to confirm the drug-like properties of novel compounds. Here, we outline the protocols for three critical in vitro assays that provide a foundational understanding of a compound's ADME profile: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Microsomal Stability Assay, and a general Cytotoxicity Assay.

Assessing Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The ability of a drug to passively diffuse across cellular membranes, such as the intestinal wall, is a key determinant of its oral absorption. The PAMPA assay is a high-throughput, cell-free method that models this passive diffusion.

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: The test benzothiophene compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Assay Setup: The filter plate (donor compartment) containing the compound solution is placed into a 96-well acceptor plate containing fresh buffer.

  • Incubation: The "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Table 2: Comparative Permeability of Benzothiophene Derivatives (Hypothetical Data)

Compound IDPapp (x 10-6 cm/s)Predicted Permeability
BT-1 15.2High
BT-2 8.5Moderate
BT-3 1.2Low
Propranolol (Control) 20.5High
Atenolol (Control) 0.8Low

This table presents hypothetical experimental data for illustrative purposes.

Evaluating Metabolic Stability: The Microsomal Stability Assay

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP450) enzyme system plays a crucial role in the clearance of many drugs. The microsomal stability assay provides an in vitro measure of a compound's susceptibility to metabolism by these enzymes.

  • Reagent Preparation: Prepare human liver microsomes (commercially available), a NADPH-regenerating system (to ensure sustained enzyme activity), and a phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the test benzothiophene compound (typically at 1 µM) with the liver microsomes in the phosphate buffer.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Table 3: Comparative Metabolic Stability of Benzothiophene Derivatives (Hypothetical Data)

Compound IDHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Metabolic Stability
BT-1 > 60< 10High
BT-2 2527.7Moderate
BT-3 886.6Low
Verapamil (Control) 1257.8Moderate-Low
Imipramine (Control) > 60< 5High

This table presents hypothetical experimental data for illustrative purposes.

Assessing Early Safety: In Vitro Cytotoxicity Assays

Early assessment of a compound's potential to cause cellular toxicity is crucial to avoid late-stage failures. Simple, high-throughput in vitro cytotoxicity assays can provide an initial indication of a compound's safety profile. The Lactate Dehydrogenase (LDH) release assay is a common method that measures cell membrane integrity.

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2, a liver-derived cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test benzothiophene compounds for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximal LDH release (e.g., a cell lysis solution).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Measurement: Transfer the supernatant to a new 96-well plate and add the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation and Reading: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt to a colored formazan product. The absorbance is then measured using a plate reader at the appropriate wavelength (typically 490 nm).

  • Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH release in the compound-treated wells to the vehicle control and the maximum LDH release control.

Table 4: Comparative Cytotoxicity of Benzothiophene Derivatives (Hypothetical Data)

Compound IDCC50 (µM) in HepG2 cells
BT-1 > 100
BT-2 75.3
BT-3 12.1
Doxorubicin (Control) 1.5

This table presents hypothetical experimental data for illustrative purposes.

G cluster_1 Experimental ADME & Toxicity Workflow Synthesized Benzothiophene Compounds Synthesized Benzothiophene Compounds PAMPA PAMPA Synthesized Benzothiophene Compounds->PAMPA Microsomal Stability Assay Microsomal Stability Assay Synthesized Benzothiophene Compounds->Microsomal Stability Assay Cytotoxicity Assay Cytotoxicity Assay Synthesized Benzothiophene Compounds->Cytotoxicity Assay Permeability Data (Papp) Permeability Data (Papp) PAMPA->Permeability Data (Papp) Metabolic Stability Data (t1/2, Clint) Metabolic Stability Data (t1/2, Clint) Microsomal Stability Assay->Metabolic Stability Data (t1/2, Clint) Toxicity Data (CC50) Toxicity Data (CC50) Cytotoxicity Assay->Toxicity Data (CC50) Integrated Drug-Likeness Profile Integrated Drug-Likeness Profile Permeability Data (Papp)->Integrated Drug-Likeness Profile Metabolic Stability Data (t1/2, Clint)->Integrated Drug-Likeness Profile Toxicity Data (CC50)->Integrated Drug-Likeness Profile

References

A Head-to-Head Comparison of Catalytic Systems for Benzothiophene Synthesis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of blockbuster drugs like the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1][2] Its prevalence drives a continuous quest for more efficient, versatile, and sustainable synthetic methodologies. This guide provides a head-to-head comparison of prominent catalytic systems for constructing the benzothiophene core, offering researchers, scientists, and drug development professionals a detailed analysis of performance, substrate scope, and mechanistic underpinnings, supported by experimental data.

The Landscape of Catalytic Benzothiophene Synthesis

The construction of the benzothiophene ring system is broadly achieved through the formation of a key carbon-sulfur (C–S) bond and subsequent cyclization. Modern synthetic chemistry has evolved beyond classical methods, now offering a diverse toolkit of catalytic systems. We will dissect and compare three major classes:

  • Transition-Metal Catalysis: The workhorses of modern cross-coupling and annulation, featuring palladium, copper, and gold.

  • Metal-Free Catalysis: An increasingly important area focused on sustainability and avoiding metal contamination, utilizing domino reactions and novel C-H functionalization strategies.

  • Photocatalysis: A green and mild approach that harnesses the energy of visible light to drive radical-mediated cyclizations.

Transition-Metal Catalysis: Power and Versatility

Transition metals have revolutionized the synthesis of heteroaromatic compounds, and benzothiophenes are no exception. These catalysts excel at forging C–S and C–C bonds under relatively controlled conditions, offering broad functional group tolerance.

Palladium-Catalyzed Annulation: The Convergent Powerhouse

Inspired by the Larock indole synthesis, palladium catalysis offers a highly convergent route to 2,3-disubstituted benzothiophenes by reacting aryl sulfides with alkynes.[3] This approach is prized for its ability to rapidly build molecular complexity from simple, readily available starting materials.

Causality of Experimental Choices: The choice of a palladium catalyst, such as Pd(OAc)₂, is driven by its ability to mediate a catalytic cycle involving C-S bond cleavage and subsequent migratory insertion of the alkyne. The use of an oxidant is crucial to regenerate the active Pd(II) species. The selection of specific ligands and bases can be tuned to optimize yields for different substrate combinations.

Copper-Catalyzed Domino Reactions: The Economical Workhorse

Copper, being more abundant and less expensive than palladium, presents an economically attractive alternative. Copper-catalyzed Ullmann-type couplings are a staple for C–S bond formation. A notable domino strategy involves the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids, where a single copper catalyst facilitates both the initial C–S coupling and the subsequent intramolecular Wittig reaction to furnish the benzothiophene ring.[4][5]

Causality of Experimental Choices: CuI is a common and effective precatalyst. The use of a ligand like 1,10-phenanthroline stabilizes the copper center and facilitates the catalytic cycle. The base is required to deprotonate the thiocarboxylic acid, and the choice of a non-nucleophilic organic base like tripropylamine prevents unwanted side reactions.

Gold-Catalyzed Cyclization: Mild and Efficient Alkynophile

Gold catalysts, particularly Au(I) complexes, are exceptional alkynophiles, activating C-C triple bonds towards nucleophilic attack under very mild conditions. This property is exploited in the intramolecular cyclization of 2-alkynyl thioanisoles to form benzothiophenes.[6][7] This method is known for its high efficiency and tolerance of a wide range of functional groups.

Causality of Experimental Choices: Gold(I) catalysts are soft Lewis acids that coordinate selectively to the alkyne. The reaction proceeds via a 5-endo-dig cyclization, a pathway that is highly favorable due to the electronic properties of the gold-activated alkyne. The reaction often proceeds efficiently at room temperature without strong bases or oxidants.

Performance Comparison: Transition-Metal Systems
Catalytic System Typical Catalyst Common Substrates Typical Conditions Key Advantages Limitations Yield Range
Palladium Pd(OAc)₂, P(o-tol)₃Aryl sulfides, Alkynes100 °C, DMA, Ag₂CO₃Convergent, builds complexity quickly, good functional group tolerance.[3]Higher catalyst cost, requires stoichiometric oxidant.60-95%[3]
Copper CuI, 1,10-phenanthroline(2-iodobenzyl)phosphonium salts, Thiocarboxylic acids110 °C, Dioxane, n-Pr₃NInexpensive catalyst, good for domino processes.[4][5]Can require higher temperatures, substrate synthesis can be multi-step.70-95%[4][5]
Gold Au(I)-NHC complexes2-Alkynyl thioanisolesRoom Temp to 80 °C, DCEVery mild conditions, high efficiency, excellent functional group tolerance.[6]High catalyst cost, requires pre-functionalized substrates.80-99%[6]

Metal-Free Catalysis: The Sustainable Frontier

The drive to develop more sustainable and cost-effective syntheses has spurred innovation in metal-free reactions. These methods circumvent the cost, toxicity, and product contamination issues associated with transition metals.

Base-Promoted Propargyl–Allene Rearrangement

A clever and efficient metal-free strategy involves an intramolecular addition of a sulfur atom to an allene generated in situ. The reaction starts with a base-promoted propargyl–allenyl rearrangement, followed by cyclization and allyl migration to yield the benzothiophene core.[8][9]

Causality of Experimental Choices: The choice of a strong, non-nucleophilic base like t-BuOK is critical for initiating the propargyl-allene rearrangement. The intramolecular nature of the subsequent cyclization makes the process highly efficient, often proceeding rapidly at room temperature.

Twofold C-H Functionalization via Interrupted Pummerer Reaction

A groundbreaking metal-free approach achieves the synthesis of benzothiophenes through a twofold vicinal C-H functionalization of arenes.[10] This one-pot annulation proceeds through a sequence involving an interrupted Pummerer reaction, a[11][11]-sigmatropic rearrangement, and a final cyclization. This method is particularly powerful for synthesizing polyaromatic-fused benzothiophenes from non-prefunctionalized hydrocarbons.

Causality of Experimental Choices: The reaction is initiated by activating a sulfoxide with an anhydride (e.g., TFAA). This generates a highly reactive intermediate that is trapped by a phenol or other nucleophile, setting off the cascade. The entire sequence is driven by the formation of stable aromatic products.

Performance Comparison: Metal-Free Systems
Catalytic System Promoter/Reagent Common Substrates Typical Conditions Key Advantages Limitations Yield Range
Base-Promoted t-BuOKPropargyl sulfidesRoom Temp, THFMetal-free, simple, mild conditions, high atom economy.[8]Requires specific propargyl sulfide precursors.75-95%[8]
Twofold C-H Func. TFAAArenes, Sulfoxides0 °C to Room TempMetal-free, uses unfunctionalized arenes, novel bond formation.[10]Substrate scope can be limited by the electronic demands of the cascade.60-90%[10][12]

Photocatalysis: Harnessing the Power of Light

Visible-light photocatalysis has emerged as a powerful tool for green chemistry, enabling reactions to proceed at ambient temperatures under exceptionally mild conditions.

Eosin Y-Catalyzed Radical Annulation

This method provides access to substituted benzothiophenes through a radical annulation process.[1][2][13] The reaction uses o-methylthio-arenediazonium salts and alkynes, with a simple organic dye, Eosin Y, as the photocatalyst, activated by green light.

Causality of Experimental Choices: Eosin Y is an excellent photocatalyst because it absorbs strongly in the visible spectrum and has appropriate redox potentials to interact with the diazonium salt. Upon irradiation, the excited state of Eosin Y reduces the diazonium salt to generate an aryl radical. This radical then engages the alkyne in a cascade that ultimately leads to the benzothiophene product, avoiding the need for metals or high temperatures.[1][2][14]

Performance Summary: Photocatalytic System
Catalytic System Catalyst/Conditions Common Substrates Key Advantages Limitations Yield Range
Visible-Light Eosin Y, Green LEDo-methylthio-arenediazonium salts, AlkynesMild (ambient temp), metal-free, "green" energy source, good scope.[1][2]Diazonium salts can be unstable, requires photochemical setup.50-90%[1][2]

Head-to-Head Analysis and Strategic Selection

Choosing the optimal synthetic route depends on several factors: the desired substitution pattern, functional group tolerance, cost, scalability, and sustainability goals.

  • For Speed and Convergence: Palladium-catalyzed annulation is superior for rapidly assembling complex 2,3-disubstituted benzothiophenes from simple building blocks.[3]

  • For Cost-Effectiveness and Scalability: Copper-catalyzed domino reactions offer a significant cost advantage, making them suitable for large-scale synthesis, provided the starting materials are accessible.[4][5]

  • For Mildness and Functional Group Tolerance: Gold-catalyzed cyclization is unparalleled in its mildness, making it the go-to method for sensitive or late-stage functionalization.[6]

  • For Sustainability and Purity: Metal-free methods , such as the base-promoted rearrangement, and photocatalysis are ideal when avoiding metal contamination is critical, for instance, in the synthesis of active pharmaceutical ingredients.[1][8]

The following workflow provides a logical framework for selecting a synthetic strategy.

G start Define Target Benzothiophene q1 Are metal contaminants a critical concern? start->q1 q2 Is rapid construction of 2,3-disubstitution from simple precursors needed? q1->q2 No metal_free Metal-Free or Photocatalytic Routes q1->metal_free Yes q3 Are substrates with sensitive functional groups used? q2->q3 No pd_route Palladium-Catalyzed Annulation q2->pd_route Yes q4 Is cost the primary driver for large scale? q3->q4 No au_route Gold-Catalyzed Cyclization q3->au_route Yes cu_route Copper-Catalyzed Domino Reaction q4->cu_route Yes other_tm Other Transition Metal Routes q4->other_tm No

Caption: Decision workflow for selecting a benzothiophene synthesis strategy.

Detailed Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for three representative systems are provided.

Protocol 1: Palladium-Catalyzed Annulation of an Aryl Sulfide

(Adapted from Panteleev, J. et al., Org. Lett., 2011)[3]

  • To an oven-dried screw-cap vial, add methyl phenyl sulfide (0.2 mmol, 1.0 equiv), diphenylacetylene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol %), P(o-tol)₃ (0.02 mmol, 10 mol %), and Ag₂CO₃ (0.3 mmol, 1.5 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous N,N-dimethylacetamide (DMA) (1.0 mL) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-diphenylbenzo[b]thiophene.

Protocol 2: Metal-Free Base-Promoted Domino Reaction

(Adapted from Wu, T. et al., Beilstein J. Org. Chem., 2015)[8]

  • To a flame-dried round-bottom flask under an argon atmosphere, add the starting propargyl sulfide (0.5 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF) (2.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (t-BuOK) (0.6 mmol, 1.2 equiv) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted benzothiophene.

Protocol 3: Visible-Light Photocatalytic Synthesis

(Adapted from Hari, D. P. et al., Org. Lett., 2012)[1][2]

  • In a 10 mL vial, dissolve the o-methylthio-arenediazonium tetrafluoroborate salt (0.2 mmol, 1.0 equiv), the alkyne (0.3 mmol, 1.5 equiv), and Eosin Y (0.002 mmol, 1 mol %) in anhydrous acetonitrile (2.0 mL).

  • Seal the vial with a septum and degas the solution by bubbling with argon for 15 minutes.

  • Place the vial approximately 5 cm away from a green LED lamp.

  • Irradiate the mixture with stirring at room temperature for 12-24 hours.

  • Once the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to obtain the desired benzothiophene product.

Mechanistic Insights

Understanding the underlying catalytic cycles is key to troubleshooting and optimizing these reactions.

Palladium-Catalyzed Annulation: The cycle likely involves oxidative addition of the aryl sulfide C-S bond to a Pd(0) species, followed by alkyne coordination and migratory insertion. A subsequent intramolecular electrophilic attack on the arene ring (C-H activation) and reductive elimination regenerates the Pd(0) catalyst.

G cluster_0 Pd Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-SMe Alkyne\nInsertion Alkyne Insertion Oxidative\nAddition->Alkyne\nInsertion R-C≡C-R' C-H Activation/\nCyclization C-H Activation/ Cyclization Alkyne\nInsertion->C-H Activation/\nCyclization Reductive\nElimination Reductive Elimination C-H Activation/\nCyclization->Reductive\nElimination Reductive\nElimination->Pd(0) Product

Caption: Simplified catalytic cycle for Pd-catalyzed benzothiophene synthesis.

Visible-Light Photocatalysis: The process is initiated by the photo-excited Eosin Y (*EY) transferring an electron to the diazonium salt, generating an aryl radical. This radical adds to the alkyne, creating a vinyl radical, which then attacks the sulfur atom. A final oxidation step yields the cationic benzothiophene, which upon deprotonation gives the final product and regenerates the ground-state photocatalyst.[1][2]

G cluster_0 Photocatalytic Radical Cascade Eosin Y Eosin Y Eosin Y->Eosin Y Green Light (hν) Aryl Radical\nGeneration Aryl Radical Generation Eosin Y->Aryl Radical\nGeneration Ar-N₂⁺ Aryl Radical\nGeneration->Eosin Y SET Vinyl Radical\nFormation Vinyl Radical Formation Aryl Radical\nGeneration->Vinyl Radical\nFormation Alkyne Intramolecular\nCyclization Intramolecular Cyclization Vinyl Radical\nFormation->Intramolecular\nCyclization Oxidation & Deprotonation Oxidation & Deprotonation Intramolecular\nCyclization->Oxidation & Deprotonation -H⁺, -e⁻ Product Product Oxidation & Deprotonation->Product Eosin Y* Eosin Y*

Caption: Key steps in the photocatalytic synthesis of benzothiophenes.

Conclusion and Future Outlook

The synthesis of benzothiophenes has matured significantly, with a catalytic system available for nearly any need, from large-scale industrial production to delicate late-stage functionalization. While transition-metal catalysis, particularly with palladium and gold, offers unparalleled scope and efficiency, the future undoubtedly lies in the continued development of more sustainable methods. Metal-free domino reactions and visible-light photocatalysis represent the cutting edge, offering mild conditions and eliminating concerns over metal contamination. As the demand for structurally novel benzothiophene derivatives in drug discovery and materials science grows, the development of catalytic systems that are not only efficient but also green and economical will continue to be a primary focus of chemical research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-Chloro-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.